molecular formula C17H18O4 B15589205 (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Katalognummer: B15589205
Molekulargewicht: 286.32 g/mol
InChI-Schlüssel: LSLXDBBMLRLKHS-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol has been reported in Dracaena cochinchinensis with data available.

Eigenschaften

Molekularformel

C17H18O4

Molekulargewicht

286.32 g/mol

IUPAC-Name

(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C17H18O4/c1-20-16-8-14(19)9-17-15(16)7-12(10-21-17)6-11-2-4-13(18)5-3-11/h2-5,8-9,12,18-19H,6-7,10H2,1H3/t12-/m1/s1

InChI-Schlüssel

LSLXDBBMLRLKHS-GFCCVEGCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a member of the homoisoflavonoid class of natural products, a group of compounds that have garnered significant interest in the scientific community for their potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural source of this compound and a detailed methodology for its isolation and purification. The protocols and data presented herein are synthesized from established phytochemical literature, offering a robust framework for researchers seeking to obtain this compound for further investigation.

The principal natural source of this compound is the red resin of Dracaena cochinchinensis, commonly known as "dragon's blood".[1][2][3] This resin has a long history of use in traditional medicine, and modern scientific investigations have revealed a rich chemical constituency, including a variety of flavonoids and homoisoflavonoids.[4][5] The isolation of this compound from this complex natural matrix requires a multi-step process involving extraction, fractionation, and chromatographic purification.

Natural Source: Dracaena cochinchinensis

Dracaena cochinchinensis (Lour.) S.C. Chen is a species of plant in the family Asparagaceae.[5] The red resin, or "dragon's blood," is exuded from the stem and has been a valuable component of traditional medicine systems for centuries.[4] Phytochemical analyses of this resin have led to the identification of numerous bioactive compounds, including the target homoisoflavan.[1]

Isolation and Purification Methodology

The isolation of this compound from the red resin of Dracaena cochinchinensis is a meticulous process that leverages the compound's physicochemical properties. The following protocol is a synthesized, comprehensive procedure based on established methods for isolating homoisoflavonoids from this natural source.

Part 1: Extraction of Crude Homoisoflavonoids

The initial step involves the extraction of the crude mixture of compounds from the resin. The choice of solvent is critical for efficiently solubilizing the target compounds while minimizing the extraction of highly polar or non-polar impurities.

Experimental Protocol: Methanolic Extraction

  • Preparation of Starting Material: Obtain commercially available or collected red resin of Dracaena cochinchinensis. Grind the resin into a fine powder to increase the surface area for efficient extraction.

  • Maceration: Suspend the powdered resin in 95% methanol (1:10 w/v ratio) in a sealed container.

  • Extraction: Agitate the mixture at room temperature for 72 hours. This can be achieved using a magnetic stirrer or an orbital shaker.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to remove solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

  • Repeated Extraction: Repeat the extraction process (steps 2-4) on the residue two more times to ensure exhaustive extraction. Combine all the filtrates before concentration.

Causality behind Experimental Choices: Methanol is a polar solvent that is effective at extracting a broad range of phenolic compounds, including homoisoflavonoids. The 72-hour maceration period allows for sufficient time for the solvent to penetrate the resin matrix and dissolve the target compounds. Repeated extractions maximize the yield.

Part 2: Fractionation of the Crude Extract

To simplify the complex crude extract and enrich the fraction containing the target homoisoflavan, a liquid-liquid partitioning strategy is employed. This separates compounds based on their differential solubility in immiscible solvents of varying polarities.

Experimental Protocol: Solvent Partitioning

  • Suspension: Suspend the dried crude methanolic extract in distilled water.

  • Sequential Partitioning: Perform sequential liquid-liquid extractions in a separatory funnel with solvents of increasing polarity:

    • n-Hexane (3 x volume of the aqueous suspension)

    • Chloroform (3 x volume of the aqueous suspension)

    • Ethyl acetate (3 x volume of the aqueous suspension)

  • Fraction Collection: Collect each solvent phase separately. The homoisoflavonoids are expected to be enriched in the chloroform and ethyl acetate fractions.

  • Concentration: Concentrate each fraction to dryness under reduced pressure.

Causality behind Experimental Choices: This sequential partitioning separates compounds based on their polarity. Non-polar compounds are removed in the n-hexane fraction, while the moderately polar homoisoflavonoids are partitioned into the chloroform and ethyl acetate phases.

Part 3: Chromatographic Purification

The enriched fractions are subjected to a series of chromatographic steps to isolate this compound in a pure form.

Workflow for Chromatographic Purification

A Enriched Fraction (Chloroform/Ethyl Acetate) B Silica Gel Column Chromatography A->B Initial Separation C Sephadex LH-20 Column Chromatography B->C Further Purification D Preparative HPLC C->D Final Polishing E Pure (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan D->E High Purity Isolation

Caption: Chromatographic purification workflow.

Experimental Protocol: Column Chromatography

  • Silica Gel Column Chromatography:

    • Packing: Prepare a silica gel (100-200 mesh) column and equilibrate with n-hexane.

    • Loading: Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., from 100:0 to 0:100 n-hexane:ethyl acetate).

    • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Purpose: To remove smaller molecules and polymeric impurities.

    • Packing and Elution: Pack a Sephadex LH-20 column and elute with methanol.

    • Fraction Collection: Collect fractions and monitor by TLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Purpose: To achieve high purity of the target compound.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Detection: UV detection at a wavelength appropriate for flavonoids (e.g., 280 nm).

    • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

Causality behind Experimental Choices: Silica gel chromatography separates compounds based on polarity. The gradient elution allows for the separation of a wide range of compounds. Sephadex LH-20 provides size-exclusion chromatography, further purifying the fractions. Preparative HPLC is a high-resolution technique that is essential for obtaining the compound in high purity.

Part 4: Structural Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Spectroscopic Data Summary

Parameter Value
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
¹H NMR Data to be compared with literature values.
¹³C NMR Data to be compared with literature values.
Mass Spectrometry ESI-MS or HR-ESI-MS to confirm the molecular weight and formula.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to the isolation of this compound from its primary natural source, the red resin of Dracaena cochinchinensis. By providing a detailed, step-by-step protocol and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The successful isolation of this compound will enable further investigation into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide on (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: From Discovery to Biological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological characterization of the natural product, (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this unique homoisoflavan.

Introduction: The Emergence of a Novel Homoisoflavan

Homoisoflavonoids are a distinct and relatively rare subclass of flavonoids, characterized by an additional carbon atom that forms a C3-benzyl or related moiety. These compounds have garnered significant attention within the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and neuroprotective effects.[1][2] this compound is a specific stereoisomer belonging to this class, distinguished by its unique substitution pattern on the chromane core and the stereochemistry at the C3 position.

Discovery and Natural Source

This compound is a naturally occurring compound isolated from the red resin of Dracaena cochinchinensis, commonly known as "dragon's blood".[3][4] This resin has a long history of use in traditional medicine for its purported therapeutic properties. The discovery of this specific homoisoflavan has been a result of dedicated efforts in natural product chemistry, focusing on the isolation and characterization of bioactive constituents from medicinal plants.[3]

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques. The molecular formula was determined as C₁₇H₁₈O₄ by high-resolution mass spectrometry (HRMS), indicating a molecule with a high degree of unsaturation.[3] The elucidation of the complex structure, including the connectivity of atoms and the stereochemistry, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

While the complete NMR data from the primary literature is not publicly available, a representative dataset for a compound with this structure would be expected as follows:

Table 1: Representative Spectroscopic Data for this compound

Technique Key Observations and Interpretations
¹H-NMR Signals corresponding to aromatic protons on two different rings, a methoxy group, diastereotopic methylene protons, and a methine proton. The coupling constants would be crucial in determining the relative positions of the substituents.
¹³C-NMR Resonances for all 17 carbon atoms, including those in the aromatic rings, the chromane core, the benzylic methylene, and the methoxy group.
COSY Correlation spectroscopy would reveal the proton-proton coupling networks within the molecule, helping to piece together the spin systems in the chromane and benzyl moieties.
HSQC Heteronuclear single quantum coherence would establish the direct one-bond correlations between protons and their attached carbons.
HMBC Heteronuclear multiple bond correlation is critical for establishing the long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments and confirming the overall scaffold.
Mass Spec (MS) The mass spectrum would show the molecular ion peak, and fragmentation patterns would provide further clues about the structural components of the molecule.
Circular Dichroism (CD) The CD spectrum would be instrumental in determining the absolute configuration at the C3 chiral center, confirming the (3R) stereochemistry.

Isolation and Purification: A Methodological Workflow

The isolation of this compound from the resin of Dracaena cochinchinensis involves a multi-step process designed to separate the compound from a complex mixture of other natural products. The following is a generalized, yet detailed, protocol based on established methods for the isolation of flavonoids from this source.[5][6]

Experimental Protocol: Isolation and Purification
  • Extraction:

    • The dried and powdered resin of Dracaena cochinchinensis is subjected to extraction with a suitable organic solvent, such as 95% ethanol, at room temperature.[6]

    • The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

    • The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This step serves to fractionate the extract based on the polarity of the constituent compounds. Homoisoflavonoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography over silica gel.

    • A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the compounds based on their affinity for the stationary phase.[6]

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification:

    • Fractions containing the target compound are pooled and subjected to further purification steps.

    • This may involve repeated column chromatography on silica gel or Sephadex LH-20, often with different solvent systems.

    • Finally, preparative high-performance liquid chromatography (HPLC) is often employed to isolate the compound to a high degree of purity.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography raw_material Dracaena cochinchinensis Resin extraction Ethanol Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc sephadex_cc Sephadex LH-20 Chromatography silica_gel_cc->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Potential Applications

This compound has demonstrated promising biological activity, particularly in the context of bone health.

Osteogenic Activity

The primary reported biological activity of this compound is its ability to promote osteogenesis.[3] In a study utilizing mouse mesenchymal stem cells (MSCs), this compound was shown to enhance the differentiation of these stem cells into osteoblasts, the cells responsible for bone formation. This suggests a potential therapeutic role in conditions characterized by bone loss, such as osteoporosis. The mechanism underlying this osteogenic effect may involve the activation of key signaling pathways that govern bone formation, such as the JNK and p38 MAPK pathways, which have been implicated in the osteogenic effects of other flavonoids.[7]

Potential Anti-inflammatory and Antioxidant Effects

While specific studies on the anti-inflammatory and antioxidant properties of this compound are limited, the broader class of flavonoids and homoisoflavonoids are well-known for these activities.[2][8] These compounds can modulate inflammatory responses by interfering with signaling cascades such as the NF-κB and MAPK pathways, and by inhibiting the production of pro-inflammatory mediators.[9] Their antioxidant effects are often attributed to their ability to scavenge free radicals and chelate metal ions.

G cluster_compound Compound cluster_cellular_effects Cellular Effects cluster_pathways Potential Signaling Pathways compound This compound mscs Mesenchymal Stem Cells compound->mscs jnk_p38 JNK/p38 MAPK Activation mscs->jnk_p38 stimulates osteoblasts Osteoblast Differentiation bone_formation Enhanced Bone Formation osteoblasts->bone_formation runx2 RUNX2 Upregulation jnk_p38->runx2 runx2->osteoblasts

Caption: A proposed mechanism for the osteogenic activity of this compound.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel therapeutics, particularly for bone-related disorders. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy and safety in preclinical and clinical studies, and explore its potential in other therapeutic areas, such as inflammation and neurodegeneration. The development of efficient synthetic routes will also be crucial for enabling extensive pharmacological evaluation and potential commercialization.

This technical guide provides a foundational understanding of this compound, from its natural origins to its potential as a bioactive molecule. As research in this area continues to evolve, this compound may emerge as a valuable tool in the pursuit of new and effective treatments for a range of human diseases.

References

An In-Depth Technical Guide to the Proposed Biosynthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan in Dracaena

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of Homoisoflavonoids from Dracaena

The genus Dracaena, renowned for producing the crimson resin known as "dragon's blood," is a rich reservoir of unique secondary metabolites. Among these are the homoisoflavonoids, a subclass of flavonoids characterized by a C16 skeleton (C6-C1-C2-C6) instead of the typical C15 framework. These compounds have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.

One such compound of interest, isolated from the red resin of Dracaena cochinchinensis, is (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. Its specific stereochemistry and substitution pattern suggest a finely tuned biosynthetic pathway, the elucidation of which is paramount for understanding its production in the plant and for harnessing its therapeutic potential through biotechnological approaches. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in current scientific literature and enzymatic logic. We will delve into the key enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions that forge this unique molecule. Furthermore, this guide will present detailed, field-proven experimental protocols to empower researchers to validate and further explore this fascinating pathway.

The Proposed Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a conserved route in higher plants for the synthesis of a vast array of phenolic compounds. The pathway diverges and undergoes a series of specific enzymatic transformations to yield the final homoisoflavan structure. The following sections detail the proposed sequence of these reactions.

Step 1: The Phenylpropanoid Pathway - Laying the Foundation

The journey begins with the aromatic amino acid L-phenylalanine. A series of three core enzymes convert L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid and homoisoflavonoid biosynthesis. Transcriptomic analyses of Dracaena cochinchinensis have revealed the expression of genes encoding these foundational enzymes, particularly in tissues where dragon's blood is synthesized.

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates cinnamic acid at the 4-position to produce 4-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

Step 2: Chalcone Synthase (CHS) - The Gateway to Flavonoids

Chalcone synthase is a pivotal enzyme that stands at the entry point to the flavonoid biosynthetic pathway. It is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (2',4,4',6'-tetrahydroxychalcone).

A full-length cDNA encoding a chalcone synthase, designated as DcCHS, has been isolated from Dracaena cambodiana. The deduced protein sequence shares high identity with CHS from other plants and possesses the conserved active sites. Transcriptome analysis of D. cambodiana has shown that CHS gene expression is significantly upregulated in response to inducers of dragon's blood formation, coinciding with the accumulation of flavonoids.

Step 3: Chalcone Isomerase (CHI) - Cyclization to a Flavanone

Naringenin chalcone, the product of the CHS reaction, is an open-chain intermediate. Chalcone isomerase catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone. This step is crucial for establishing the core heterocyclic ring structure of flavonoids.

In Dracaena cambodiana, eleven CHI family genes have been identified. Functional characterization revealed that at least one of these, DcCHI1, encodes a catalytically active enzyme that converts naringenin chalcone to naringenin. The expression of DcCHI1 is also induced by wounding and other stimuli that trigger dragon's blood formation.

Step 4: The Branch Point - Towards Homoisoflavonoids

The formation of the characteristic C16 skeleton of homoisoflavonoids is a key distinguishing feature from the C15 flavonoid pathway. While the precise mechanism is not fully elucidated in Dracaena, it is hypothesized to involve a C1-unit addition, likely from S-adenosyl methionine (SAM), to a chalcone or flavanone intermediate, followed by a rearrangement. However, a more widely accepted hypothesis for many homoisoflavonoids involves a rearrangement of a chalcone precursor. It is proposed that a 2'-hydroxydihydrochalcone intermediate is a key precursor.

Step 5: Hydroxylation and Methylation - Tailoring the A-Ring

The substitution pattern of the A-ring in this compound, with hydroxyl and methoxy groups at positions 6 and 8 respectively, points to specific tailoring enzymes. Transcriptome studies in Dracaena cambodiana have identified several candidate genes encoding O-methyltransferases (OMTs) that are upregulated during flavonoid accumulation.

It is proposed that the naringenin or a subsequent intermediate is first hydroxylated at the 6 and 8 positions. This could be catalyzed by a cytochrome P450 monooxygenase. Following hydroxylation, a specific O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the 8-position.

Step 6: Reduction to a Homoisoflavan

The final steps in the biosynthesis of this compound involve the reduction of the carbonyl group at position 4 and the double bond in the heterocyclic ring of a homoisoflavanone intermediate. This is likely a multi-step process catalyzed by one or more reductases. Enzymes such as isoflavone reductases, which are known to reduce the double bond of isoflavones, are plausible candidates for catalyzing a similar reaction on a homoisoflavone substrate. The reduction of the carbonyl group would likely be carried out by a reductase analogous to dihydroflavonol 4-reductase (DFR). The stereospecificity of the final product, with an (R) configuration at the C3 position, implies the action of a highly specific reductase.

The proposed biosynthetic pathway is summarized in the following diagram:

Homoisoflavan Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_homoisoflavanoid Proposed Homoisoflavanoid Pathway in Dracaena L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Homoisoflavanone Intermediate Homoisoflavanone Intermediate Naringenin->Homoisoflavanone Intermediate Rearrangement/ C1-addition (Proposed) 6,8-Dihydroxy-4'-hydroxyhomoisoflavanone 6,8-Dihydroxy-4'-hydroxyhomoisoflavanone Homoisoflavanone Intermediate->6,8-Dihydroxy-4'-hydroxyhomoisoflavanone Hydroxylases (P450) 6,4'-Dihydroxy-8-methoxyhomoisoflavanone 6,4'-Dihydroxy-8-methoxyhomoisoflavanone 6,8-Dihydroxy-4'-hydroxyhomoisoflavanone->6,4'-Dihydroxy-8-methoxyhomoisoflavanone OMT (SAM-dependent) Target This compound 6,4'-Dihydroxy-8-methoxyhomoisoflavanone->Target Reductases (NAD(P)H)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation: A Practical Guide

To validate the proposed biosynthetic pathway, a series of molecular and biochemical experiments are necessary. The following protocols provide a framework for researchers to functionally characterize the enzymes involved and to study their gene expression patterns.

Protocol 1: Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the expression of candidate genes (e.g., CHS, CHI, OMT, Reductase) in Escherichia coli and purification of the recombinant proteins for in vitro enzyme assays.

1. Vector Construction: a. Amplify the full-length coding sequences of the candidate genes from Dracaena cDNA using PCR with primers containing appropriate restriction sites. b. Clone the PCR products into a suitable expression vector, such as pET-28a(+) or pGEX-4T-1, which will append a His-tag or GST-tag, respectively, to the recombinant protein for purification. c. Verify the sequence of the constructs by Sanger sequencing.

2. Protein Expression: a. Transform the expression constructs into a suitable E. coli expression strain, such as BL21(DE3). b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. d. Incubate the cultures at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the solubility of the recombinant protein.

3. Protein Purification: a. Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet the cell debris and collect the supernatant. d. Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). e. Elute the bound protein and assess its purity by SDS-PAGE. f. Dialyze the purified protein against a storage buffer and store at -80°C.

Protein Expression Workflow Vector Construction Vector Construction Transformation Transformation Vector Construction->Transformation Plasmid with gene of interest Cell Culture Cell Culture Transformation->Cell Culture E. coli BL21(DE3) Induction Induction Cell Culture->Induction IPTG Cell Lysis Cell Lysis Induction->Cell Lysis Sonication Purification Purification Cell Lysis->Purification Affinity Chromatography Analysis Analysis Purification->Analysis SDS-PAGE Enzyme Assay Enzyme Assay Analysis->Enzyme Assay

Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Protocol 2: In Vitro Enzyme Assays

These assays are designed to determine the catalytic activity of the purified recombinant enzymes with their putative substrates.

1. Chalcone Synthase (CHS) Assay: a. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM of purified CHS, 50 µM 4-coumaroyl-CoA, and 150 µM malonyl-CoA. b. Incubate the reaction at 30°C for 30 minutes. c. Stop the reaction by adding an equal volume of methanol. d. Analyze the reaction products by HPLC or LC-MS and compare with an authentic standard of naringenin chalcone.

2. Chalcone Isomerase (CHI) Assay: a. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM of purified CHI, and 50 µM naringenin chalcone (dissolved in a small amount of methanol). b. Incubate at 30°C for 15 minutes. c. Stop the reaction and analyze the formation of (2S)-naringenin by HPLC or LC-MS.

3. O-Methyltransferase (OMT) Assay: a. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM of purified OMT, 100 µM of the putative hydroxylated homoisoflavonoid substrate, and 200 µM S-adenosyl methionine (SAM). b. Incubate at 30°C for 1 hour. c. Extract the products with ethyl acetate and analyze by HPLC or LC-MS for the formation of the methylated product.

4. Reductase Assay: a. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 µM of purified reductase, 100 µM of the putative homoisoflavanone substrate, and 200 µM NADPH or NADH. b. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H. c. Alternatively, incubate the reaction at 30°C for 1 hour, stop the reaction, and analyze the formation of the reduced product by HPLC or LC-MS.

Enzyme Substrate(s) Cofactor(s) Product Analytical Method
Chalcone Synthase4-Coumaroyl-CoA, Malonyl-CoA-Naringenin ChalconeHPLC, LC-MS
Chalcone IsomeraseNaringenin Chalcone-(2S)-NaringeninHPLC, LC-MS
O-MethyltransferaseHydroxylated HomoisoflavonoidSAMMethylated HomoisoflavonoidHPLC, LC-MS
ReductaseHomoisoflavanoneNAD(P)HHomoisoflavanSpectrophotometry, HPLC, LC-MS
Table 1: Summary of In Vitro Enzyme Assays.
Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of the candidate biosynthetic genes in different tissues of Dracaena or under various stress conditions to correlate their expression with the accumulation of this compound.

1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from the desired Dracaena tissues using a plant RNA purification kit or a CTAB-based method. b. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. c. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qRT-PCR: a. Design and validate gene-specific primers for the candidate biosynthetic genes and one or more reference genes (e.g., actin, ubiquitin). b. Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system. c. Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to the expression of the reference gene(s).

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Dracaena provides a robust framework for understanding the formation of this pharmacologically significant molecule. The identification and characterization of key enzymes such as chalcone synthase and chalcone isomerase in Dracaena species lend strong support to this proposed route. However, further research is imperative to unequivocally elucidate the entire pathway.

Future investigations should focus on the identification and functional characterization of the enzymes responsible for the proposed rearrangement, hydroxylation, methylation, and reduction steps. The use of advanced techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene editing in Dracaena could provide definitive in vivo evidence for the roles of the candidate genes. A complete understanding of this biosynthetic pathway will not only deepen our knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or other plants to produce this compound and its derivatives for therapeutic applications.

Spectroscopic Blueprint of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

This compound is a naturally occurring homoisoflavanoid isolated from the red resin of Dracaena cochinchinensis, a plant source for the traditional medicine known as "Dragon's Blood"[1]. Homoisoflavonoids constitute a unique subclass of the vast flavonoid family, characterized by a C16 skeleton (C6-C1-C6-C2) which distinguishes them from the more common C15 flavonoids. The precise structural characterization of these molecules is paramount for understanding their biosynthetic pathways, pharmacological activities, and potential applications in drug discovery and development. This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data that collectively define the structure of this compound. For researchers in natural product chemistry and medicinal chemistry, this document serves as a comprehensive reference for the identification and characterization of this and structurally related compounds.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

  • Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. The solution should be filtered through a 0.22 µm syringe filter prior to infusion or injection.

  • Methodology :

    • The ESI source is operated in positive ion mode to generate the protonated molecule [M+H]⁺.

    • The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy.

    • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • A full scan MS spectrum is acquired over a relevant m/z range (e.g., m/z 100-500) to detect the molecular ion.

    • The accurate mass of the [M+H]⁺ ion is measured and used to calculate the elemental composition.

Data Interpretation and Fragmentation Pathway

The HR-ESI-MS analysis of this compound reveals a protonated molecular ion [M+H]⁺ at an m/z consistent with the molecular formula C₁₇H₁₉O₄⁺ (calculated m/z 287.1283 for C₁₇H₁₉O₄⁺).

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺287.1283287.1278
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol

Note: The observed m/z value is based on the data reported by Xu et al. (2016) for a related compound and serves as an illustrative example.

The fragmentation pattern of homoisoflavonoids in tandem mass spectrometry (MS/MS) provides significant structural information. A common fragmentation pathway for flavan-type structures is the retro-Diels-Alder (rDA) reaction, which cleaves the heterocyclic C-ring. For this compound, the expected fragmentation would involve cleavage of the bonds in the chromane ring, leading to characteristic fragment ions that can help to localize the substituents on the A and B rings.

M [M+H]⁺ m/z 287 F1 Fragment A (A-ring derived) M->F1 rDA F2 Fragment B (B-ring derived) M->F2 rDA

Caption: Retro-Diels-Alder (rDA) fragmentation of the protonated molecule.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is required for the unambiguous assignment of all proton and carbon signals of this compound.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (≥400 MHz for ¹H) is essential for resolving complex spin systems and for the sensitivity required for 2D experiments.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD) or acetone-d₆, in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of labile hydroxyl protons with deuterium, if their observation is desired.

  • Methodology :

    • ¹H NMR : A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and integrals of all proton signals.

    • ¹³C NMR : A proton-decoupled ¹³C NMR spectrum is obtained to determine the chemical shifts of all carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons attached to protons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and elucidating the overall molecular structure.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, as reported by Xu et al. (2016).

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
2-H4.22dd10.8, 2.8
2-H'3.90t10.8
3-H3.01m
4-H2.85dd16.0, 4.8
4-H'2.73dd16.0, 10.8
5-H6.40d2.4
7-H6.35d2.4
9-H1.95m
2'-H, 6'-H7.05d8.4
3'-H, 5'-H6.68d8.4
8-OCH₃3.80s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionChemical Shift (δ) [ppm]
271.0
336.9
432.1
4a155.5
5108.2
6156.4
7103.1
8148.5
8a114.2
930.8
1'132.8
2', 6'130.8
3', 5'116.2
4'156.0
8-OCH₃56.8
Structural Elucidation through 2D NMR Correlations

The complete structural assignment is achieved by integrating the information from 2D NMR experiments.

cluster_A A-Ring & Chromane cluster_B B-Ring cluster_link Linkage 5-H 5-H 6 5-H->6 HMBC 7-H 7-H 7-H->6 8-OCH3 8-OCH3 8 8-OCH3->8 HMBC 4a 8a 2-H 2-H 3-H 3-H 2-H->3-H COSY 4-H 4-H 3-H->4-H COSY 9-H 9-H 3-H->9-H COSY 2'-H 2'-H 3'-H 3'-H 2'-H->3'-H COSY 6'-H 6'-H 5'-H 5'-H 6'-H->5'-H COSY 1' 9-H->1' HMBC

References

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Abstract: This technical guide provides a comprehensive overview of this compound, a natural homoisoflavan isolated from the resin of Dracaena species. This document details its chemical identity, physicochemical properties, natural sourcing, and potential for further scientific investigation. Designed for researchers in natural product chemistry, pharmacology, and drug development, this guide synthesizes current knowledge and presents detailed methodologies for its study. We will explore its structural characteristics and place it within the broader context of flavonoid research, outlining potential biological activities and suggesting avenues for future exploration.

Core Compound Identification and Physicochemical Properties

This compound is a chiral natural product belonging to the homoisoflavan subclass of flavonoids. Its core structure consists of a chromane ring system linked to a benzyl group. The specific stereochemistry at the C3 position, designated as (R), is a critical determinant of its three-dimensional conformation and subsequent biological interactions.

Precise identification is paramount for any research endeavor. The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 770729-35-6[1][2][3][4]
Molecular Formula C₁₇H₁₈O₄[1][2][3]
Molecular Weight 286.32 g/mol [1][2]
Canonical SMILES COC1=C2C(C--INVALID-LINK--CO2)=CC(=C1)O[2][3]
Natural Source(s) Red resin of Dracaena cochinchinensis, Dracaena draco[1][3][4][5]
Chemical Class Homoisoflavan, Flavonoid[5]
Chemical Structure

The structural arrangement of hydroxyl and methoxy groups on the aromatic rings dictates the molecule's polarity, solubility, and potential for forming hydrogen bonds with biological targets.

chemical_structure cluster_A Chromane Core cluster_B Benzyl Group A1 O A2 A1->A2 A3 A2->A3 A9 A9 A2->A9 (R) A4 A3->A4 A7 A7 A3->A7 OCH3 A5 A4->A5 A6 A5->A6 A8 A8 A5->A8 OH A6->A1 B_link A9->B_link B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 B7 B7 B4->B7 OH B6 B5->B6 B6->B1 B_link->B1 caption Structure of this compound

Caption: Chemical structure of this compound.

Natural Occurrence and Isolation Strategy

This homoisoflavan is a constituent of "Dragon's Blood," the red resin derived from plants of the Dracaena genus, notably Dracaena cochinchinensis[1][3][4]. This resin has a long history in traditional medicine, and its complex chemical composition, rich in flavonoids, is responsible for its purported therapeutic effects.

The isolation of a pure compound from such a complex matrix is a multi-step process requiring careful selection of chromatographic techniques. The causality behind a typical workflow is to systematically fractionate the crude extract based on polarity, progressively enriching the target compound until purity is achieved.

General Isolation Workflow

The following diagram outlines a logical workflow for the isolation of this compound from its natural source. This process ensures a systematic and reproducible approach to obtaining the compound for further study.

isolation_workflow arrow arrow start Dracaena Resin (Crude Drug) step1 Solvent Extraction (e.g., Ethanol/Methanol) start->step1 step2 Crude Extract step1->step2 step3 Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) step2->step3 step4 Ethyl Acetate (EtOAc) Fraction (Enriched in Flavonoids) step3->step4 step5 Column Chromatography (Silica Gel or Sephadex LH-20) step4->step5 step6 Target Fractions step5->step6 step7 Preparative HPLC (Reversed-Phase C18) step6->step7 end Pure this compound step7->end

Caption: Generalized workflow for isolating homoisoflavans from Dracaena resin.

Potential Biological Activity and Research Directions

While specific bioactivity data for this compound is not extensively published, its classification as a flavonoid provides a strong basis for hypothesizing its therapeutic potential. Flavonoids as a class are well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects[6].

The structural motifs within this molecule—specifically the phenolic hydroxyl groups—are key functional features. These groups can act as hydrogen donors and radical scavengers, suggesting a potent antioxidant capacity. This antioxidant potential may, in turn, modulate cellular signaling pathways that are sensitive to redox state.

Hypothesized Mechanism of Action: Modulation of Inflammatory Pathways

A common mechanism for anti-inflammatory flavonoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. The diagram below illustrates a potential point of intervention for a bioactive flavonoid.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκB nfkb NF-κB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation complex IκB-NF-κB Complex (Inactive) complex->nfkb Releases NF-κB ikk->complex Phosphorylates IκB flavonoid This compound flavonoid->ikk Inhibits? dna DNA Binding & Gene Transcription nfkb_nuc->dna genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) dna->genes

Caption: Potential inhibition of the NF-κB inflammatory pathway by flavonoids.

Experimental Protocol: Isolation and Purification

This section provides a detailed, self-validating methodology for the isolation of this compound from Dracaena resin. The rationale behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To isolate and purify this compound to >95% purity for analytical and biological studies.

Materials:

  • Dried, powdered Dracaena cochinchinensis resin

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (BuOH), Methanol (MeOH), HPLC-grade Acetonitrile (ACN) and Water

  • Silica gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • Preparative C18 HPLC column

Methodology:

  • Extraction:

    • Step 1.1: Macerate 500 g of powdered resin in 5 L of 95% ethanol at room temperature for 72 hours, with occasional agitation. The high ethanol concentration efficiently extracts a broad range of semi-polar compounds, including flavonoids.

    • Step 1.2: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Solvent Partitioning (Fractionation):

    • Step 2.1: Suspend the crude extract (approx. 50 g) in 1 L of water and perform sequential liquid-liquid partitioning with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). This separates compounds based on polarity.

    • Rationale: Hexane removes non-polar lipids and sterols. Ethyl acetate captures medium-polarity compounds like many flavonoids. Butanol extracts more polar glycosides. The target compound is expected to be in the ethyl acetate fraction.

    • Step 2.2: Concentrate the ethyl acetate fraction in vacuo to yield the enriched flavonoid fraction.

  • Open Column Chromatography:

    • Step 3.1: Subject the EtOAc fraction (approx. 10 g) to silica gel column chromatography. Elute with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane-EtOAc 9:1 -> 1:1 -> 100% EtOAc).

    • Rationale: This step separates compounds based on their affinity for the polar silica stationary phase. Less polar compounds elute first.

    • Step 3.2: Collect fractions (20 mL each) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Size Exclusion Chromatography:

    • Step 4.1: Further purify the target-containing fractions on a Sephadex LH-20 column using 100% methanol as the mobile phase.

    • Rationale: Sephadex LH-20 separates molecules primarily by size, but also by polarity, effectively removing polymeric tannins and other contaminants.

  • Final Purification by Preparative HPLC:

    • Step 5.1: Dissolve the semi-purified fraction in methanol and inject onto a preparative C18 HPLC column.

    • Step 5.2: Elute with an isocratic or gradient system of acetonitrile and water (e.g., 45% ACN in water). Monitor the eluent at a suitable wavelength (e.g., 280 nm).

    • Rationale: Reversed-phase HPLC provides high-resolution separation based on hydrophobicity, yielding a highly pure compound.

    • Step 5.3: Collect the peak corresponding to the target compound and verify its purity (>95%) by analytical HPLC.

Conclusion and Future Perspectives

This compound represents a promising natural product for further investigation. Its well-defined chemical structure and origin from a medicinally significant plant resin underscore its potential. This guide has established its core chemical identity and provided a robust framework for its isolation and purification.

Future research should focus on:

  • Comprehensive Spectroscopic Analysis: Full characterization using 1D/2D NMR, HR-MS, and X-ray crystallography to unequivocally confirm its structure and stereochemistry.

  • In-depth Biological Screening: Evaluating its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities using validated in vitro assays.

  • Mechanistic Studies: Elucidating the molecular mechanisms behind any observed biological activities, including target identification and pathway analysis.

  • Synthetic Strategies: Developing a total synthesis route to enable the production of analogues for structure-activity relationship (SAR) studies.

References

An In-Depth Technical Guide to the Potential Biological Activities of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavonoid primarily isolated from the red resin of Dracaena cochinchinensis, a traditional medicine also known as "Dragon's Blood".[1][2] While the broader class of homoisoflavonoids has garnered scientific interest for a range of biological activities, including antioxidant, anti-inflammatory, and osteogenic properties, specific data on this particular molecule remains limited. This technical guide provides a comprehensive overview of the currently understood biological potential of this compound, with a critical evaluation of its activity in key therapeutic areas. We will delve into its documented anti-neuroinflammatory effects, assess its apparent lack of significant osteogenic activity, and explore other potential bioactivities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's pharmacological profile, complete with detailed experimental protocols and mechanistic insights.

Introduction: Unveiling a Homoisoflavan from a Traditional Remedy

This compound belongs to the homoisoflavonoid class of phenolic compounds, characterized by a 16-carbon skeleton. Its chemical structure is presented in Table 1. This compound is a constituent of the red resin of Dracaena cochinchinensis, a plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including traumatic injuries, blood stasis, and pain.[3] Modern pharmacological studies on the crude resin have revealed a spectrum of activities, such as anti-inflammatory, analgesic, and antimicrobial effects, largely attributed to its rich flavonoid and stilbenoid content.[4] This has spurred interest in isolating and characterizing the specific bioactivities of its individual components, such as this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
CAS Number 770729-35-6
Natural Source Dracaena cochinchinensis (Red Resin)[1][2]
Appearance Not widely reported, likely a solid
Solubility Soluble in organic solvents such as methanol

Assessed Biological Activities

Anti-Neuroinflammatory Potential: A Key Finding

Recent research has identified a significant biological activity for a homoisoflavonoid, referred to as compound 6, isolated from Dracaena cochinchinensis, which corresponds to this compound. This compound demonstrated moderate inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[5] Overproduction of NO by activated microglia is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.

The study reported an IC₅₀ value in the range of 60.4-75.6 μM for the inhibition of nitric oxide production.[5] This finding suggests that this compound possesses anti-neuroinflammatory properties and could be a candidate for further investigation in the context of neurological disorders.

Diagram 1: Simplified Workflow for Assessing Anti-Neuroinflammatory Activity

G cluster_0 Cell Culture and Stimulation cluster_1 Treatment cluster_2 Measurement and Analysis A Seed BV-2 microglial cells B Stimulate with Lipopolysaccharide (LPS) A->B C Add this compound (various concentrations) B->C D Measure Nitric Oxide (NO) in supernatant (Griess Assay) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for evaluating the anti-neuroinflammatory effect.

Evaluation of Osteogenic Activity: A Null Finding

A study by Xu et al. (2016) isolated twelve compounds from the red resin of Dracaena cochinchinensis, including this compound (designated as compound 6 in the paper), and evaluated their effects on the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs).[2] The primary endpoint for osteogenic activity was the measurement of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.

While the study reported that several other isolated homoisoflavonoids (compounds 2, 3, 4, 7, 9, and 11 ) significantly promoted MSC osteogenic differentiation at a concentration of 10 μM, the results for this compound were not highlighted among the active compounds.[2] This conspicuous omission strongly suggests that This compound did not exhibit significant osteogenic activity under the experimental conditions of this study. It is also important to note that a structurally similar compound, 6,4'-Dihydroxy-7-methoxyflavanone, has been shown to inhibit osteoclast differentiation and function, which is a different aspect of bone metabolism.[6][7]

Diagram 2: Osteoblast Differentiation Pathway and the Role of ALP

G MSC Mesenchymal Stem Cell (MSC) PreOsteoblast Pre-osteoblast MSC->PreOsteoblast Commitment Osteoblast Mature Osteoblast PreOsteoblast->Osteoblast Differentiation (ALP is an early marker) Bone Bone Formation Osteoblast->Bone

Caption: Alkaline Phosphatase (ALP) as an early marker in osteogenesis.

Potential Antioxidant and Broader Anti-Inflammatory Activities (Inferred)

While direct studies on the antioxidant and general anti-inflammatory properties of this compound are lacking, the broader class of homoisoflavonoids isolated from both Dracaena and Portulaca species are known to possess these activities.[4][8] For instance, other homoisoflavonoids from Dracaena cochinchinensis have demonstrated anti-inflammatory effects.[4] Similarly, various flavonoids with structural similarities have shown potent antioxidant and anti-inflammatory effects in both 2D and 3D cell models.[9]

The presence of hydroxyl groups on the aromatic rings of this compound suggests a theoretical potential for free radical scavenging. However, without direct experimental evidence, this remains speculative.

Experimental Protocols

Assessment of Osteogenic Activity: Alkaline Phosphatase (ALP) Assay

This protocol is based on the methodology used for evaluating the osteogenic potential of compounds in mesenchymal stem cells.

  • Cell Seeding: Seed mouse bone marrow-derived mesenchymal stem cells (MSCs) in 96-well plates at a density of 1 x 10⁴ cells/well and culture in a standard growth medium.

  • Induction of Osteogenesis: After 24 hours, replace the growth medium with an osteogenic induction medium.

  • Treatment: Add this compound (typically at a concentration of 10 μM, dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) to the osteogenic medium. Include a vehicle control (DMSO) and a positive control if available.

  • Incubation: Culture the cells for 7-14 days, changing the medium with fresh compound every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Activity Measurement: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. The ALP enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the ALP activity.

  • Normalization: Normalize the ALP activity to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound at different concentrations. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound).

  • IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mechanistic Insights and Signaling Pathways

While the precise mechanisms of action for this compound are not yet elucidated, we can infer potential pathways based on the activities of related flavonoids.

  • Anti-Neuroinflammation: The inhibition of NO production in microglia suggests a potential modulation of the NF-κB signaling pathway. LPS activation of microglia typically leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). It is plausible that this homoisoflavan interferes with this pathway.

  • Osteogenesis: Although apparently inactive in promoting osteoblast differentiation, flavonoids that do exhibit osteogenic activity often act through pathways such as the Wnt/β-catenin, Bone Morphogenetic Protein (BMP), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are crucial for the commitment and differentiation of mesenchymal stem cells into osteoblasts. The lack of activity of this compound may be due to its inability to effectively modulate these pathways.

Diagram 3: Potential Anti-Neuroinflammatory Mechanism

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound This compound Compound->NFkB Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a natural product with a nascent but intriguing pharmacological profile. The current body of evidence points towards a moderate anti-neuroinflammatory activity, a finding that warrants further investigation for its potential therapeutic application in neurodegenerative diseases. Conversely, its potential as an osteogenic agent appears to be limited, based on the available data.

Future research should focus on:

  • Confirming the anti-neuroinflammatory effects in more detail, including the elucidation of the precise molecular targets and signaling pathways involved.

  • Conducting direct experimental evaluation of its antioxidant and broader anti-inflammatory properties to move beyond inference from related compounds.

  • Investigating other potential biological activities, such as anticancer and antimicrobial effects, which are known for other homoisoflavonoids.

  • Performing structure-activity relationship studies to understand how the specific arrangement of hydroxyl and methoxy groups on the homoisoflavan scaffold influences its biological activities.

This technical guide serves as a current snapshot of the scientific understanding of this compound. As research progresses, a more complete picture of its therapeutic potential will undoubtedly emerge.

References

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavanoid, a class of phenolic compounds characterized by a 16-carbon skeleton. This specific stereoisomer has garnered significant interest within the scientific community due to its potential therapeutic applications. Primarily isolated from the resin of Dracaena cochinchinensis and Dracaena draco, this compound has been the subject of research exploring its biological activities, including its promising role in bone regeneration.[1][2] This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its chemical properties, isolation, synthesis, and pharmacological activities, particularly its osteogenic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₄[2]
Molecular Weight286.32 g/mol [1]
CAS Number770729-35-6[2]
AppearanceWhite powderXu et al., 2016
Stereochemistry(3R)Xu et al., 2016

Spectroscopic Data for Structural Elucidation:

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following data is based on the findings from Xu et al., 2016:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 9.13 (1H, s, 4'-OH), 8.81 (1H, s, 6-OH), 6.98 (2H, d, J = 8.5 Hz, H-2', 6'), 6.64 (2H, d, J = 8.5 Hz, H-3', 5'), 6.28 (1H, d, J = 2.4 Hz, H-7), 6.24 (1H, d, J = 2.4 Hz, H-5), 4.21 (1H, dd, J = 10.7, 3.2 Hz, H-2a), 3.93 (1H, t, J = 10.7 Hz, H-2b), 3.70 (3H, s, 8-OCH₃), 2.90-2.82 (1H, m, H-3), 2.65 (1H, dd, J = 13.8, 4.8 Hz, H-9a), 2.45 (1H, dd, J = 13.8, 9.2 Hz, H-9b).

  • ¹³C NMR (DMSO-d₆, 125 MHz): δ 155.6 (C-6), 153.9 (C-8a), 147.2 (C-4'), 136.2 (C-8), 130.8 (C-1'), 129.9 (C-2', 6'), 115.0 (C-3', 5'), 112.4 (C-4a), 106.8 (C-5), 102.1 (C-7), 68.9 (C-2), 56.1 (8-OCH₃), 39.3 (C-9), 30.1 (C-3).

  • ESI-MS: m/z 287 [M+H]⁺

Isolation and Synthesis

Natural Source and Isolation

This compound is a constituent of the red resin of Dracaena cochinchinensis, a plant used in traditional medicine.[1][2] The isolation of this compound, as detailed by Xu et al. (2016), involves a multi-step chromatographic process.

Experimental Protocol: Isolation from Dracaena cochinchinensis

  • Extraction: The dried and powdered resin of Dracaena cochinchinensis is extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.

  • Column Chromatography: The ethyl acetate fraction, which is rich in homoisoflavonoids, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a methanol-water gradient system to yield pure this compound.

Chemical Synthesis

While the focus of current research has been on the isolation of this compound from its natural source, the chemical synthesis of homoisoflavonoids is an active area of research. Synthetic strategies typically involve the construction of the chromane core and the introduction of the benzyl group at the C3 position. These methods offer the potential for producing larger quantities of the compound and for the generation of analogs for structure-activity relationship studies.

Pharmacological Activities and Mechanism of Action

The primary reported biological activity of this compound is its ability to promote osteogenic differentiation. Research into other potential activities, such as anti-inflammatory and antioxidant effects, is ongoing and suggested by the activities of structurally related flavonoids.

Osteogenic Activity

A key study by Xu et al. (2016) demonstrated that this compound significantly promotes the osteogenic differentiation of mouse mesenchymal stem cells (MSCs).

Experimental Protocol: In Vitro Osteogenic Differentiation Assay

  • Cell Culture: Mouse mesenchymal stem cells (e.g., C3H10T1/2) are cultured in a suitable growth medium.

  • Induction of Osteogenesis: To induce osteogenic differentiation, the growth medium is supplemented with an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Alkaline Phosphatase (ALP) Activity Assay: After a specified incubation period (e.g., 7 days), ALP activity, an early marker of osteoblast differentiation, is measured using a p-nitrophenyl phosphate (pNPP) assay.

  • Alizarin Red S Staining: To assess mineralization, an indicator of late-stage osteoblast differentiation, cells are stained with Alizarin Red S after a longer incubation period (e.g., 14 days). The stained calcium deposits are then quantified.

  • Gene Expression Analysis: The expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (Runx2), Osterix (Osx), and Osteocalcin (OCN), are quantified using quantitative real-time PCR (qRT-PCR).

Mechanism of Action: Osteogenic Effects

The pro-osteogenic effects of this compound are attributed to its activation of the Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is crucial for bone formation and regeneration.

osteogenic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Homoisoflavan Homoisoflavan BMPR BMP Receptor Homoisoflavan->BMPR Activates Smad1/5/8 Smad1/5/8 BMPR->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad_complex Smad1/5/8-Smad4 Complex p-Smad1/5/8->Smad_complex Forms complex with Smad4 Smad4 Runx2_Osx Runx2/Osx Expression Smad_complex->Runx2_Osx Promotes Osteogenic_Differentiation Osteogenic Differentiation Runx2_Osx->Osteogenic_Differentiation Leads to

Caption: Proposed mechanism of this compound-induced osteogenesis.

The binding of this compound to the BMP receptor initiates a signaling cascade that leads to the phosphorylation of Smad1/5/8 proteins. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus and upregulates the expression of key osteogenic transcription factors, Runx2 and Osterix. This, in turn, drives the expression of genes responsible for osteoblast differentiation and function, ultimately leading to bone formation.

Potential Anti-inflammatory and Antioxidant Activities

While specific studies on the anti-inflammatory and antioxidant properties of this compound are limited, the broader class of flavonoids is well-known for these activities. It is plausible that this compound also possesses such properties due to its phenolic structure.

Proposed Experimental Workflow: Evaluation of Anti-inflammatory Activity

anti_inflammatory_workflow Cell_Culture Culture RAW 264.7 Macrophages Pre-treatment Pre-treat with Homoisoflavan Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Incubation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Incubation->Cytokine_Assay Western_Blot Western Blot for iNOS and COX-2 Incubation->Western_Blot

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

This workflow would involve using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation. The inhibitory effect of the compound on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) would be quantified. Furthermore, the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) could be assessed by Western blotting.

Future Directions and Conclusion

This compound has emerged as a promising natural product with significant osteogenic activity. The elucidation of its mechanism of action through the BMP signaling pathway provides a solid foundation for its further development as a potential therapeutic agent for bone-related disorders. Future research should focus on:

  • In vivo studies: To validate the in vitro osteogenic effects in animal models of bone defects or osteoporosis.

  • Pharmacokinetic and toxicological profiling: To assess the absorption, distribution, metabolism, excretion, and safety of the compound.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to identify compounds with enhanced potency and improved pharmacokinetic properties.

  • Exploration of other biological activities: To investigate the potential anti-inflammatory, antioxidant, and anti-cancer properties of this compound.

References

Methodological & Application

Protocol for the Enantioselective Synthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavonoid first isolated from the red resin of Dracaena cochinchinensis[1][2]. Homoisoflavonoids, characterized by a 3-benzylchroman skeleton, represent a class of compounds with significant therapeutic potential, including antiangiogenic properties relevant to oncology and ophthalmology[3]. The precise stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical requirement for drug development and structure-activity relationship (SAR) studies. This document provides a detailed, research-grade protocol for the synthesis of the (3R)-enantiomer, leveraging a state-of-the-art asymmetric transfer hydrogenation (ATH) strategy coupled with dynamic kinetic resolution (DKR) to establish the key stereocenter. This guide is intended for researchers in medicinal chemistry and drug development, offering both a step-by-step experimental workflow and an in-depth rationale for the chosen synthetic strategy.

Introduction and Synthetic Strategy

The core challenge in synthesizing this compound lies in the stereocontrolled construction of the chiral center at the C3 position. Direct isolation from natural sources often yields limited quantities, necessitating a robust and scalable synthetic route. Our strategy is centered on the asymmetric reduction of a prochiral or racemic precursor.

The overall synthetic pathway is designed in three main stages:

  • Synthesis of the Racemic Homoisoflavanone Core: Construction of the key intermediate, 6-hydroxy-8-methoxy-3-(4-hydroxybenzyl)chroman-4-one, from commercially available starting materials.

  • Enantioselective Asymmetric Transfer Hydrogenation (ATH): The crucial stereochemistry-defining step, where the racemic homoisoflavanone is converted into the corresponding (3R,4R)-homoisoflavan-4-ol with high enantiomeric excess using a Noyori-type ruthenium catalyst.

  • Final Deoxygenation: Removal of the C4-hydroxyl group to yield the target homoisoflavan.

This approach is based on well-established transformations in flavonoid chemistry, with the core innovation being the application of asymmetric catalysis to achieve the desired stereochemical outcome efficiently.

Overall Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reduction (Key Step) cluster_2 Part 3: Final Deoxygenation A 2',5'-Dihydroxy-3'-methoxyacetophenone B 6-Hydroxy-8-methoxychroman-4-one A->B Intramolecular Cyclization D 6-Hydroxy-8-methoxy-3-(4-hydroxybenzylidene)chroman-4-one B->D Aldol Condensation C 4-Hydroxybenzaldehyde C->D E rac-6,4'-Dihydroxy-8-methoxyhomoisoflavanone D->E H2, Pd/C (Reduction) F (3R,4R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan-4-ol E->F Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN] HCOOH/Et3N G This compound (Target) F->G Barton-McCombie Deoxygenation G rac_S (S)-Homoisoflavanone rac_R (R)-Homoisoflavanone rac_S->rac_R Base-catalyzed epimerization (fast) Product (3R,4R)-Homoisoflavan-4-ol rac_S->Product Slow Reduction (Mismatched Pair) rac_R->Product Fast Reduction (Matched Pair) Ru_cat [(R,R)-Ru]-H Catalyst

References

Application Note & Protocol: A Validated HPLC-DAD Method for the Quantification of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of natural products and novel chemical entities.

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan identified in the resin of Dracaena cochinchinensis, a plant with significant traditional medicinal use.[1][2][3] As interest in the pharmacological potential of this compound grows, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a comprehensive, step-by-step protocol for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The described reversed-phase method is designed for accuracy, precision, and specificity, making it suitable for applications in natural product chemistry, quality control, and pharmacokinetic studies. The protocol is grounded in established principles for the analysis of flavonoids and other phenolic compounds and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6][7]

Introduction: The Rationale for a Dedicated HPLC Method

The structural complexity and potential bioactivity of this compound necessitate a precise and validated analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of flavonoids and related phenolic compounds due to its high resolution, sensitivity, and reproducibility.[8][9][10] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the separation of moderately polar compounds like the target analyte.

The causality behind the selection of RP-HPLC lies in the physicochemical properties of homoisoflavans. The non-polar stationary phase (typically C18) and a polar mobile phase allow for effective separation based on the compound's hydrophobicity. A Diode Array Detector (DAD) is employed to ensure specificity and to determine the optimal detection wavelength for maximum sensitivity, a common practice in the analysis of phenolic compounds.[11][12]

Materials and Reagents

Item Specification Recommended Supplier
This compoundReference Standard, >98% purityMedChemExpress, Immunomart, or equivalent
Acetonitrile (ACN)HPLC Gradient GradeFisher Scientific, Merck, or equivalent
Methanol (MeOH)HPLC Gradient GradeFisher Scientific, Merck, or equivalent
WaterHPLC/MS Grade or Milli-QIn-house purification system or commercial
Formic AcidLC-MS Grade, >99% puritySigma-Aldrich, Thermo Fisher, or equivalent
Syringe Filters0.22 µm or 0.45 µm PVDF or PTFEMillipore, Pall, or equivalent

Chromatographic System and Conditions

A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector is suitable for this method.

Parameter Condition Justification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 columns provide excellent retention and separation for phenolic compounds.[9] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidification of the mobile phase sharpens peaks and improves the reproducibility of retention times for phenolic compounds by suppressing the ionization of hydroxyl groups.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low viscosity.
Gradient Elution See Table 1 belowA gradient elution is necessary to ensure the efficient elution of the analyte of interest while separating it from potential matrix components with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.[13]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 280 nm (Primary), Scan 200-400 nmPhenolic compounds typically exhibit strong absorbance around 280 nm.[9][12] The DAD allows for monitoring at this wavelength and for spectral analysis to confirm peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Table 1: Gradient Elution Program
Time (minutes) % Mobile Phase A (Water/Formic Acid) % Mobile Phase B (Acetonitrile/Formic Acid)
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010

Protocols: From Sample to Result

Preparation of Standard Solutions

Accurate quantification is contingent on the precise preparation of standard solutions.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and bring to volume with methanol.

  • Calibration Standards (1-50 µg/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial chromatographic conditions.

Sample Preparation

The objective of sample preparation is the efficient extraction of the analyte from its matrix while minimizing interferences. The following is a general protocol for plant-derived materials.

Protocol:

  • Homogenization: Dry the source material (e.g., resin, plant tissue) at 40°C until a constant weight is achieved. Grind the material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonic-Assisted Extraction: Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate the extraction of the analyte.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[14]

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard Weigh Reference Standard StockSol Prepare Stock Solution (1 mg/mL) Standard->StockSol CalibSol Prepare Calibration Standards (1-50 µg/mL) StockSol->CalibSol Inject Inject Standards & Samples (10 µL) CalibSol->Inject Sample Weigh & Homogenize Sample Extract Ultrasonic Extraction with Methanol Sample->Extract Filter Centrifuge & Filter Extract Extract->Filter Filter->Inject HPLC HPLC System Equilibration HPLC->Inject Run Execute Gradient Separation Inject->Run Detect DAD Detection (280 nm) Run->Detect CalibCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalibCurve Quantify Quantify Analyte in Samples CalibCurve->Quantify Validate Perform Method Validation Quantify->Validate G A Inject Calibration Standards B Obtain Peak Areas A->B C Plot Peak Area vs. Concentration B->C D Linear Regression (y = mx + c) C->D E Validate Linearity (r² ≥ 0.999) D->E H Calculate Concentration (x = (y_sample - c) / m) D->H F Inject Unknown Sample G Obtain Sample Peak Area (y_sample) F->G G->H

References

Experimental protocol for osteogenic activity of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating the Osteogenic Potential of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan Using In Vitro Osteoblast Differentiation Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for assessing the osteogenic activity of this compound, a natural product isolated from the red resin of Dracaena cochinchinensis[1]. The protocols detailed herein utilize the well-established MC3T3-E1 pre-osteoblastic cell line to create a robust, multi-parametric screening platform. Methodologies include the evaluation of early and late-stage osteoblast differentiation markers: alkaline phosphatase (ALP) activity, extracellular matrix mineralization via Alizarin Red S (ARS) staining, and the quantification of key osteogenic gene expression using qRT-PCR. Furthermore, this guide provides a foundation for investigating the compound's potential mechanism of action by probing key signaling pathways central to osteogenesis, such as the BMP/Smad and Wnt/β-catenin pathways.

Introduction and Scientific Principle

Osteoporosis and other bone-related disorders represent a significant global health challenge. The discovery of novel therapeutic agents that can promote bone formation is a critical area of research. Homoisoflavonoids, a class of natural compounds, have garnered interest for their potential biological activities, including effects on bone metabolism[1][2][3][4]. This compound is one such compound whose osteogenic potential warrants systematic investigation.

The process of osteogenesis, or bone formation, is driven by the differentiation of mesenchymal stem cells (MSCs) into mature, bone-forming osteoblasts. This developmental cascade is characterized by a temporally regulated sequence of events:

  • Early Stage: Proliferation of pre-osteoblastic cells and upregulation of early markers, most notably alkaline phosphatase (ALP)[5][6]. ALP is an enzyme crucial for hydrolyzing phosphate esters, thereby increasing the local concentration of inorganic phosphate, a key component of the bone mineral hydroxyapatite[7].

  • Mid Stage: Expression of key transcription factors like Runt-related transcription factor 2 (RUNX2) and Osterix (OSX), which are master regulators of osteoblast differentiation. This is followed by the synthesis of extracellular matrix (ECM) proteins, primarily Type I collagen (COL1A1)[8].

  • Late Stage: Upregulation of late-stage markers such as Osteopontin (OPN) and Osteocalcin (OCN), and culminating in the deposition of a calcium phosphate mineralized matrix, which can be visualized by Alizarin Red S staining[9][10].

This protocol is designed to quantify the effects of this compound on these distinct stages, providing a comprehensive profile of its pro-osteogenic activity. The murine pre-osteoblastic cell line, MC3T3-E1, is utilized as it is a widely accepted and reliable model for studying in vitro osteoblast differentiation and mineralization[11][12][13].

Experimental Workflow & Core Assays

The overall experimental design follows a logical progression from initial cell culture to late-stage functional assays. This workflow allows for the timely assessment of key osteogenic milestones.

G cluster_setup Phase 1: Culture Setup cluster_early Phase 2: Early Markers cluster_late Phase 3: Late Markers cluster_moa Phase 4: Mechanism of Action seeding Seed MC3T3-E1 Cells treatment Apply (3R)-6,4'-Dihydroxy- 8-methoxyhomoisoflavan in Osteogenic Differentiation Medium (ODM) seeding->treatment 24h alp Alkaline Phosphatase (ALP) Activity Assay treatment->alp Days 7-10 qRT_PCR_early qRT-PCR Analysis (Runx2, Alp) treatment->qRT_PCR_early Days 4-7 ars Alizarin Red S (ARS) Staining for Mineralization treatment->ars Days 21-28 qRT_PCR_late qRT-PCR Analysis (Opn, Ocn) treatment->qRT_PCR_late Days 14-21 western Western Blot Analysis (p-Smad1/5/8, β-catenin) treatment->western 30-60 min for Smad; 2-4h for β-catenin

Caption: Experimental workflow for assessing osteogenic activity.

Materials and Reagents

  • Cell Line: MC3T3-E1 Subclone 4 (e.g., ATCC CRL-2593).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Base Medium: Alpha Minimum Essential Medium (α-MEM) with L-glutamine.

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.

  • Osteogenic Differentiation Medium (ODM): Base Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL L-ascorbic acid, and 10 mM β-glycerophosphate.

  • Reagents for ALP Assay: p-Nitrophenyl Phosphate (pNPP) substrate, ALP reaction buffer (e.g., diethanolamine buffer), 0.1 M NaOH.

  • Reagents for ARS Staining: 4% Paraformaldehyde (PFA) or 10% Formalin, Alizarin Red S solution (2% w/v, pH 4.1-4.3)[14][15].

  • Reagents for qRT-PCR: RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix, and validated primers for osteogenic marker genes.

  • Plasticware: 6-well, 24-well, and 96-well tissue culture-treated plates.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Osteogenic Induction

Causality: This initial phase establishes a healthy, proliferative pre-osteoblast culture. The cells are then switched to an Osteogenic Differentiation Medium (ODM). The components of ODM—ascorbic acid and β-glycerophosphate—are essential; ascorbic acid acts as a cofactor for collagen synthesis, and β-glycerophosphate provides a source of phosphate for mineralization[16]. The test compound is added at this stage to assess its influence on this induced differentiation process.

Step-by-Step Method:

  • Cell Seeding: Culture MC3T3-E1 cells in α-MEM with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into multi-well plates at a density of 2 x 10⁴ cells/cm². Allow cells to adhere and grow for 24 hours.

  • Initiation of Differentiation: After 24 hours, aspirate the growth medium.

  • Treatment Groups: Add fresh ODM containing different concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Vehicle Control: ODM with the same final concentration of DMSO used for the test compound (e.g., 0.1%).

    • Negative Control: Base medium without osteogenic supplements.

    • Positive Control (Optional): ODM containing a known osteogenic inducer like Bone Morphogenetic Protein-2 (BMP-2) at 100 ng/mL.

  • Culture Maintenance: Incubate the cells at 37°C, 5% CO₂. Replace the respective media every 2-3 days for the duration of the experiment (up to 28 days).

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay (Early Marker)

Causality: ALP is a primary enzymatic marker of early osteoblast differentiation[5][6][17]. Measuring its activity provides a quantitative assessment of the compound's ability to promote the initial commitment of pre-osteoblasts to the osteogenic lineage. This is typically assessed between days 7 and 10.

Step-by-Step Method:

  • Cell Lysis: On the day of assay (e.g., Day 7), wash the cells in each well twice with PBS. Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzyme Reaction: Transfer the cell lysate to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes[5][17].

  • Stop Reaction: Stop the reaction by adding 0.1 M NaOH.

  • Quantification: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content in each well (measured by a BCA or Bradford assay) to account for differences in cell number.

Protocol 3: Alizarin Red S (ARS) Staining for Mineralization (Late Marker)

Causality: ARS staining is the gold standard for visualizing and quantifying late-stage osteoblast function: the deposition of a mineralized extracellular matrix[9][10]. The dye chelates calcium ions within the matrix, forming a visible red precipitate. This assay, performed at days 21-28, confirms whether the compound supports full osteogenic differentiation.

Step-by-Step Method:

  • Cell Fixation: On the day of assay (e.g., Day 21), carefully aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA or 10% formalin for 30 minutes at room temperature[9][10].

  • Washing: Wash the fixed cells three times with deionized water to remove the fixative.

  • Staining: Add 2% ARS solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature with gentle agitation[15][18].

  • Final Washes: Aspirate the ARS solution and wash the wells 4-5 times with deionized water until the wash water is clear.

  • Qualitative Analysis: Visualize and capture images of the red mineralized nodules using a brightfield microscope or scanner.

  • Quantitative Analysis (Optional): To quantify, elute the stain by adding 10% cetylpyridinium chloride (CPC) to each well and incubating for 30 minutes. Transfer the eluate to a 96-well plate and measure the absorbance at 562 nm[9].

Protocol 4: Gene Expression Analysis by qRT-PCR

Causality: Quantifying the mRNA levels of specific genes provides insight into the molecular pathways being modulated by the test compound. The selected genes serve as markers for different stages of osteoblast differentiation[19][20].

Step-by-Step Method:

  • RNA Isolation: Lyse cells at desired time points (e.g., Day 4 for early genes, Day 14 for late genes) and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and primers for the target genes.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the expression of target genes to a stable housekeeping gene (e.g., TBP or RPLP0, as GAPDH and ACTB can be unstable in osteogenic differentiation)[21].

Gene Target Stage Function
Runx2 EarlyMaster transcription factor for osteoblast differentiation.
Alp EarlyEnzyme essential for mineralization[8].
Opn LateExtracellular matrix protein involved in bone remodeling[8].
Ocn LateBone-specific protein, marker of mature osteoblasts.
Housekeeping -TATA-box binding protein (TBP) or Ribosomal Protein Large P0 (RPLP0)[21].
Caption: Key osteogenic marker genes for qRT-PCR analysis.

Investigation of Molecular Mechanism

The osteogenic effects of novel compounds are often mediated through conserved signaling pathways. The BMP/Smad and Wnt/β-catenin pathways are two of the most critical cascades regulating bone formation[22][23]. Investigating the compound's effect on these pathways can provide crucial mechanistic insights.

G cluster_bmp BMP/Smad Pathway cluster_wnt Wnt/β-catenin Pathway BMP BMP2/4 BMPR BMP Receptors BMP->BMPR pSmad p-Smad1/5/8 BMPR->pSmad Phosphorylation Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Wnt Wnt Ligand Fzd Fzd/LRP5/6 Wnt->Fzd GSK3b GSK3β (Inhibited) Fzd->GSK3b bCat β-catenin (Accumulates) GSK3b->bCat bCat->Nucleus Translocation Runx2 RUNX2 Expression Nucleus->Runx2

Caption: Key osteogenic signaling pathways.

A primary method to probe these pathways is through Western Blotting . By treating MC3T3-E1 cells with the homoisoflavan for short durations, one can assess the phosphorylation status or accumulation of key signaling proteins.

  • To assess BMP/Smad signaling: Treat cells for 30-60 minutes and probe for phosphorylated Smad1/5/8 (p-Smad1/5/8). An increase in p-Smad1/5/8 relative to total Smad1 would suggest activation of this pathway[24][25][26].

  • To assess Wnt/β-catenin signaling: Treat cells for 2-4 hours and probe for total β-catenin in the cytoplasm. Inhibition of its degradation complex leads to cytoplasmic accumulation and subsequent nuclear translocation[27][28][29].

Data Interpretation and Expected Outcomes

A compound with positive osteogenic activity would be expected to produce the following results relative to the vehicle control:

AssayExpected Outcome for Positive Result
ALP Activity Statistically significant increase in normalized ALP activity.
ARS Staining Visibly denser red staining and a significant increase in absorbance after CPC elution.
qRT-PCR Significant upregulation of Runx2, Alp, Opn, and Ocn mRNA levels.
Western Blot Increased levels of p-Smad1/5/8 and/or cytoplasmic β-catenin.
Caption: Summary of expected outcomes for a pro-osteogenic compound.

By following these detailed protocols, researchers can effectively screen and characterize the osteogenic potential of this compound, providing a solid foundation for further preclinical development.

References

Cell-based assays for testing (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Cellular Assays for Efficacy Profiling of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a natural product isolated from the red resin of Dracaena cochinchinensis[1][2]. As with many novel flavonoids and related structures, its therapeutic potential is largely uncharacterized. Establishing a robust efficacy profile requires a systematic approach using biologically relevant cell-based assays. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the bioactivity of this compound. We move beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design, ensuring a self-validating and rigorous screening cascade. The protocols detailed herein cover foundational cytotoxicity assessment followed by functional assays targeting potential antioxidant, anti-inflammatory, and pro-apoptotic activities—common therapeutic avenues for flavonoid-like molecules.

Introduction: The Rationale for a Phased Screening Approach

The initial investigation of a novel compound like this compound requires a structured, multi-tiered screening strategy. Cell-based assays serve as a cost-effective and high-throughput method to predict a compound's mode of action and efficacy before advancing to more complex in vivo models[3]. Our approach is designed as a funnel, starting with broad questions about safety and viability and progressing to specific mechanistic inquiries.

This guide details a logical workflow:

  • Determine the Therapeutic Window: First, we must identify the concentration range where the compound is non-toxic. This is a critical prerequisite for all subsequent functional assays. The MTT assay is a gold-standard method for this purpose[4][5].

  • Investigate Key Bioactivities: Based on the chemical class (homoisoflavan), we hypothesize potential antioxidant, anti-inflammatory, and anticancer activities. We will employ specific assays to test each of these hypotheses.

  • Elucidate Mechanism of Action: For any observed activity, we will explore the underlying cellular mechanisms, such as the inhibition of key inflammatory signaling pathways or the induction of apoptosis.

This structured approach ensures that resources are used efficiently and that the resulting data provides a clear, interpretable biological profile of the compound.

G cluster_0 Phase 1: Foundational Analysis A Compound Dilution Series B MTT Assay: Determine Cytotoxicity (IC50) A->B Expose cells to compound C Antioxidant Assay: Cellular ROS Detection B->C D Anti-inflammatory Assay: NF-κB Translocation/Activity B->D E Apoptosis Induction Assay: Caspase-3/7 Activity B->E F Measure Pro-inflammatory Cytokine Secretion (e.g., IL-6, TNF-α) D->F If anti-inflammatory activity is observed G Confirm Apoptotic Pathway E->G If cytotoxic/ pro-apoptotic

Caption: General workflow for screening a novel compound.
Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)

Expertise & Experience: Before assessing any specific biological function, it is imperative to determine the compound's effect on cell viability. Without this baseline, a perceived reduction in an inflammatory marker, for example, could merely be an artifact of widespread cell death. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[4][6][7]. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[6][7]. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells[4][6].

Protocol 2.1: MTT Cell Viability Assay

Principle: Viable cells with active metabolism convert the yellow MTT substrate into a purple formazan product. The absorbance of the solubilized formazan is measured spectrophotometrically, and this value correlates with the number of living cells.[8]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., HeLa, A549) or other relevant cell type

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7]

  • Solubilization solution: DMSO or 0.01 M HCl in isopropanol[9]

  • Microplate reader (absorbance at 570-590 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[4]

  • Compound Treatment: Prepare a 2x concentrated serial dilution of the homoisoflavan in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.[4]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[8].

  • Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[9].

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO or another solubilization solution to each well.[4][7]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[7]. Read the absorbance at 590 nm within 1 hour.

Data Analysis & Presentation:

  • Correct the absorbance values by subtracting the average of the "no cells" blank.

  • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Concentration (µM)Mean Corrected AbsorbanceStandard Deviation% Viability
Vehicle (0)1.2540.088100.0%
11.2110.07596.6%
100.9870.06178.7%
500.6320.04550.4%
1000.2450.03319.5%
2500.0510.0124.1%
Assays for Antioxidant Activity

Expertise & Experience: Flavonoids are well-known for their antioxidant properties. This activity often stems from their ability to scavenge reactive oxygen species (ROS), which are implicated in numerous diseases. A cell-based antioxidant assay is superior to simple chemical assays because it accounts for bioavailability, uptake, and metabolism of the compound within a living system.[10] The most common method utilizes a probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[11]

G A DCFH-DA (Cell-Permeable) C DCFH (Non-fluorescent) A->C Cellular Esterases B Cell Membrane E DCF (Highly Fluorescent) C->E Oxidation D ROS (e.g., H₂O₂, •OH) F Homoisoflavan F->D Inhibits/ Scavenges

Caption: Principle of the DCFH-DA cellular ROS assay.
Protocol 3.1: Cellular ROS Detection with DCFH-DA

Principle: The cell-permeable DCFH-DA probe passively diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH[10][12]. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF[13][14]. An effective antioxidant will scavenge ROS, thereby reducing the amount of DCF produced. The fluorescence intensity is proportional to the intracellular ROS levels.[10][12]

Materials:

  • Hepatoma cell line (e.g., HepG2) or other suitable cell line

  • 96-well black, clear-bottom tissue culture plates

  • DCFH-DA solution (e.g., 20 mM stock in DMSO)

  • ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide (tBHP))

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm)[12]

Methodology:

  • Cell Seeding: Seed cells in a 96-well black plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate overnight.

  • Compound Pre-treatment: Remove the culture medium and wash cells once with warm HBSS. Add 100 µL of medium containing various non-toxic concentrations of the homoisoflavan (determined from the MTT assay). Include a vehicle control. Incubate for 1-2 hours.

  • Probe Loading: Prepare a working solution of DCFH-DA (e.g., 20 µM) in pre-warmed medium or buffer[15]. Remove the compound-containing medium and add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[12][16]

  • ROS Induction: Remove the DCFH-DA solution and wash the cells gently with HBSS. Add 100 µL of a pre-determined concentration of an ROS inducer (e.g., 100 µM H₂O₂) to all wells except the negative control (which receives only buffer).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at Ex/Em = 495/529 nm in kinetic mode for 1-2 hours, or as a single endpoint reading after a specific incubation time (e.g., 60 minutes).[16]

Data Analysis & Presentation:

  • Subtract the background fluorescence from wells without cells.

  • Calculate the percentage of ROS inhibition for each concentration: % Inhibition = 100 - [((RFU_treated - RFU_neg_ctrl) / (RFU_pos_ctrl - RFU_neg_ctrl)) * 100] (Where RFU is Relative Fluorescence Units, pos_ctrl is inducer only, and neg_ctrl is buffer only).

  • Plot the % Inhibition against compound concentration to determine the EC50 value.

Assays for Anti-inflammatory Activity

Expertise & Experience: A hallmark of inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor[17]. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB[18][19]. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. This frees NF-κB to translocate into the nucleus, where it binds to DNA and drives the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[19][20][21] An effective anti-inflammatory compound may block this translocation.

G cluster_cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->NFkB Releases Gene Pro-inflammatory Gene Transcription Homoisoflavan Homoisoflavan Homoisoflavan->IKK Inhibits? IkB_p P

References

Application Notes & Protocols: A Researcher's Guide to Solubilizing (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the effective solubilization of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan (CAS: 770729-35-6), a natural product isolated from the red resin of Dracaena cochinchinensis, for use in cell culture applications.[1][2][3] Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this guide moves beyond a simple set of instructions. It delves into the rationale behind solvent selection, provides validated, step-by-step protocols for stock solution preparation, and addresses common challenges such as solvent cytotoxicity and compound precipitation. The protocols outlined herein are designed to ensure the integrity of the compound and the biological system, empowering researchers in pharmacology and drug development to generate reliable and meaningful data.

Introduction: Understanding the Compound

This guide provides a robust framework for overcoming these challenges. We will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a choice supported by supplier data indicating a solubility of up to 10 mM in this solvent.[5][6] We will also explore the critical considerations for minimizing solvent-induced artifacts in cellular assays.

Compound Properties at a Glance
PropertyValueSource
IUPAC Name (3R)-3-(4-hydroxybenzyl)-6-hydroxy-8-methoxychroman-4-one-
CAS Number 770729-35-6[1][7]
Molecular Formula C₁₇H₁₈O₄[1][7]
Molecular Weight 286.32 g/mol [7]
Known Solubility 10 mM in DMSO[5][6]
Appearance Varies (typically a solid powder)-

The Cornerstone of Success: Choosing the Right Solvent System

The goal of any dissolution protocol is to create a homogenous solution of the test compound that is compatible with the biological system. For hydrophobic compounds like this compound, this necessitates the use of an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the aqueous cell culture medium.

Why Dimethyl Sulfoxide (DMSO)?

DMSO is a powerful, polar aprotic solvent widely used in cell culture for its ability to dissolve a broad range of otherwise insoluble compounds.[8][9] Its selection as the primary solvent for this compound is based on several key factors:

  • Proven Solubility: Chemical suppliers explicitly state a solubility of 10 mM for this compound in DMSO, providing a clear and tested starting point for stock solution preparation.[5][6]

  • Miscibility with Water: DMSO is completely miscible with water and cell culture media, which is essential for achieving a homogenous final solution upon dilution.[9]

  • Established Use in Cell Culture: There is a vast body of literature on the use of DMSO in cellular assays, and its effects on cells are relatively well-characterized.[10][11] Cell culture grade DMSO, which is sterile-filtered, is readily available.[8][12]

The Criticality of Solvent Purity and Handling

It is imperative to use high-purity, cell culture-grade, anhydrous DMSO. Lower-grade solvents may contain impurities that are toxic to cells. DMSO is also highly hygroscopic; it will readily absorb water from the atmosphere. This can reduce its solvating power for hydrophobic compounds and may compromise the long-term stability of the stock solution.

Best Practices for DMSO Handling:

  • Purchase small, single-use aliquots or aliquot larger bottles into smaller, tightly sealed glass vials in a sterile environment (e.g., a laminar flow hood) to minimize contamination and water absorption.

  • Store DMSO at room temperature in a desiccated environment.[8] Note that DMSO will freeze at temperatures below 18.5°C (64°F); if this occurs, it can be thawed by placing it in a warm water bath.[8]

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing a concentrated stock solution of this compound and diluting it for use in cell culture experiments.

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol is designed to create a high-concentration primary stock that can be stored for long periods and used to prepare fresh working stocks.

Materials:

  • This compound powder

  • High-purity, anhydrous, sterile DMSO (cell culture grade)[12]

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Sterile micropipettes and tips

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Volume (mL) x 10 mmol/L x 286.32 g/mol x (1 mg / 0.001 g)

    • Example for 1 mL: Mass = 1 mL x 0.01 mol/L x 286.32 g/mol = 2.8632 mg

  • Weighing the Compound: In a sterile environment, carefully weigh out the calculated mass of this compound and transfer it to the sterile amber glass vial.

    • Rationale: Using an amber vial protects the compound from potential light-induced degradation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Example: For 2.86 mg of the compound, add 1.0 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the 10 mM master stock solution at -20°C. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol details the serial dilution of the master stock and the final addition to the cell culture medium. The key principle is to minimize the final concentration of DMSO in the culture to prevent cytotoxicity.

Workflow for Preparing Working Solutions

G cluster_prep Stock Preparation cluster_culture Cell Culture Application MasterStock 10 mM Master Stock in 100% DMSO (Store at -20°C) IntermediateStock 100X Intermediate Stock (e.g., 1 mM in 100% DMSO) MasterStock->IntermediateStock 1:10 Dilution in DMSO FinalCulture Final Working Concentration (e.g., 10 µM) in Culture Medium with ≤0.1% DMSO IntermediateStock->FinalCulture 1:100 Dilution (Add directly to medium) CultureMedium Pre-warmed Cell Culture Medium CultureMedium->FinalCulture

Caption: Workflow for preparing final working concentrations.

Procedure:

  • Determine Final Concentration: Decide on the final concentration range for your experiment (e.g., 0.1 µM to 10 µM).

  • Calculate DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% v/v.[11] Many cell lines can tolerate up to 0.5% DMSO, but this should be validated.[13][14] Never exceed 1% DMSO, as it can have significant biological effects.[11]

  • Prepare Intermediate Dilutions (if necessary): It is often impractical to directly dilute the 10 mM master stock to a nanomolar or low micromolar final concentration. Prepare an intermediate stock in 100% DMSO.

    • Example for a 10 µM final concentration: Prepare a 1 mM intermediate stock by diluting the 10 mM master stock 1:10 in DMSO.

  • Dosing the Cells: Add the appropriate volume of the stock solution directly to the pre-warmed cell culture medium.

    • Example: To achieve a 10 µM final concentration from a 1 mM (100X) intermediate stock, add 10 µL of the stock to every 1 mL of cell culture medium. This results in a final DMSO concentration of 1%. To achieve a safer 0.1% DMSO concentration, you would need a 1000X stock (10 mM). Add 1 µL of the 10 mM stock to 1 mL of medium.

  • Mixing: Immediately after adding the compound, gently swirl the culture plate or flask to ensure homogenous distribution.

    • Causality: Rapid and thorough mixing is crucial to prevent localized high concentrations of DMSO and to avoid precipitation of the hydrophobic compound as it is introduced into the aqueous environment.

  • Solvent Control: ALWAYS include a "vehicle control" in your experimental design. This consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[10]

Troubleshooting and Advanced Considerations

Issue: Compound Precipitation in Culture Medium

Upon dilution from a DMSO stock, hydrophobic compounds can sometimes precipitate out of the aqueous cell culture medium.

Validation and Mitigation Strategies:

  • Visual Inspection: After adding the compound to the medium, inspect it under a microscope. Look for the formation of crystals or an oily film.

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration.

  • Increase Serum Concentration: If using a serum-containing medium, increasing the serum percentage can sometimes help to solubilize the compound through binding to proteins like albumin.

  • Alternative Solubilization: Cyclodextrins: For particularly challenging compounds, cyclodextrins can be used as "carrier" molecules. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic molecules, rendering them water-soluble.[15][16] Beta-cyclodextrins are commonly used in cell culture for this purpose.[17] This approach requires significant optimization and validation to ensure the cyclodextrin itself does not affect the cellular phenotype.[10]

Solvent Cytotoxicity

Even at low concentrations, DMSO can have biological effects.[10] It is essential to determine the maximum tolerated concentration for your specific cell line.

Protocol for Determining DMSO Tolerance

G cluster_setup Experimental Setup cluster_execution Execution & Analysis SeedCells Seed cells in 96-well plate TreatCells Treat cells with DMSO dilutions SeedCells->TreatCells DMSO_Dilutions Prepare serial dilutions of DMSO in culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%) DMSO_Dilutions->TreatCells Incubate Incubate for experimental duration (e.g., 24, 48, 72h) TreatCells->Incubate ViabilityAssay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->ViabilityAssay Analyze Analyze data and determine max non-toxic DMSO concentration ViabilityAssay->Analyze

Caption: Workflow for assessing DMSO cytotoxicity.

Summary of Cytotoxicity Data from Literature

SolventCell Line(s)Non-Toxic ConcentrationPotentially Toxic ConcentrationSource
DMSO Various (MCF-7, HUVEC, etc.)0.1% - 0.5% (v/v)> 0.5% - 1% (v/v)[11][13]
Ethanol Various≤ 1% - 2% (v/v)> 2% (v/v)[14][18]
DMF Various< 0.1% (v/v)> 0.1% (v/v)[13][14]

Conclusion

The successful use of this compound in cell culture hinges on a meticulous and well-validated dissolution strategy. By using high-purity DMSO to prepare a concentrated master stock, carefully controlling the final solvent concentration, and always including a vehicle control, researchers can generate reliable and reproducible data. The protocols and principles outlined in this guide provide a comprehensive framework for incorporating this and other hydrophobic compounds into in vitro experimental workflows, thereby advancing the investigation of their biological activities.

References

Application Notes & Protocols for In Vivo Experimental Design: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

This compound is a naturally occurring homoisoflavanoid isolated from the resin of Dracaena cochinchinensis, a plant with a long history in traditional medicine.[1][2] Homoisoflavonoids as a class have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development.[3][4] This guide provides a comprehensive framework for the in vivo experimental design of studies investigating this compound, with a primary focus on its potential anti-inflammatory properties. These protocols are designed to be adaptable and to provide a robust foundation for researchers, scientists, and drug development professionals.

The successful translation of in vitro findings to preclinical and clinical success hinges on a well-designed in vivo strategy. This document outlines a logical progression of studies, from initial safety and tolerability assessments to robust efficacy evaluations in relevant disease models, and foundational pharmacokinetic profiling.

Section 1: Preclinical Safety and Toxicity Assessment

Before embarking on efficacy studies, a thorough understanding of the test compound's safety profile is paramount. Acute toxicity studies are the first step in determining the potential hazards of a substance after a single exposure. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[5][6]

Objective: To determine the acute oral toxicity of this compound and to identify the dose range for subsequent studies.

Experimental Protocol:

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) are the recommended model. A weight variation of no more than ±20% of the mean weight should be ensured.

  • Housing and Acclimatization: Animals should be housed in standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) and acclimatized for at least 5 days before the experiment.

  • Dose Preparation: this compound should be dissolved or suspended in a suitable vehicle. An aqueous vehicle is preferred, followed by an oil (e.g., corn oil). The toxic characteristics of any non-aqueous vehicle should be known.

  • Dosing Procedure:

    • A starting dose of 300 mg/kg is typically used in the absence of prior information.

    • Animals are fasted overnight (food, but not water) before dosing.

    • The test substance is administered orally via gavage in a single dose. The volume should not exceed 1 mL/100 g body weight for oil-based vehicles or 2 mL/100 g for aqueous solutions.[7]

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

    • Detailed observations are made immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily.

  • Stepwise Procedure: The dosing of subsequent animals depends on the outcome of the previously dosed animal. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Endpoint: The study is complete when a stopping criterion is met, as defined in OECD Guideline 423, which allows for the classification of the substance into a GHS toxicity category.

Data Presentation:

ParameterObservation
LD50 Cutoff Value To be determined based on the study outcome.
Clinical Signs Record of all observed signs of toxicity (e.g., lethargy, piloerection, etc.).
Body Weight Changes Daily body weight measurements for 14 days.
Gross Necropsy Macroscopic examination of all animals at the end of the study.

Section 2: In Vivo Efficacy Evaluation: Anti-Inflammatory Activity

Based on the known biological activities of homoisoflavonoids, the investigation of anti-inflammatory effects is a logical starting point for efficacy studies.

Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of a test compound.[8] Carrageenan injection induces a biphasic inflammatory response, with the early phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins.[9]

Experimental Workflow:

References

Application Note: A Multi-faceted Approach to the Purity Assessment of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a chiral natural product, notably isolated from the red resin of Dracaena cochinchinensis.[1][2] As with many natural products under investigation for pharmaceutical or nutraceutical applications, rigorous and comprehensive assessment of its purity is a critical prerequisite for ensuring safety, efficacy, and batch-to-batch consistency. The presence of impurities—be they process-related (starting materials, by-products, intermediates), degradation products, or enantiomeric impurities—can significantly impact biological activity and pose potential health risks.[3]

This guide provides a detailed framework for the analytical assessment of this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[4][5] The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, providing a robust, multi-technique strategy to ensure the identity, purity, and quality of this compound. The approach integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural confirmation and identification.

Strategic Framework for Purity Assessment

A comprehensive purity assessment cannot rely on a single analytical technique. A holistic strategy is required, where orthogonal methods are employed to build a complete purity profile. This involves quantifying the main component while identifying and quantifying all detectable impurities. The overall workflow integrates chromatographic separation, spectroscopic identification, and specific tests for non-chromatographable substances.

G cluster_0 Purity Assessment Strategy cluster_1 Sample Test Sample This compound Chrom Chromatographic Analysis Sample->Chrom Spectro Spectroscopic Analysis Sample->Spectro Other Specific Impurity Tests Sample->Other MassBalance Mass Balance Calculation (Final Purity Value) Chrom->MassBalance RP_HPLC RP-HPLC (Related Substances) Chrom->RP_HPLC Separation & Quant. Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chrom->Chiral_HPLC Spectro->MassBalance NMR NMR (1D & 2D) (Identity & Structure) Spectro->NMR Identification MS LC-HRMS (Impurity ID) Spectro->MS Other->MassBalance GC GC-HS (Residual Solvents) Other->GC Quantification ICP_MS ICP-MS (Inorganic Impurities) Other->ICP_MS

Caption: Integrated workflow for comprehensive purity assessment.

Chromatographic Purity: Related Substances and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high resolution and quantitative accuracy. For a chiral compound like this compound, two distinct HPLC methods are required: an achiral method for general impurities and a chiral method for the enantiomeric counterpart.

A. Rationale for Method Selection
  • Reversed-Phase HPLC (RP-HPLC): This is the standard for analyzing organic impurities in pharmaceutical compounds.[6] The nonpolar stationary phase (e.g., C18) effectively separates compounds based on their hydrophobicity. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable timeframe.

  • Chiral HPLC: The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[7][8][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of compounds, including flavonoids, and are the recommended starting point.[10]

B. Protocol 1: Impurity Profiling by Reversed-Phase UPLC/HPLC

This method is designed to separate and quantify process-related impurities and degradation products.

1. Instrumentation and Materials:

  • UPLC or HPLC system with a photodiode array (PDA) or UV detector.
  • Stationary Phase: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Sample Diluent: 50:50 Acetonitrile/Water.
  • Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

ParameterConditionCausality/Rationale
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column to ensure sharp peaks and good resolution.
Column Temp. 40 °CEnhances efficiency and reproducibility by reducing mobile phase viscosity.
Detection PDA at 280 nmHomoisoflavans typically have strong absorbance around this wavelength. PDA allows for peak purity assessment.
Injection Vol. 2 µLSmall volume minimizes peak distortion, suitable for UPLC systems.
Gradient 10% B to 95% B over 15 minA wide gradient ensures elution of impurities with a broad range of polarities.
Run Time 20 minutesAllows for column re-equilibration.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL. Prepare a working standard at 0.01 mg/mL (1.0% of the sample concentration).
  • Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 1.0 mg/mL.
  • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
  • Analysis: Inject a blank (diluent), followed by the sample solution.
  • Data Processing: Integrate all peaks. Identify the main peak corresponding to this compound. Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities. Any impurity above the identification threshold (e.g., 0.10% per ICH Q3A) should be flagged for structural elucidation.[3]

C. Protocol 2: Enantiomeric Purity by Chiral HPLC

This method quantifies the unwanted (3S)-enantiomer.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.
  • Stationary Phase: Polysaccharide-based chiral column (e.g., Chiralpak IA or similar amylose-based CSP).
  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an additive like trifluoroacetic acid (TFA) if needed to improve peak shape. A typical starting point is 80:20 (Hexane:IPA).
  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

ParameterConditionCausality/Rationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 25 °CChiral separations can be temperature-sensitive; a controlled temperature ensures reproducibility.
Detection UV at 280 nmWavelength of maximum absorbance for the analyte.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Mode IsocraticIsocratic elution is generally preferred for chiral separations to ensure stability and robustness.

3. Procedure:

  • Method Development: If separation is not achieved with the initial mobile phase, systematically vary the percentage of IPA (e.g., from 10% to 30%). Different alcohol modifiers (e.g., ethanol) can also be tested.
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
  • System Suitability: Inject a racemic or partially resolved standard to confirm the resolution between the two enantiomer peaks. The resolution should be >1.5.
  • Analysis: Inject the sample solution.
  • Data Processing: Calculate the percentage of the (3S)-enantiomer relative to the total area of both enantiomer peaks.

Spectroscopic Analysis for Identity and Impurity Characterization

While chromatography separates components, spectroscopy is required to confirm the chemical structure of the main peak and to identify unknown impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[11][12] A full suite of 1D and 2D NMR experiments confirms the identity of the bulk material and can help identify major impurities if their concentration is sufficient (>1%).

  • ¹H NMR: Provides information on the number and environment of protons. The integration values should correspond to the 18 protons in the molecule.

  • ¹³C NMR: Shows the number of unique carbon atoms, which should be 17 for the target compound.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons, allowing the entire molecular skeleton to be pieced together.[13][14][15]

B. Mass Spectrometry (MS) for Impurity Identification

High-Resolution Mass Spectrometry (HRMS), especially when coupled with LC, is indispensable for identifying impurities detected in the HPLC analysis.[6][16] It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an unknown peak.

G cluster_0 LC-MS Impurity Identification Workflow Start Unknown Peak Detected in RP-HPLC (>0.1%) LCMS Perform LC-HRMS Analysis Start->LCMS AccurateMass Determine Accurate Mass (m/z) of Impurity LCMS->AccurateMass Formula Calculate Possible Elemental Compositions AccurateMass->Formula Hypothesize Hypothesize Structures (Process knowledge, degradation paths) Formula->Hypothesize MSMS Acquire MS/MS Fragmentation Data Hypothesize->MSMS Confirm Confirm Structure (Match fragments to hypothesis) MSMS->Confirm

Caption: Workflow for identifying unknown impurities via LC-HRMS.

Protocol Outline: LC-HRMS for Impurity Identification

  • System: Couple the UPLC system from Protocol 1 to an HRMS instrument (e.g., Orbitrap or Q-TOF).

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of the impurity. ESI is a soft ionization technique well-suited for drug molecules.

  • Data Acquisition: Acquire full scan MS data to obtain the accurate mass of the impurity. Subsequently, perform targeted MS/MS (or data-dependent acquisition) on the impurity's parent ion to obtain fragmentation data.[17]

  • Interpretation: Use the accurate mass to generate a list of possible molecular formulas. Use knowledge of the synthesis or extraction process to hypothesize potential structures (e.g., residual starting materials, demethylated variants, oxidation products). Match the observed fragmentation pattern from the MS/MS data to the hypothesized structure to confirm its identity.

Quantification of Other Potential Impurities

A complete purity profile must also account for non-chromatographic impurities.

  • Residual Solvents: Assessed using Gas Chromatography with Headspace injection (GC-HS). The method must be capable of separating and quantifying all potential solvents used in the final purification steps, with limits set according to ICH Q3C guidelines.

  • Inorganic Impurities: If inorganic reagents, ligands, or catalysts are used in the synthesis, their potential presence should be evaluated.[4][18] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard technique for quantifying trace elemental impurities according to ICH Q3D guidelines.

  • Water Content: Determined by Karl Fischer titration.

Final Purity Determination: The Mass Balance Approach

The ultimate purity value is determined by a mass balance calculation, where the sum of all impurities is subtracted from 100%. This provides a more accurate assessment than a single chromatographic assay.

Table of Purity Assessment Results (Example)

Analytical TestMethodResult
Chromatographic PurityRP-HPLC (Area %)99.75%
Enantiomeric Purity ((3S)-enantiomer)Chiral HPLC0.05%
Total Organic ImpuritiesRP-HPLC0.10%
Water ContentKarl Fischer0.08%
Residual SolventsGC-HS<0.01%
Inorganic Impurities (Ash)Gravimetric/ICP-MS0.02%
Purity (by Mass Balance) 100% - Σ(Impurities) 99.75%

Note: The final purity is calculated as 100% - (0.10% + 0.05% + 0.08% + 0.01% + 0.02%) = 99.74%. The chromatographic purity value from the primary assay (99.75%) serves as a cross-verification.

Method Validation

For use in a regulated environment, each of these analytical methods must be validated according to ICH Q2(R1) guidelines.[19] The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended application. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradation products.

  • Linearity & Range: Demonstrating a linear relationship between concentration and detector response over a specified range (e.g., 80-120% of the nominal concentration for an assay).

  • Accuracy: The closeness of test results to the true value, often assessed by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

Conclusion

The purity assessment of this compound is a comprehensive task that requires the strategic application of multiple orthogonal analytical techniques. By combining high-resolution achiral and chiral HPLC for separation and quantification with advanced spectroscopic methods like NMR and HRMS for identity confirmation and impurity characterization, a complete and reliable purity profile can be established. This multi-faceted approach, grounded in the principles of regulatory guidelines, is essential for ensuring the quality and safety of this promising natural product in research and development settings.

References

Application Notes and Protocols for the Isolation of Homoisoflavonoids from Dracaena cochinchinensis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the isolation and purification of homoisoflavonoids from the resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood." This protocol is designed for researchers in natural product chemistry, pharmacology, and drug development. It synthesizes field-proven methodologies with a deep dive into the causality behind experimental choices, ensuring a reproducible and efficient workflow. The protocol covers all stages from the initial extraction to the final purification and structural elucidation of the target compounds.

Introduction: The Significance of Homoisoflavonoids from Dracaena cochinchinensis

Dracaena cochinchinensis (Lour.) S.C. Chen is a plant species renowned for its production of a deep red resin, famously known as "Dragon's Blood"[1]. This ethnomedicine has a long history of use in traditional Chinese medicine for promoting blood circulation, alleviating pain, and facilitating tissue regeneration[1][2]. Modern pharmacological studies have begun to validate these traditional uses, revealing a wide spectrum of biological activities, including anti-inflammatory, antithrombotic, antimicrobial, and neuroprotective effects[3][4][5].

The primary bioactive constituents responsible for these therapeutic properties are phenolic compounds, with flavonoids and specifically homoisoflavonoids, being of significant interest[2][3]. Homoisoflavonoids are a class of flavonoids characterized by an additional carbon atom in their structure, and those isolated from Dracaena cochinchinensis have demonstrated potent and diverse pharmacological activities, making them promising candidates for drug discovery and development[6][7].

The successful isolation of these compounds in high purity is a critical first step for any subsequent biological or chemical investigations. This guide provides a robust and well-validated protocol to achieve this, drawing from established methodologies in the field.

The Isolation Workflow: A Strategic Approach

The isolation of homoisoflavonoids from the complex resinous matrix of Dracaena cochinchinensis necessitates a multi-step approach that leverages the physicochemical properties of the target molecules. The overall strategy involves a systematic fractionation of the crude extract based on polarity, followed by fine purification using various chromatographic techniques.

Isolation_Workflow Start Dried Resin of Dracaena cochinchinensis Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography_1 Initial Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography_1 Fractions Collection of Fractions Column_Chromatography_1->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Pooling Pooling of Similar Fractions TLC_Analysis->Pooling Column_Chromatography_2 Secondary Column Chromatography (e.g., Sephadex LH-20, MCI Gel) Pooling->Column_Chromatography_2 Purified_Fractions Further Purified Fractions Column_Chromatography_2->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compounds Isolated Homoisoflavonoids HPLC->Pure_Compounds Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compounds->Structural_Elucidation

Figure 1: A generalized workflow for the isolation of homoisoflavonoids.

Detailed Methodologies and Protocols

Plant Material and Initial Extraction

The starting material is the dried resin of Dracaena cochinchinensis. The choice of extraction solvent is critical for efficiently isolating the target homoisoflavonoids while minimizing the co-extraction of undesirable compounds.

Protocol 3.1: Ethanol Extraction

  • Preparation: Grind the dried resin of Dracaena cochinchinensis into a coarse powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered resin with 95% ethanol at room temperature (e.g., 1 kg of resin in 10 L of ethanol) for 24-48 hours with occasional agitation.

  • Filtration and Re-extraction: Filter the mixture and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Causality behind the choice of 95% Ethanol: Ethanol is a polar solvent that is highly effective at extracting a broad range of phenolic compounds, including homoisoflavonoids. The use of 95% ethanol (as opposed to absolute ethanol) allows for the extraction of slightly more polar compounds and is a commonly used solvent in phytochemical studies for this reason.

Solvent Partitioning for Preliminary Fractionation

Solvent partitioning is a liquid-liquid extraction technique used to separate compounds based on their differential solubility in two immiscible liquid phases. This step is crucial for the initial separation of the complex crude extract into fractions with varying polarities.

Protocol 3.2: Liquid-Liquid Partitioning

  • Suspension: Suspend the crude ethanol extract in water.

  • Sequential Extraction: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect each solvent layer and concentrate them separately using a rotary evaporator to yield the respective fractions.

Rationale for Solvent Choice: This sequential extraction allows for the separation of compounds based on their polarity. Non-polar compounds will be concentrated in the petroleum ether fraction, while compounds of intermediate polarity, including many homoisoflavonoids, will be found in the chloroform and ethyl acetate fractions. The more polar compounds will remain in the n-butanol and aqueous fractions. The ethyl acetate fraction is often rich in homoisoflavonoids.

Chromatographic Purification: The Core of Isolation

Chromatography is the cornerstone of purification in natural product chemistry. A combination of different chromatographic techniques is typically required to isolate pure homoisoflavonoids.

Column chromatography is used for the large-scale separation of the fractions obtained from solvent partitioning. The choice of stationary phase is critical for achieving good separation.

Protocol 3.3.1: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

Expert Insight: The gradient elution is key to resolving the complex mixture. Starting with a non-polar mobile phase allows for the elution of non-polar impurities, while a gradual increase in polarity will sequentially elute compounds of increasing polarity, including the target homoisoflavonoids.

Size exclusion chromatography, often using Sephadex LH-20, separates molecules based on their size. This is particularly useful for removing polymeric materials and separating compounds with similar polarities but different molecular weights.

Protocol 3.3.2: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell the Sephadex LH-20 gel in the chosen mobile phase (e.g., methanol or a chloroform-methanol mixture) and pack the column.

  • Sample Application: Dissolve the pooled fractions from the silica gel column in a minimal amount of the mobile phase and apply it to the column.

  • Elution: Elute the column with the same mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

Why Sephadex LH-20?: Sephadex LH-20 is a versatile stationary phase that can be used with a wide range of organic solvents. It is particularly effective in separating flavonoids and other phenolic compounds.

High-Performance Liquid Chromatography (HPLC): The Final Polish

Preparative High-Performance Liquid Chromatography (HPLC) is often the final step in the purification process to obtain highly pure compounds. Reversed-phase HPLC is commonly employed for the separation of flavonoids[8].

Protocol 3.4: Preparative Reversed-Phase HPLC

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) is typically used.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths where flavonoids absorb (e.g., 280 nm).

  • Peak Collection: Collect the peaks corresponding to the individual compounds.

  • Purity Check: Assess the purity of the isolated compounds using analytical HPLC.

Parameter Typical Conditions
Column C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient Linear gradient from 10% B to 90% B over 40 minutes
Flow Rate 2-4 mL/min
Detection UV at 280 nm

Table 1: Representative HPLC Parameters for Homoisoflavonoid Purification.

Structural Elucidation: Identifying the Isolated Compounds

Once pure compounds are isolated, their chemical structures must be determined. This is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.

The elucidation of the absolute configuration of chiral homoisoflavonoids may require additional techniques such as X-ray crystallography or the analysis of electronic circular dichroism (ECD) spectra[5].

Conclusion: A Pathway to Pure Homoisoflavonoids

The protocol outlined in this document provides a robust and reproducible methodology for the isolation of homoisoflavonoids from Dracaena cochinchinensis. By understanding the rationale behind each step, from the initial extraction to the final purification, researchers can effectively navigate the complexities of natural product isolation. The successful isolation of these bioactive compounds is a critical prerequisite for further pharmacological investigation and potential drug development.

References

Measuring the Antioxidant Capacity of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the scientific principles and step-by-step protocols for accurately measuring the antioxidant capacity of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. As a natural isoflavonoid isolated from the red resin of Dracaena cochinchinensis, this compound holds potential for applications in health and wellness, necessitating a robust characterization of its antioxidant properties.[1][2][3] This document provides a multi-assay approach, explaining the causality behind experimental choices and ensuring self-validating systems for trustworthy and reproducible results. We will delve into the mechanisms of antioxidant action and provide detailed workflows for the most common and respected assays: DPPH, ABTS, ORAC, and FRAP.

Introduction: The Scientific Context of this compound

This compound is a member of the isoflavonoid family, a class of polyphenolic compounds known for their potential health benefits, including antioxidant effects.[4] Isoflavonoids are recognized for their ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress.[5] This damage is implicated in a variety of chronic diseases.[4] The antioxidant activity of isoflavonoids is largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to stabilize free radicals.[6][7]

Given the therapeutic potential of novel isoflavonoids, a thorough in vitro evaluation of the antioxidant capacity of this compound is a critical first step in its preclinical assessment. No single assay is sufficient to provide a complete picture of antioxidant activity; therefore, a panel of assays with different mechanisms is recommended for a comprehensive evaluation.[8][9]

Foundational Principles: Mechanisms of Antioxidant Action

The antioxidant capacity of a compound like this compound can be mediated through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching the radical and preventing it from causing further damage. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[8][10]

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, reducing it to a more stable form. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on the SET mechanism.[8]

It is important to employ assays that cover both mechanisms to gain a comprehensive understanding of the antioxidant potential of the test compound.

A Multi-Assay Strategy for Comprehensive Antioxidant Profiling

To ensure a thorough and reliable assessment of the antioxidant capacity of this compound, we recommend a battery of four validated spectrophotometric and fluorometric assays.

Assay Principle Mechanism Measurement
DPPH Reduction of the stable DPPH radical.SETColorimetric (decrease in absorbance at 517 nm)
ABTS Reduction of the ABTS radical cation.SETColorimetric (decrease in absorbance at 734 nm)
ORAC Inhibition of fluorescein decay by peroxyl radicals.HATFluorometric (area under the curve)
FRAP Reduction of a ferric-tripyridyltriazine complex.SETColorimetric (increase in absorbance at 593 nm)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to screen for antioxidant activity.[11][12] The principle is based on the reduction of the stable free radical DPPH, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[13] The degree of discoloration indicates the scavenging potential of the antioxidant.[13]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.[11]

    • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Working Solutions: From the stock solution, prepare a series of dilutions of the test compound.

    • Positive Control: Prepare a series of dilutions of a known antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound working solutions or positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][13]

    • Measure the absorbance at 517 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[14][15] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.[16]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) adjust_abts Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm prep_abts->adjust_abts mix Mix Sample with ABTS•+ Solution adjust_abts->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[15]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

    • Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the adjusted ABTS•+ solution to each well.

    • Add 10 µL of the test compound working solutions or a Trolox standard to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per µmol of the compound.

The ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals.[10][17] The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17] The antioxidant capacity is quantified by the area under the fluorescence decay curve.[18]

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_fluorescein Prepare Fluorescein Working Solution mix Mix Sample/Trolox with Fluorescein in a 96-well Plate prep_fluorescein->mix prep_aaph Prepare AAPH Solution (Freshly Made) add_aaph Add AAPH to Initiate Reaction prep_aaph->add_aaph prep_sample Prepare Serial Dilutions of This compound and Trolox prep_sample->mix incubate Incubate at 37°C mix->incubate incubate->add_aaph measure Measure Fluorescence Decay Kinetically (Ex: 485 nm, Em: 520 nm) add_aaph->measure calculate Calculate Area Under the Curve (AUC) and Express as Trolox Equivalents measure->calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

  • Reagent Preparation:

    • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store at 4°C, protected from light.[19]

    • Fluorescein Working Solution: Dilute the stock solution with phosphate buffer just before use.[19]

    • AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution must be prepared fresh daily.[18][19]

    • Trolox Standard Solutions: Prepare a series of dilutions of Trolox in phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.[18]

    • Add 25 µL of the test compound working solutions or Trolox standards to the respective wells.[18]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[18]

    • Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to each well.[18]

    • Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes, with excitation at ~485 nm and emission at ~520 nm.[17][18]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the test compound is then calculated from the standard curve and expressed as µmol of Trolox equivalents per µmol of the compound.[17]

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[20][21] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[20]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, and FeCl3 warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent prep_sample Prepare Serial Dilutions of This compound mix Mix Sample/Standard with FRAP Reagent prep_sample->mix prep_standard Prepare FeSO4 or Trolox Standard Curve prep_standard->mix warm_reagent->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare a standard acetate buffer.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound working solutions, a ferrous sulfate (FeSO₄) or Trolox standard, or a blank (solvent) to the respective wells.

    • Incubate the plate at 37°C for 4-6 minutes.[20]

    • Measure the absorbance at 593 nm.[20]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • The FRAP value of the test compound is calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per µmol of the compound.[20]

Data Interpretation and Reporting

A comprehensive antioxidant profile for this compound should be reported by summarizing the results from all four assays. This will provide a multi-faceted view of its antioxidant potential. It is expected that as an isoflavonoid, the compound will exhibit antioxidant activity.[4][5] The magnitude of this activity, as determined by the IC50 and TEAC/FRAP values, will be crucial for comparing its potency to other known antioxidants and for guiding further research.

Conclusion

This application note provides a robust and validated framework for the comprehensive assessment of the antioxidant capacity of this compound. By employing a multi-assay approach that interrogates both HAT and SET mechanisms, researchers can obtain reliable and reproducible data, which is essential for the scientific evaluation and potential development of this novel natural compound. Adherence to these detailed protocols will ensure the generation of high-quality data, forming a solid foundation for future in vivo and clinical investigations.

References

Application Notes & Protocols: Investigating (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan in Bone Regeneration Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bone regeneration is a complex physiological process vital for skeletal integrity. Pathological conditions such as osteoporosis, non-union fractures, and large bone defects resulting from trauma or surgery present significant clinical challenges, driving the search for novel therapeutic agents. Natural compounds, particularly flavonoids and their derivatives, have emerged as a promising source of bioactive molecules capable of modulating bone cell activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural homoisoflavan isolated from Dracaena cochinchinensis, in the context of bone regeneration research.[2][3] We present the scientific rationale, detailed in vitro and in vivo experimental protocols, and data interpretation guidelines to systematically evaluate its therapeutic potential.

Introduction and Scientific Rationale

The dynamic equilibrium of bone remodeling is maintained by the coordinated actions of bone-forming osteoblasts and bone-resorbing osteoclasts.[4] An imbalance favoring osteoclast activity leads to net bone loss, a hallmark of osteoporosis and other skeletal disorders.[1] Therapeutic strategies aim to either inhibit bone resorption or, more desirably, stimulate new bone formation.[5]

This compound belongs to the homoisoflavonoid class of polyphenolic compounds. While research on this specific molecule is nascent, the broader family of flavonoids is known to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and bone-protective effects.[6] For instance, certain flavonoids have been shown to inhibit osteoclast differentiation and function, while others can promote the osteogenic differentiation of mesenchymal stem cells (MSCs).[7]

The therapeutic potential of this compound in bone regeneration is hypothesized to stem from its ability to modulate key signaling pathways that govern bone cell fate and function. These include:

  • Wnt/β-catenin Signaling: A critical pathway that promotes the commitment of MSCs to the osteoblast lineage and enhances bone formation.[8][9] Activation of this pathway is a key therapeutic goal for anabolic bone agents.[10]

  • Bone Morphogenetic Protein (BMP) Signaling: BMPs are potent growth factors that induce the expression of key osteogenic transcription factors like Runx2, driving osteoblast differentiation and bone matrix synthesis.[11][12][13]

  • RANKL/RANK Signaling: The primary axis controlling osteoclastogenesis. The binding of RANKL to its receptor RANK on osteoclast precursors is essential for their differentiation and activation.[14][15] Inhibition of this pathway is a clinically validated strategy to reduce bone resorption.

This application note outlines a research framework to test the hypothesis that this compound promotes bone regeneration by stimulating osteoblast activity and/or inhibiting osteoclast activity through the modulation of these core signaling pathways.

Hypothesized Mechanism of Action

We propose that this compound exerts a dual, pro-regenerative effect on bone homeostasis. The compound may directly stimulate osteoprogenitor cells to differentiate into mature, bone-forming osteoblasts, potentially through the potentiation of Wnt and/or BMP signaling. Concurrently, it may suppress the differentiation and resorptive function of osteoclasts by interfering with the RANKL/RANK signaling cascade.

Bone_Cell_Signaling cluster_osteo Osteoblast Differentiation cluster_clast Osteoclast Differentiation MSC Mesenchymal Stem Cell Wnt Wnt/β-catenin Pathway MSC->Wnt Differentiation BMP BMP/Smad Pathway MSC->BMP Differentiation Osteoblast Mature Osteoblast Wnt->Osteoblast BMP->Osteoblast Precursor Monocyte/Macrophage Precursor RANKL RANKL/RANK Pathway Precursor->RANKL Osteoclast Mature Osteoclast RANKL->Osteoclast Compound This compound Compound->Wnt Stimulates (+) Compound->BMP Stimulates (+) Compound->RANKL Inhibits (-) Osteoblast_Workflow cluster_assays Endpoint Analyses start Seed MSCs or MC3T3-E1 Cells culture Culture in Osteogenic Induction Medium start->culture treat Treat with Vehicle or This compound (various concentrations) culture->treat alp Day 7: Alkaline Phosphatase (ALP) Staining & Activity Assay treat->alp Early Marker qpcr Day 7-14: qRT-PCR for Osteogenic Markers (Runx2, ALP, OCN) treat->qpcr Gene Expression ars Day 21: Alizarin Red S (ARS) Staining for Mineralization Quantification treat->ars Late Marker Osteoclast_Workflow cluster_assays Endpoint Analyses start Isolate Bone Marrow Macrophages (BMMs) or seed RAW 264.7 cells culture Culture with M-CSF to generate precursors start->culture treat Induce with RANKL + M-CSF Treat with Vehicle or Compound culture->treat trap Day 5-7: TRAP Staining to count multinucleated (≥3 nuclei) osteoclasts treat->trap Differentiation Marker pit Day 7-9: Resorption Pit Assay on bone-mimicking substrate to assess function treat->pit Functional Assay qpcr_clast Day 4-5: qRT-PCR for Osteoclast Markers (NFATc1, TRAP, Ctsk) treat->qpcr_clast Gene Expression InVivo_Workflow cluster_analysis Post-Operative Analysis cluster_4wk 4 Weeks cluster_8wk 8 Weeks start Acclimate Mice (e.g., C57BL/6) surgery Create Critical-Sized (e.g., 5 mm) Calvarial Defect Surgically start->surgery implant Implant Scaffold Loaded with: 1. Vehicle (Control) 2. Compound (Low Dose) 3. Compound (High Dose) surgery->implant microct_4 μCT Scan: Quantify Bone Volume (BV/TV) implant->microct_4 microct_8 μCT Scan: Quantify Bone Volume (BV/TV) implant->microct_8 histo_8 Histology: H&E and Masson's Trichrome Staining microct_8->histo_8

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this stereoselective synthesis and optimize your product yield.

Introduction to the Synthesis

This compound is a chiral natural product isolated from plants like Dracaena cochinchinensis.[1] Its synthesis presents several challenges, including the construction of the chroman core, control of the stereocenter at the C3 position, and management of sensitive hydroxyl functional groups. A common and effective strategy involves a multi-step sequence, which we will dissect in this guide. The general workflow involves the synthesis of a chalcone precursor, its conversion to a homoisoflavanone, and subsequent stereoselective reduction and deprotection.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Problem 1: Low Yield in Chalcone Formation (Step 1)

Symptom: Thin Layer Chromatography (TLC) analysis shows significant amounts of unreacted 2'-hydroxy-5'-methoxyacetophenone or 4-benzyloxybenzaldehyde after the Claisen-Schmidt condensation. The yield of the desired chalcone is below 50%.

Potential Causes & Solutions:

  • Ineffective Base Catalyst: The choice and quality of the base are critical. While various bases can be used, sodium hydroxide (NaOH) has proven to be highly effective.

    • Solution: Use fresh, high-purity NaOH pellets or a freshly prepared aqueous solution. The amount of base can also significantly impact the yield; using a substantial excess (e.g., 20ml of 40% NaOH for 0.05 mol of reactants) can drive the reaction to completion.

  • Suboptimal Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Solution: While ethanol or methanol are commonly used, isopropyl alcohol (IPA) has been shown to be a superior solvent for this type of condensation.

  • Inappropriate Reaction Temperature: Temperature can drastically affect both yield and purity.

    • Solution: Running the reaction at a lower temperature (e.g., 0°C) can improve the yield and minimize side product formation. High temperatures can lead to side reactions or degradation.

  • Insufficient Reaction Time: The condensation may require a longer time to reach completion.

    • Solution: Monitor the reaction by TLC. A typical reaction time is around 4 hours, but it can be extended if starting materials are still present.

Problem 2: Formation of Multiple Products During Cyclization

Symptom: After the reduction of the chalcone and subsequent cyclization to form the homoisoflavanone core, TLC or NMR analysis reveals a mixture of compounds instead of the clean desired product.

Potential Causes & Solutions:

  • Lack of Chemoselectivity in Reduction: If the chalcone's double bond is reduced to a dihydrochalcone, subsequent cyclization is required. Incomplete reduction can lead to a complex mixture.

    • Solution: Ensure the reduction of the chalcone's α,β-unsaturated double bond is complete before attempting cyclization. Catalytic hydrogenation using 10% Pd/C with a hydrogen source like ammonium formate is a reliable method.[2] Monitor this step carefully by TLC until the chalcone spot has completely disappeared.

  • Side Reactions During Cyclization: The cyclization of the dihydrochalcone with a formaldehyde equivalent (like paraformaldehyde) and a base (like diethylamine) can sometimes lead to side products.

    • Solution: Control the reaction temperature and time carefully. Refluxing in ethanol for a defined period (e.g., 9 hours) is a common protocol.[2] Over-refluxing or excessively high temperatures can promote side reactions. Purification by column chromatography is essential at this stage to isolate the desired homoisoflavanone.

Problem 3: Poor Enantioselectivity in Asymmetric Reduction (Step 3)

Symptom: Chiral HPLC analysis of the final product shows a low enantiomeric excess (ee), indicating that the desired (3R)-enantiomer is contaminated with a significant amount of the (3S)-enantiomer.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst: The choice of catalyst for the asymmetric transfer hydrogenation of the homoisoflavanone is paramount for achieving high enantioselectivity.

    • Solution: Noyori-type ruthenium catalysts, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], are highly effective for this transformation, leading to the desired (3R) configuration.[3] Ensure the catalyst is of high quality and handled under an inert atmosphere to prevent deactivation.

  • Suboptimal Hydrogen Source and Solvent: The combination of hydrogen source and solvent can influence both the yield and the stereochemical outcome.

    • Solution: A mixture of triethylamine and formic acid is an effective hydrogen source for this reaction. Ethyl acetate is a suitable solvent. It is crucial to degas the solvent and reaction mixture to prevent catalyst oxidation, which can lead to lower yields and selectivity.[3]

  • Incorrect Catalyst Loading: Too little catalyst may result in an incomplete or very slow reaction, while too much is uneconomical.

    • Solution: A catalyst loading of 5-10 mol% is a good starting point. Optimization may be required depending on the substrate's reactivity.[3]

Problem 4: Incomplete Deprotection or Side Reactions (Step 4 & 5)

Symptom: After deprotection steps, NMR or mass spectrometry indicates that the benzyl and/or methyl protecting groups are still present, or that other functional groups have been undesirably altered.

Potential Causes & Solutions:

  • Inefficient Benzyl Group Removal: The hydrogenolysis of the benzyl ether can be sluggish.

    • Solution: Ensure the 10% Pd/C catalyst is active. Use a sufficient amount of catalyst and an adequate hydrogen pressure (e.g., a balloon of H₂ or a Parr hydrogenator). The reaction should be monitored by TLC until the starting material is consumed.

  • Harsh Demethylation Conditions: Boron tribromide (BBr₃) is a powerful but aggressive reagent for cleaving aryl methyl ethers.[4][5]

    • Solution: Perform the reaction at low temperatures (e.g., starting at -78°C and slowly warming to 0°C or room temperature) in an anhydrous solvent like dichloromethane (DCM). Use the correct stoichiometry; one equivalent of BBr₃ is needed for each methoxy group to be cleaved.[4] The presence of other Lewis-basic functional groups may require additional equivalents.[4]

  • Moisture Contamination: BBr₃ reacts violently with water, which will quench the reagent and generate HBr, potentially causing side reactions.

    • Solution: Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Why is the 4'-hydroxyl group protected as a benzyl ether in the initial steps?

A1: The phenolic hydroxyl group is acidic and can interfere with several reactions in the synthetic sequence. Specifically, it can react with the base used in the Claisen-Schmidt condensation and can be deprotonated under conditions used for other transformations. Protecting it as a benzyl ether renders it inert to these conditions. The benzyl group is advantageous because it can be easily removed under mild conditions via catalytic hydrogenolysis, which is often compatible with other functional groups in the molecule.

Q2: What is the mechanism of the asymmetric transfer hydrogenation that sets the (3R) stereocenter?

A2: The asymmetric transfer hydrogenation of the C4-carbonyl group of the homoisoflavanone intermediate using a chiral Noyori-type ruthenium catalyst proceeds through a dynamic kinetic resolution.[3] The catalyst, containing a chiral diamine ligand, coordinates to the ketone. A hydride is then transferred from the hydrogen source (e.g., formic acid) to the carbonyl carbon. The facial selectivity of this hydride transfer is dictated by the chirality of the catalyst, leading to the preferential formation of one enantiomer of the resulting alcohol. The reaction conditions often allow for the racemization of the C3 stereocenter, enabling the conversion of more than 50% of the racemic starting material into the desired diastereomer.

Q3: My final product is difficult to purify. What techniques are recommended?

A3: Purification of homoisoflavans can be challenging due to their similar polarity to some byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is usually effective.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, reversed-phase preparative HPLC can be used.

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification. This may require screening several solvents.

Q4: How can I confirm the stereochemistry of my final product?

A4: Confirming the absolute configuration is crucial.

  • Chiral HPLC: The most direct method to determine the enantiomeric excess (ee) is by using a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralpak AD-3).[3] By comparing the retention time to a racemic or known standard, you can quantify the ratio of enantiomers.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter and comparison with literature values for the natural product can provide evidence for the correct enantiomer.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques, often coupled with theoretical calculations (TD-DFT), can be used to unambiguously determine the absolute configuration of the chiral centers.[3][6]

Experimental Protocols & Data

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Homoisoflavanone Formation cluster_2 Step 3: Asymmetric Reduction cluster_3 Step 4 & 5: Deprotection A 2'-Hydroxy-5'-methoxy- acetophenone C (E)-2'-Hydroxy-4- benzyloxy-5'- methoxychalcone A->C NaOH, IPA, 0°C B 4-Benzyloxy- benzaldehyde B->C D 2'-Hydroxy-4-benzyloxy- 5'-methoxydihydrochalcone C->D 10% Pd/C, HCOONH4 MeOH/THF E 6-Methoxy-4'- benzyloxyhomoisoflavanone D->E (HCHO)n, Et2NH EtOH, Reflux F (3R,4S)-6-Methoxy-4'- benzyloxy-4-hydroxy- homoisoflavan E->F RuCl(p-cymene) [(R,R)-Ts-DPEN] Et3N/HCOOH, EtOAc G (3R)-4'-Hydroxy-6-methoxy- homoisoflavan F->G 1. Barton Deoxygenation 2. 10% Pd/C, H2 H (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan (Final Product) G->H BBr3, DCM, -78°C to RT

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of (E)-2'-Hydroxy-4-benzyloxy-5'-methoxychalcone (Step 1)
  • To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) and 4-benzyloxybenzaldehyde (1.0 eq) in isopropyl alcohol (IPA), cool the mixture to 0°C in an ice bath.

  • Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture vigorously at 0°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify to a neutral pH with dilute hydrochloric acid (HCl).

  • The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

Protocol 2: Asymmetric Synthesis of (3R)-4'-Hydroxy-6-methoxyhomoisoflavan (Steps 2, 3 & 4a)
  • Reduction to Dihydrochalcone: Dissolve the chalcone from Step 1 (1.0 eq) in a 1:1 mixture of methanol and THF. Add 10% Palladium on carbon (Pd/C, ~10% w/w) and ammonium formate (5.0 eq). Reflux the mixture for 2 hours, monitoring by TLC. Filter the catalyst through Celite and concentrate the filtrate to obtain the crude dihydrochalcone.[2]

  • Cyclization to Homoisoflavanone: Dissolve the crude dihydrochalcone in ethanol. Add paraformaldehyde (2.0 eq) and 50% aqueous diethylamine (2.0 eq). Reflux the mixture for 9 hours.[2] After cooling, remove the ethanol under reduced pressure. Take up the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 6-methoxy-4'-benzyloxyhomoisoflavanone.

  • Asymmetric Transfer Hydrogenation: In a flask purged with nitrogen, dissolve the homoisoflavanone (1.0 eq) in degassed ethyl acetate. Add the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 eq). Add a 5:2 mixture of triethylamine and formic acid.[3] Stir the reaction at room temperature for 24-48 hours. Monitor by TLC and chiral HPLC. Upon completion, dilute with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate. Purify by column chromatography to yield the (3R, 4S)-alcohol.

  • Deoxygenation and Debenzylation: The C4-hydroxyl group can be removed via a Barton-McCombie deoxygenation. Following this, the benzyl group is removed by catalytic hydrogenolysis with 10% Pd/C and H₂ gas in a solvent like ethanol or ethyl acetate to yield (3R)-4'-hydroxy-6-methoxyhomoisoflavan.

Protocol 3: Final Demethylation (Step 5)
  • Dissolve the product from the previous step (1.0 eq) in anhydrous dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add boron tribromide (BBr₃, 2.0-3.0 eq, as a 1M solution in DCM) dropwise.

  • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product, this compound.

Quantitative Data Summary
StepReactionTypical ReagentsKey ParametersExpected YieldReference
1 Chalcone SynthesisNaOH, IPA0°C, 4-6h70-90%
2a Chalcone Reduction10% Pd/C, HCOONH₄Reflux, 2h>90%[2]
2b Homoisoflavanone Cyclization(HCHO)n, Et₂NHReflux, 9h60-70%[2]
3 Asymmetric Hydrogenation(R,R)-Noyori CatalystRT, 24-48h, >95% ee70-85%[3]
4/5 Deprotection(s)H₂/Pd/C; BBr₃RT; -78°C to RT60-80%[4]

Logical Relationships and Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_step Identify Problematic Step via TLC/NMR start->check_step step1 Chalcone Formation Issue? check_step->step1 Step 1 step2 Cyclization/Reduction Issue? check_step->step2 Step 2 step3 Asymmetric Step Issue? check_step->step3 Step 3 step4 Deprotection Issue? check_step->step4 Step 4/5 step1->check_step No sol1 Optimize Base, Solvent, Temp. (NaOH, IPA, 0°C) step1->sol1 Yes step2->check_step No sol2 Ensure Complete Reduction First Purify Intermediate step2->sol2 Yes step3->check_step No sol3 Check Catalyst Activity Use Anhydrous/Degassed Solvents step3->sol3 Yes sol4 Use Anhydrous Conditions (BBr3) Check Catalyst Activity (Pd/C) step4->sol4 Yes end Yield Improved sol1->end sol2->end sol3->end sol4->end

References

Stability of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan in their experimental workflows. The stability of this natural product in dimethyl sulfoxide (DMSO), a common laboratory solvent, is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your compound solutions.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its significance?

This compound is a natural homoisoflavanoid isolated from the red resin of Dracaena cochinchinensis[1][2]. Homoisoflavonoids are a class of phenolic compounds known for a range of biological activities, and members of this class are investigated for various therapeutic properties. The specific compound is characterized by its C17H18O4 formula and molecular weight of 286.32[2][3]. Its structure, containing phenolic hydroxyl groups, makes it susceptible to certain degradation pathways, which is a key consideration for its use in research.

Q2: Why is DMSO the recommended solvent and what are the general storage recommendations?

DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery and biological assays[4]. For this compound, a stock solution in 100% DMSO is common practice.

However, prolonged storage in DMSO can present challenges[5][6][7]. To ensure long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light[1]. Once dissolved in DMSO, the resulting stock solution should also be stored at -20°C or, ideally, at -80°C for extended periods[6].

Q3: What are the primary factors that can affect the stability of this compound in a DMSO solution?

The stability of flavonoids and related phenolic compounds like homoisoflavans in solution is influenced by several key factors:

  • Temperature: Elevated temperatures accelerate chemical degradation. While DMSO itself is stable up to 100°C, the dissolved compound may not be[8][9]. Long-term storage at room temperature is not recommended[10].

  • Light: Flavonoids are known to be susceptible to photodegradation, especially when exposed to UV light. This can lead to complex degradation pathways involving radical reactions[11][12][13]. Storing solutions in amber vials is crucial.

  • pH: Flavonoids are generally more stable under slightly acidic conditions. Alkaline environments can promote the degradation of phenolic compounds[12][13]. While pure DMSO is neutral, the introduction of water or buffers can alter the effective pH.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups on the homoisoflavan structure[11].

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[8][14]. The presence of water can facilitate hydrolytic degradation pathways or alter the compound's solubility, potentially leading to precipitation[5].

Q4: What are the visible signs of compound degradation or instability in my DMSO stock?

While chemical degradation is often not visible, you may observe:

  • Color Change: A change in the color of the solution can indicate the formation of degradation products, often arising from oxidation.

  • Precipitation: The compound may fall out of solution. This can be due to a decrease in solubility caused by water absorption into the DMSO or by the compound degrading into less soluble products[5]. If precipitation is observed after a freeze-thaw cycle, ensure the solution is completely re-dissolved before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My bioassay results are inconsistent, and I suspect my compound stock solution.

Inconsistent biological activity is a common consequence of compound degradation. The apparent activity may decrease as the concentration of the active parent compound drops, or it may change unpredictably if degradation products have their own biological effects or interfere with the assay[7][15].

Troubleshooting Workflow for Inconsistent Bioassay Results

G A Inconsistent Bioassay Results B Is the DMSO stock solution old (>3-6 months)? A->B C Has the stock undergone multiple freeze-thaw cycles? B->C No E Action: Prepare a fresh stock solution from solid compound. B->E Yes D Was the stock stored properly (-20°C or -80°C, protected from light)? C->D No C->E Yes D->E No F Perform Purity Analysis (HPLC-UV) on both old and new stock solutions. D->F Yes E->F G Compare peak area of the parent compound. F->G H Significant decrease in old stock peak? G->H I Degradation confirmed. Discard old stock. Use fresh stock only. H->I Yes J No significant decrease. Investigate other assay variables. H->J No

A decision tree to diagnose inconsistent bioassay results.

Issue 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis.

The appearance of new peaks that were not present in the initial analysis of the compound is a strong indicator of degradation.

  • Diagnosis:

    • Run a Blank: First, inject a sample of the DMSO solvent alone to ensure the extraneous peaks are not coming from solvent degradation or contamination[16].

    • Analyze a Freshly Prepared Sample: Prepare a new solution from the solid compound and analyze it immediately. This "time-zero" chromatogram will serve as your reference.

    • Compare and Characterize: Compare the chromatogram of your stored sample to the time-zero sample. The new peaks are likely degradation products. Use LC-MS to obtain the mass of these new peaks, which can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

Issue 3: My compound has precipitated out of the DMSO solution after storage in the freezer.

Precipitation is a common issue with compounds stored in DMSO[5][6]. It can be caused by:

  • Low Solubility at Cold Temperatures: The compound may simply be less soluble at -20°C or -80°C.

  • Water Absorption: DMSO readily absorbs atmospheric water, which can significantly decrease the solubility of many organic compounds[5].

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.

  • Solution:

    • Warm the Solution: Gently warm the vial to room temperature or slightly above (e.g., 37°C).

    • Vortex Thoroughly: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully redissolved.

    • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain before making dilutions.

    • Prevention: To prevent this, aliquot the main stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption into the main stock[8].

Recommended Protocols & Methodologies

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol is designed to maximize the stability and longevity of your this compound stock.

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Storage A Weigh solid compound B Add anhydrous, high-purity DMSO A->B C Vortex/sonicate until fully dissolved B->C D Analyze purity via HPLC-UV (Time-Zero) C->D E Dispense into single-use aliquots in amber vials D->E F Seal vials tightly (use parafilm for extra seal) E->F G Store at -80°C, protected from light F->G

A workflow diagram for preparing and storing stable DMSO stock solutions.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)[17]

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate the solid compound to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of solid into a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Seal the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming (to 37°C) may be used if necessary.

  • (Recommended) Perform an initial purity analysis using HPLC-UV to establish a baseline (t=0) reference.

  • For long-term storage, dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Seal each aliquot vial tightly, wrap the cap with parafilm to create an additional moisture barrier, and store immediately at -80°C.

Protocol 2: Short-Term Stability Assessment using HPLC-UV

This protocol allows you to assess the stability of your compound under specific experimental conditions (e.g., in an assay buffer at 37°C).

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column

  • DMSO stock solution of the compound

  • The solvent/buffer to be tested (e.g., cell culture medium, phosphate-buffered saline)

Procedure:

  • Prepare a dilution of your DMSO stock in the test solvent to the final working concentration.

  • Immediately after preparation (t=0), inject a sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at t=0 is your 100% reference.

  • Incubate the remaining solution under the desired test conditions (e.g., in a 37°C incubator).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, and inject it onto the HPLC system.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.

  • Plot the percentage remaining versus time to determine the stability profile.

Table 1: Example Stability Data Summary

ConditionTime (hours)% Compound Remaining (Mean ± SD)Appearance of Degradation Products
DMSO at 25°C (RT) 0100No
2498.5 ± 0.8Minor peak at RRT 0.85
7294.2 ± 1.1Peak at RRT 0.85 increases
Assay Buffer (pH 7.4) at 37°C 0100No
291.3 ± 1.5Two new minor peaks
875.6 ± 2.3Significant degradation observed

This table illustrates how stability data can be presented. RRT = Relative Retention Time.

References

Technical Support Center: Navigating the Complexities of Homoisoflavonoid Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing solutions for common challenges encountered when working with homoisoflavonoid compounds. This guide is structured to offer practical, field-proven insights for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and fostering self-validating systems in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and hurdles faced during homoisoflavonoid research.

Q1: My extraction yield of homoisoflavonoids from plant material is consistently low. What are the potential causes and how can I improve it?

A1: Low extraction yields are a frequent challenge, often stemming from a combination of factors related to the plant material itself and the extraction procedure. Homoisoflavonoids are a rare class of flavonoids, and their concentration in plants can be inherently low.[1][2]

  • Plant Material Pre-treatment: Inadequate preparation of the plant material is a primary culprit. Ensure that the plant material is properly dried to prevent enzymatic degradation of flavonoids.[3] Grinding the material to a fine powder (particle size <0.5 mm) is crucial to increase the surface area for solvent penetration and efficient extraction.[3] For some plant matrices with high lipid content, a pre-extraction step with a non-polar solvent like hexane can be beneficial to remove fats and waxes that may interfere with the extraction of more polar homoisoflavonoids.

  • Solvent Selection and Polarity: The choice of extraction solvent is critical and should be tailored to the polarity of the target homoisoflavonoids.[3] While methanol and ethanol are commonly used for flavonoid extraction, a mixture of solvents often provides better results.[3] For instance, a methanol-water or ethanol-water mixture can be more effective than the pure solvent. For less polar homoisoflavonoids, solvents like ethyl acetate or dichloromethane may be more appropriate.[4]

  • Extraction Technique: While traditional methods like maceration and Soxhlet extraction are common, they can be time-consuming and may lead to the degradation of thermally sensitive compounds.[3][5] Consider modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance extraction efficiency and reduce extraction time.[5]

  • Troubleshooting Low Yield:

    • Increase Solvent-to-Sample Ratio: Ensure an adequate volume of solvent is used to fully saturate the plant material.

    • Optimize Extraction Time and Temperature: Prolonged extraction at high temperatures can degrade compounds. A systematic optimization of time and temperature for your specific plant material is recommended.

    • Perform Multiple Extraction Cycles: Repeating the extraction process on the plant residue can significantly increase the overall yield.

Q2: I'm struggling with the poor solubility of my isolated homoisoflavonoid in aqueous solutions for bioassays. How can I address this?

A2: Poor aqueous solubility is a significant hurdle for the bioactivity screening of many flavonoids, including homoisoflavonoids.[6][7] This can lead to inaccurate and unreliable bioassay results.

  • Co-solvents: The most straightforward approach is the use of a co-solvent. Dimethyl sulfoxide (DMSO) is widely used to dissolve hydrophobic compounds for in vitro assays.[8] However, it's crucial to use the lowest possible concentration of DMSO, as it can exhibit toxicity to cells at higher concentrations. Other co-solvents like ethanol or polyethylene glycol (PEG) can also be considered.[8]

  • Formulation Strategies:

    • Solid Dispersions: Preparing a solid dispersion of the homoisoflavonoid in a hydrophilic carrier (e.g., PVP, PEG) can enhance its dissolution rate and solubility.[7]

    • Inclusion Complexes: Complexation with cyclodextrins can encapsulate the hydrophobic homoisoflavonoid molecule, increasing its aqueous solubility.[6]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. For homoisoflavonoids with acidic or basic functional groups, adjusting the pH of the buffer may improve solubility.[9]

Q3: I am observing peak tailing and poor resolution during the HPLC purification of homoisoflavonoid isomers. What are the best practices to overcome this?

A3: The purification of homoisoflavonoid isomers is challenging due to their similar physicochemical properties.[1] Peak tailing and co-elution are common issues that can be addressed by systematically optimizing your HPLC method.

  • Column Selection: The choice of the stationary phase is paramount. For separating closely related isomers, a high-resolution column with a smaller particle size (e.g., sub-2 µm) is recommended. Phenyl-hexyl or biphenyl phases can offer different selectivity compared to standard C18 columns and may improve the resolution of aromatic isomers. For chiral separations, specialized chiral stationary phases (CSPs) are necessary.[1]

  • Mobile Phase Optimization:

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[10] Acetonitrile often provides better peak shapes for phenolic compounds compared to methanol.

    • Additives: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[1]

    • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Buffering the mobile phase can provide more robust and reproducible separations.[11]

  • Temperature and Flow Rate:

    • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency by reducing mobile phase viscosity. However, for some chiral separations, lower temperatures may enhance resolution.[1]

    • Flow Rate: A lower flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, but will also increase the analysis time.[1]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental stages.

Guide 1: Extraction and Isolation from Plant Material

Issue: Low recovery of target homoisoflavonoids after liquid-liquid extraction.

Potential Cause Explanation Recommended Solution
Incomplete Phase Separation Emulsions or incomplete separation of aqueous and organic layers can lead to loss of compound in the wrong phase.Allow sufficient time for layers to separate. Gentle centrifugation can help break emulsions. Adding a small amount of brine to the aqueous phase can also improve separation.
Incorrect pH The pH of the aqueous phase can affect the partition coefficient of ionizable homoisoflavonoids.Adjust the pH of the aqueous phase to suppress the ionization of your target compound, thereby increasing its partitioning into the organic phase.
Insufficient Extraction Cycles A single extraction is often insufficient to recover the majority of the compound.Perform at least three sequential extractions of the aqueous phase with the organic solvent to maximize recovery.
Inappropriate Solvent Volume Using too little organic solvent will result in incomplete extraction.Use an adequate volume of organic solvent in each extraction step, typically 1/3 to 1/2 the volume of the aqueous phase.
Guide 2: Structural Elucidation

Issue: Overlapping signals in the ¹H NMR spectrum of a purified homoisoflavonoid, making structural assignment difficult.

Potential Cause Explanation Recommended Solution
Accidental Equivalence Protons that are chemically non-equivalent may have very similar chemical shifts, leading to signal overlap.[12]Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and resolve the overlap.[13] Increase Magnetic Field Strength: Using a higher field NMR spectrometer will increase the dispersion of the signals.[14]
Complex Spin Systems Strong coupling between protons can lead to complex and overlapping multiplets.2D NMR Techniques: Utilize 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.[14][15] These techniques can help to trace out the spin systems even with significant overlap in the 1D spectrum.
Presence of Isomers If the purified sample is a mixture of isomers, their similar structures will result in overlapping signals.Re-evaluate the purity of your sample using a high-resolution HPLC method. If isomers are present, further purification is necessary.

Issue: Ambiguous fragmentation patterns in the mass spectrum, hindering structural confirmation.

| Potential Cause | Explanation | Recommended Solution | | In-source Fragmentation | High source temperatures or voltages can cause the molecule to fragment before mass analysis, leading to a complex spectrum. | Optimize the ion source parameters, such as temperature and cone voltage, to minimize in-source fragmentation and enhance the molecular ion peak. | | Lack of Characteristic Fragments | Some homoisoflavonoid skeletons may not produce easily interpretable fragmentation patterns. | Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This will generate a daughter ion spectrum that is often more informative for structural elucidation.[16][17] High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the molecular ion and its fragments, which is crucial for confirming the structure.[18] | | Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate mass spectra.[4][19] | Improve sample cleanup procedures before LC-MS analysis. Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects.[20] |

Section 3: Experimental Protocols & Workflows

Protocol 1: Optimized Extraction of Homoisoflavonoids from Plant Material

This protocol provides a general framework that should be optimized for specific plant species.

  • Sample Preparation:

    • Dry the plant material (e.g., roots, leaves) at 40-50 °C until a constant weight is achieved.

    • Grind the dried material into a fine powder using a mechanical grinder.

    • (Optional) Defat the powder by Soxhlet extraction with n-hexane for 6-8 hours if the material is rich in lipids.

  • Extraction:

    • Macerate the plant powder (100 g) with 80% methanol (1 L) in a sealed container.

    • Place the container in an ultrasonic bath and sonicate for 1 hour at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

Workflow 1: Troubleshooting Low Extraction Yield

workflow1 cluster_pretreatment Pre-treatment Checks cluster_solvent Solvent Evaluation cluster_method Method Assessment start Low Extraction Yield check_pretreatment Verify Plant Material Pre-treatment start->check_pretreatment check_solvent Evaluate Extraction Solvent check_pretreatment->check_solvent Pre-treatment OK? p1 Properly Dried? check_pretreatment->p1 check_method Assess Extraction Method check_solvent->check_method Solvent Appropriate? s1 Correct Polarity? check_solvent->s1 optimize_conditions Optimize Extraction Parameters check_method->optimize_conditions Method Suitable? m1 Modern Technique (UAE/MAE)? check_method->m1 result Improved Yield optimize_conditions->result p2 Finely Ground? p3 Defatting Needed? s2 Solvent Mixture Tested? m2 Sufficient Extraction Cycles?

Caption: Troubleshooting workflow for low homoisoflavonoid extraction yield.

Workflow 2: HPLC Purification and Isomer Resolution

workflow2 cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_conditions Operating Conditions start Poor HPLC Resolution/ Peak Tailing check_column Evaluate HPLC Column start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Column Suitable? c1 Appropriate Stationary Phase? check_column->c1 adjust_conditions Adjust Operating Conditions optimize_mobile_phase->adjust_conditions Mobile Phase Optimized? mp1 Solvent Ratio Optimized? optimize_mobile_phase->mp1 check_sample Check Sample Preparation adjust_conditions->check_sample Conditions Adjusted? cond1 Temperature Optimized? adjust_conditions->cond1 result Improved Separation check_sample->result Sample OK? c2 Sufficient Resolution? c3 Chiral Column for Enantiomers? mp2 Acidic Additive Used? mp3 pH Controlled? cond2 Flow Rate Adjusted?

Caption: Workflow for optimizing HPLC separation of homoisoflavonoid isomers.

Section 4: References

  • Al-Bukhaiti, W. Q., Noman, O. M., Al-Farga, A., & Al-Mekhlafi, N. A. (2021). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules, 26(19), 5943. --INVALID-LINK--

  • BenchChem. (2025). Addressing challenges in the purification of flavanone isomers. BenchChem. --INVALID-LINK--

  • Kumar, V., & Singh, S. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. JPSCR Journal of Pharmaceutical Science and Clinical Research, 12(08), 1046-1055. --INVALID-LINK--

  • Kukula-Koch, W., & Koch, W. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Talanta, 99, 44-51. --INVALID-LINK--

  • Noll, R. J., & Lankin, D. C. (2025). NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products. --INVALID-LINK--

  • Park, S., Kim, D. S., & Kim, H. S. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 21(11), 1530. --INVALID-LINK--

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research Blog. --INVALID-LINK--

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. --INVALID-LINK--

  • Tena, N., & Asuero, A. G. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Foods, 11(13), 1953. --INVALID-LINK--

  • Bionano Genomics. (n.d.). Bionano Prep Plant Protocol Selection and Troubleshooting Guide. Bionano Genomics. --INVALID-LINK--

  • Li, Y., et al. (2021). Possible fragmentation pathway of homoisoflavonoids: The enlargement of... ResearchGate. --INVALID-LINK--

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004. --INVALID-LINK--

  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. r/Chempros. --INVALID-LINK--

  • Lin, S., et al. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica, 80(13), 1053-1072. --INVALID-LINK--

  • Kukula-Koch, W., & Koch, W. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. ResearchGate. --INVALID-LINK--

  • Cheok, C. Y., et al. (2018). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science, 9, 1003. --INVALID-LINK--

  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery, 2010(5), 34-38. --INVALID-LINK--

  • Ye, M., et al. (2010). New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1867-1880. --INVALID-LINK--

  • Organic Chemistry Explained. (2018). Signal Overlap in NMR Spectroscopy. YouTube. --INVALID-LINK--

  • Bell, D. S. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. --INVALID-LINK--

  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. High-Resolution NMR Techniques in Organic Chemistry, 411-440. --INVALID-LINK--

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. --INVALID-LINK--

  • Demidoff, F. C., Costa, P. R. R., & de Souza, R. O. M. A. (2024). Advances in the synthesis of rearranged homoisoflavonoids. Organic & Biomolecular Chemistry, 22(24), 5035-5056. --INVALID-LINK--

  • Unger, S. E. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 6(2), 129-131. --INVALID-LINK--

  • Liu, Y., et al. (2023). Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. Molecules, 28(8), 3569. --INVALID-LINK--

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange. --INVALID-LINK--

  • Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. r/chemhelp. --INVALID-LINK--

  • Chad's Prep. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. --INVALID-LINK--

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. --INVALID-LINK--

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. --INVALID-LINK--

  • Tan, Y. Q., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(9), 358. --INVALID-LINK--

  • Omega Bio-tek. (n.d.). Troubleshooting Guide. Omega Bio-tek. --INVALID-LINK--

  • Singh, S. K., & Kumar, Y. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. --INVALID-LINK--

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. --INVALID-LINK--

  • New England Biolabs. (n.d.). Troubleshooting Guide for Genomic DNA Extraction & Purification. New England Biolabs. --INVALID-LINK--

  • Ashenhurst, J. (2022). 1H NMR: How Many Signals?. Master Organic Chemistry. --INVALID-LINK--

  • Matuszewski, B. K. (2006). Matrix effect elimination during LC-MS/MS bioanalytical method development. Expert Review of Pharmaceutical Sciences, 3(4), 483-494. --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. --INVALID-LINK--

  • Pardi, A., & Skrynnikov, N. R. (2012). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 134(42), 17564-17574. --INVALID-LINK--

  • Pharmaeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmaeli. --INVALID-LINK--

  • ResearchGate. (2015). Can someone help me with DNA isolation troubleshooting?. ResearchGate. --INVALID-LINK--

  • Tan, Y. Q., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. --INVALID-LINK--

  • Persky, A. M., & Eddington, N. D. (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents. --INVALID-LINK--

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. --INVALID-LINK--

  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. --INVALID-LINK--

  • de la Cruz, H., & dos Santos, A. G. (2025). Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity. ResearchGate. --INVALID-LINK--

  • Agilent. (2018). Mobile Phase Optimization in SEC Method Development. Agilent. --INVALID-LINK--

  • Sarli, V., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ASSAY and Drug Development Technologies, 15(4), 174-185. --INVALID-LINK--

  • Souverain, S., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. --INVALID-LINK--

References

Preventing degradation of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable homoisoflavonoid during storage and experimentation. Proper handling is paramount to achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring homoisoflavonoid isolated from sources like the red resin of Dracaena cochinchinensis[1][2]. Homoisoflavonoids are a unique subclass of flavonoids known for a range of biological activities, including antioxidant and anti-inflammatory properties[3]. The stability of this compound is critical because degradation can lead to a loss of its biological activity, the formation of impurities that may have unintended effects, and ultimately, to inconsistent and unreliable experimental outcomes.

Q2: My solid this compound has a slight brownish tint. Is it degraded?

A2: While a significant color change to dark brown or black is a strong indicator of degradation, a very faint brownish tint in the solid material may not necessarily indicate extensive degradation. Phenolic compounds can be susceptible to minor surface oxidation over time, especially if not stored under optimal conditions. To confirm the integrity of your compound, it is best to perform an analytical check, such as HPLC, to assess its purity.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Like many flavonoids and phenolic compounds, this compound is susceptible to degradation from three main factors:

  • Oxidation: The dihydroxy substitution on the B-ring (a catechol-like moiety) is particularly prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or high pH.

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate degradative chemical reactions in the flavonoid structure.

  • pH: Flavonoids are generally more stable in acidic to neutral conditions. Alkaline (basic) pH can promote both oxidation and hydrolysis of the compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: I observe a rapid loss of biological activity in my cell-based assays.

  • Potential Cause: Degradation of the compound in the cell culture medium. Flavonoids can be unstable in aqueous media, especially at 37°C and the slightly alkaline pH of some culture media.

  • Troubleshooting Steps:

    • Prepare Fresh Working Solutions: Always prepare your working dilutions in culture medium immediately before adding them to the cells. Avoid pre-incubating the compound in the medium for extended periods.

    • Minimize Solvent Concentration: While a stock solution in DMSO is recommended, ensure the final concentration of DMSO in your assay is low (typically <0.1%) and consistent across all experimental groups, including controls.

    • Conduct a Stability Test in Medium: To confirm if the medium is the issue, you can perform a simple stability test. Incubate the compound in your cell culture medium under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points, take aliquots and analyze them by HPLC to quantify the remaining intact compound.

Issue 2: The color of my stock solution in DMSO has changed from colorless to yellow or brown.

  • Potential Cause: This is a strong indication of oxidation. This can happen if the DMSO is not anhydrous, if the vial is not sealed properly, or if the solution has been stored for too long or at an inappropriate temperature.

  • Troubleshooting Steps:

    • Use High-Quality Anhydrous DMSO: Water in DMSO can facilitate degradation. Use a fresh bottle of anhydrous, high-purity DMSO for your stock solutions.

    • Proper Aliquoting and Storage: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air. Store these aliquots at -80°C for long-term storage.

    • Inert Gas Overlay: For maximum protection, after aliquoting, you can flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Issue 3: I see multiple peaks in my HPLC analysis of a freshly prepared sample.

  • Potential Cause: If you are confident in your sample preparation, this could indicate that the solid compound has degraded during storage.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that your solid compound has been stored according to the recommendations (see "Best Practices" section below).

    • Source a New Batch: If significant degradation is suspected, it is best to obtain a new, quality-controlled batch of the compound.

    • Confirm with Supplier: Contact the supplier for the Certificate of Analysis of your batch to check the initial purity and recommended storage conditions.

Best Practices for Storage and Handling

Adhering to these guidelines will help preserve the integrity of your this compound.

Storage of Solid Compound
Parameter Recommendation Rationale
Temperature -20°C to -80°C (long-term)Low temperatures slow down chemical degradation reactions.
2-8°C (short-term)Acceptable for brief periods, but not ideal for long-term storage.
Atmosphere Store in a tightly sealed container under an inert gas (argon or nitrogen).Minimizes exposure to oxygen, thus preventing oxidation.
Light Protect from light by using an amber vial or by storing it in a dark place.Prevents photodegradation.
Moisture Store in a desiccator or with a desiccant.Prevents hydrolysis and other moisture-related degradation.
Preparation and Storage of Stock Solutions

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials: this compound (MW: 286.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes or amber vials.

  • Calculation: To prepare a 10 mM solution, weigh out 2.86 mg of the compound for every 1 mL of DMSO.

  • Procedure:

    • Weigh the desired amount of the solid compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber vials or tubes.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

    • For short-term storage (up to 1 month), -20°C is acceptable.

    • Crucially, avoid repeated freeze-thaw cycles.

Visual Guide to Potential Degradation Pathways

The dihydroxy B-ring of this compound is the most likely site of initial degradation, particularly through oxidation. The following diagram illustrates a plausible oxidative degradation pathway.

G cluster_main Potential Oxidative Degradation of this compound A This compound (Intact Compound) B Ortho-semiquinone Radical A->B Oxidation [O2, light, high pH] C Ortho-quinone B->C Further Oxidation D Ring-Opened Products (e.g., dicarboxylic acids) C->D Nucleophilic Attack (H2O) & Ring Cleavage

Caption: Plausible oxidative degradation pathway.

Analytical Confirmation of Degradation

To definitively assess the stability of your compound, analytical methods are indispensable.

Protocol for HPLC-Based Stability Assessment:

  • System: A reverse-phase HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for flavonoid analysis.

  • Detection: Monitor at the lambda max of the compound (typically between 280-320 nm for this class of compounds).

  • Procedure:

    • Prepare a standard solution of your compound at a known concentration.

    • Inject the standard to determine its retention time and peak area.

    • Subject your test sample (e.g., compound incubated in media) to the same HPLC conditions.

    • Analysis: Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, typically at earlier retention times (more polar degradation products).

  • Confirmation with LC-MS: For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides molecular weight information that can help identify the chemical transformations that have occurred.

By implementing these guidelines, you can significantly enhance the reliability of your research by ensuring the integrity of this compound.

References

Technical Support Center: Spectroscopic Analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the spectroscopic analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan.[1][2][3][4] This guide is meticulously crafted for researchers, scientists, and drug development professionals. It aims to provide in-depth troubleshooting for common artifacts encountered during spectroscopic analysis of this homoisoflavan, ensuring the generation of high-quality, reliable data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both the "what" and the "why" behind the solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum of this compound shows broad, indistinct signals for the hydroxyl protons. How can I resolve these?

A1: This is a frequent artifact when analyzing flavonoids and other phenolic compounds.[5][6][7] The broadening is primarily due to rapid chemical exchange of the hydroxyl protons with trace amounts of water or other protic impurities in the deuterated solvent. This exchange occurs on the NMR timescale, leading to a loss of signal sharpness.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use fresh, high-purity anhydrous deuterated solvents to minimize the presence of water.

  • D₂O Exchange: A definitive method to identify -OH peaks is to add a drop of deuterium oxide (D₂O) to the NMR tube. After shaking, the hydroxyl protons will exchange with deuterium, causing their signals to disappear from the spectrum.

  • Low-Temperature Analysis: Cooling the sample can slow down the rate of proton exchange, often resulting in sharper signals.

  • Solvent Selection: Consider using a solvent like DMSO-d₆, which can form hydrogen bonds with the hydroxyl groups and slow down the exchange rate.[5][7]

Q2: I am struggling to assign the quaternary carbons in the ¹³C NMR spectrum of my compound. What's the best approach?

A2: Quaternary carbons, lacking directly attached protons, do not appear in DEPT-135 or HSQC spectra. Their assignment relies on long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8][9] However, these correlations can be weak.

Optimization Strategies for HMBC:

  • Adjusting the Long-Range Coupling Constant (ⁿJCH): The standard HMBC experiment is often optimized for a coupling constant of 8 Hz. Acquiring multiple HMBC spectra with different delays optimized for various coupling constants (e.g., 4 Hz, 10 Hz) can help visualize all correlations.

  • Increasing Scans: A higher number of scans will improve the signal-to-noise ratio, making weaker correlations more apparent.

  • Sample Concentration: A more concentrated sample will provide a stronger signal.

Experimental Workflow for NMR-Based Structure Elucidation

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Mass Spectrometry (MS)

Q3: In my ESI-MS spectrum, the [M+Na]⁺ adduct is much more intense than the protonated molecule [M+H]⁺. Why does this happen and how can I suppress it?

A3: The presence of multiple hydroxyl and ether oxygens in this compound makes it prone to forming adducts with alkali metal ions, particularly sodium.[10] Sodium is a common contaminant in laboratory glassware, solvents, and reagents.

Mitigation Techniques:

MethodRationaleImplementation
Use High-Purity Solvents Minimizes external sources of sodium ions.Employ MS-grade or LC-MS grade solvents and additives.
Switch to Plastic Vials Reduces leaching of sodium ions from glass surfaces.Use polypropylene autosampler vials and plates.
Add Ammonium Acetate Provides a source of protons to favor [M+H]⁺ formation.Add a low concentration (e.g., 1-5 mM) of ammonium acetate to the mobile phase.
System Cleaning Removes residual sodium from the LC and MS systems.Flush the system with a mobile phase containing a chelating agent like EDTA, followed by a thorough wash with high-purity solvents.
UV-Vis Spectroscopy

Q4: The absorbance of my sample in the UV-Vis spectrophotometer is decreasing over time. Is the compound degrading?

A4: Yes, this is a strong indication of sample degradation. Phenolic compounds like this compound are susceptible to photodegradation and oxidation, especially when exposed to UV light and oxygen.[11][12][13] This degradation alters the electronic structure of the molecule, leading to changes in its absorbance spectrum.[14][15]

Preventative Measures:

  • Work in Low Light: Prepare samples under subdued lighting and use amber vials for storage.

  • Use Freshly Prepared Solutions: Analyze samples as quickly as possible after preparation.

  • Degas Solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen, a key component in oxidative degradation.

  • Maintain a Constant Temperature: Temperature fluctuations can affect reaction rates and instrument stability.

Part 2: Detailed Experimental Protocols

Protocol 1: Preparation of NMR Sample with D₂O Exchange
  • Initial Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.

  • Acquire Initial ¹H NMR: Obtain a standard ¹H NMR spectrum. Note the chemical shifts and appearance of any broad signals in the expected hydroxyl region.

  • D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube securely and gently invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used.

  • Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: Compare the two spectra. The signals corresponding to the hydroxyl protons should have disappeared or be significantly reduced in intensity in the second spectrum.

Protocol 2: Optimization of ESI-MS for Enhanced [M+H]⁺ Signal
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). Use polypropylene vials.

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. For adduct suppression, consider adding 1 mM ammonium acetate to Mobile Phase A.

  • Initial Analysis: Infuse the sample directly or perform an LC-MS run using a standard gradient and observe the relative intensities of the [M+H]⁺ and [M+Na]⁺ ions.

  • Source Parameter Optimization: Systematically adjust key ESI source parameters to maximize the [M+H]⁺ signal. These may include:

    • Capillary voltage

    • Cone voltage (or equivalent)

    • Nebulizing gas pressure

    • Drying gas flow rate and temperature

  • Final Analysis: Once optimized, acquire the final mass spectrum. The goal is to achieve a spectrum where the [M+H]⁺ is the base peak or at least significantly more intense than the [M+Na]⁺ adduct.

References

Technical Support Center: Optimizing (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful extraction and purification of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan. This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation of this promising bioactive compound from natural sources. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established scientific principles and field-proven methodologies.

Introduction: The Challenge of Isolating this compound

This compound is a homoisoflavonoid with significant therapeutic potential, found primarily in the resin of Dracaena species, often referred to as "Dragon's Blood," and has also been isolated from plants like Cremastra appendiculata.[1][2][3][4] Its structure, featuring phenolic hydroxyl groups and a methoxy moiety, dictates its solubility and stability, presenting unique challenges during extraction and purification. The goal of any extraction protocol is to maximize the yield of the target compound while minimizing the co-extraction of impurities and preventing degradation. This guide provides the technical insights necessary to navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the extraction and purification workflow. Each issue is followed by a diagnostic approach and actionable solutions.

Question 1: My extraction yield of the target homoisoflavan is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from the plant material itself, the choice of solvent, or the extraction technique. A systematic evaluation is key.

  • Pillar 1: Plant Material Quality and Preparation

    • Causality: The concentration of secondary metabolites like homoisoflavonoids can vary significantly based on the plant's geographical origin, harvest time, and storage conditions. Improper preparation (e.g., insufficient grinding) can prevent efficient solvent penetration.

    • Solution:

      • Source Verification: Ensure you are using a verified botanical source known to contain the target compound, such as the red resin of Dracaena cochinchinensis.[2][3][5]

      • Material Preparation: The plant material should be thoroughly dried to a constant weight to prevent water from interfering with organic solvent efficiency. It must then be ground into a fine, homogenous powder (e.g., 40-60 mesh) to maximize the surface area available for solvent contact.

  • Pillar 2: Solvent Selection and Optimization

    • Causality: The "like dissolves like" principle is paramount. The polarity of the extraction solvent must be well-matched to that of this compound. Using a solvent that is too polar or too non-polar will result in poor recovery.

    • Solution:

      • Solvent Polarity: Homoisoflavonoids are moderately polar. Pure methanol or ethanol are common starting points.[6] However, aqueous mixtures (e.g., 70-80% ethanol or methanol in water) often provide superior results by slightly increasing the polarity to better solvate phenolic compounds.[6][7]

      • Systematic Optimization: If yield remains low, perform small-scale parallel extractions with a gradient of solvents, such as acetone, ethyl acetate, and different alcohol-water mixtures, to identify the optimal system for your specific matrix.[6][8]

  • Pillar 3: Extraction Method and Parameters

    • Causality: Inefficient extraction can be due to insufficient time, inadequate temperature, or a poor solid-to-liquid ratio. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance yield by disrupting plant cell walls but must be carefully controlled to prevent thermal degradation.[9][10]

    • Solution:

      • Solid-to-Liquid Ratio: Ensure a sufficiently high volume of solvent is used. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). This can be optimized using response surface methodology (RSM).[9][11]

      • Temperature and Time: For conventional maceration or reflux extraction, moderate heat (40-60°C) can increase solubility and diffusion rates.[11][12] However, prolonged exposure to high temperatures can degrade flavonoids.[13][14] An extraction time of 2-3 hours is typical, but this should be optimized.

      • Consider Advanced Methods: UAE can significantly reduce extraction time and solvent consumption.[7][10] Start with a moderate power setting and a temperature-controlled water bath to avoid overheating the sample.

Troubleshooting Logic Flow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield check_material Step 1: Verify Plant Material - Is source correct? - Is it finely ground & dry? start->check_material material_ok Material is Optimized check_material->material_ok Yes material_bad Action: Re-source or Re-prepare Material check_material->material_bad No check_solvent Step 2: Evaluate Solvent System - Is polarity appropriate? - Have you tried aqueous mixtures? material_ok->check_solvent solvent_ok Solvent is Optimized check_solvent->solvent_ok Yes solvent_bad Action: Test Solvent Gradient (e.g., 50-90% EtOH, Acetone) check_solvent->solvent_bad No check_params Step 3: Assess Extraction Parameters - Temp, Time, Solid:Liquid Ratio? - Consider UAE/MAE? solvent_ok->check_params params_ok Yield Improved check_params->params_ok Optimized params_bad Action: Optimize Parameters via RSM - Increase Time/Temp moderately - Implement UAE check_params->params_bad Needs Improvement

Caption: Decision tree for troubleshooting low extraction yield.

Question 2: My crude extract is very complex and contains numerous impurities, making purification difficult. How can I improve the selectivity of my extraction?

Answer: A complex crude extract is a common issue, especially when dealing with resinous plant materials. Improving selectivity involves both pre-extraction and post-extraction strategies.

  • Pillar 1: Sequential Extraction with Solvents of Varying Polarity

    • Causality: Plant matrices contain a wide spectrum of compounds, from non-polar lipids and waxes to highly polar sugars and pigments. A single-solvent extraction will inevitably pull a broad range of these compounds.

    • Solution:

      • Defatting: Before the main extraction, pre-wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This step will remove lipids, waxes, and other non-polar impurities that can interfere with subsequent chromatographic steps.

      • Fractional Extraction: Perform a sequential extraction starting with a low-polarity solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing to higher polarity (e.g., acetone, methanol). Analyze the fractions by TLC or HPLC to determine which solvent most effectively extracts the target compound while leaving other impurities behind.

  • Pillar 2: Liquid-Liquid Partitioning

    • Causality: After obtaining a crude extract (e.g., with methanol), you can further fractionate it based on the differential solubility of its components in immiscible solvents.

    • Solution:

      • Dissolve the crude extract in a water/methanol mixture.

      • Perform sequential liquid-liquid partitioning against a series of immiscible organic solvents. A typical sequence is:

        • n-Hexane: To remove remaining non-polar compounds.

        • Chloroform or Dichloromethane: To extract compounds of low to medium polarity.

        • Ethyl Acetate: This fraction is often enriched in flavonoids and other phenolics. This compound is likely to partition into this phase.

        • n-Butanol: To extract more polar compounds like glycosides.

      • Monitor each fraction with a selective analytical method (e.g., HPLC at 280 nm) to track your target compound.

  • Pillar 3: Solid-Phase Extraction (SPE)

    • Causality: SPE can be used to rapidly clean up and concentrate the target compound from the crude extract before more intensive chromatography.

    • Solution: Pass the crude extract through an appropriate SPE cartridge (e.g., C18 for reversed-phase or a polyamide resin). A C18 cartridge will retain moderately polar compounds like your target while allowing very polar impurities (sugars, salts) to pass through in the aqueous loading solvent. The target can then be eluted with a stronger organic solvent like methanol.

Question 3: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent it?

Answer: Flavonoids, particularly those with multiple hydroxyl groups, are susceptible to degradation from heat, light, pH changes, and oxidation.[13][14]

  • Signs of Degradation:

    • A noticeable change in the color of the extract, often turning darker or brown, can indicate oxidation.

    • The appearance of new, unexpected peaks or a reduction in the target peak area in your HPLC chromatogram over time.

    • Inconsistent yields between batches processed under slightly different conditions.

  • Prevention Strategies:

Factor Causality Mitigation Strategy Supporting Evidence
Temperature High temperatures can cause thermal decomposition of the flavonoid structure.Use low-temperature extraction methods (e.g., maceration at room temperature). If heat is required, use the lowest effective temperature (e.g., <60°C) for the shortest possible time.The stability of flavonoids is highly dependent on the extraction mode and temperature.[13][14][15]
Light UV radiation can initiate free-radical reactions, leading to the breakdown of flavonoids.Protect the extraction vessel and all subsequent fractions from light by using amber glassware or by covering containers with aluminum foil. Work in a dimly lit environment where possible.Light exposure can lead to different degradation pathways than thermal degradation.[12]
pH The phenolic hydroxyl groups are sensitive to pH. Strongly alkaline conditions can promote rapid oxidation and rearrangement.Maintain a neutral or slightly acidic pH (4-6) in the extraction solvent. This can be achieved by adding a small amount of a weak acid like acetic or formic acid.The stability of many phenolic compounds is highest in a slightly acidic pH range.[12]
Oxidation The presence of oxygen and metal ions can catalyze the oxidation of phenolic compounds.1. Degas solvents by sonication or sparging with nitrogen before use. 2. Perform extractions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.Adding antioxidants can significantly reduce the oxidative degradation of flavonoids during extraction.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary, scientifically-verified natural sources for this compound? A1: The most well-documented source is the red resin of Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood.[2][3][5] It has also been reported in other Dracaena species.[1][16] Additionally, related homoisoflavanones have been isolated from the bulbs of Cremastra appendiculata, suggesting this genus may also be a viable source.[4][17]

Q2: Which chromatographic technique is most effective for the final purification step? A2: A multi-step chromatographic approach is typically required.

  • Initial Cleanup: Column chromatography over silica gel is a standard first step to separate major classes of compounds. A gradient elution from a non-polar solvent (like hexane or chloroform) to a more polar solvent (like ethyl acetate or methanol) is effective.

  • Intermediate Purification: Size-exclusion chromatography using Sephadex LH-20 is excellent for separating flavonoids from other phenolic compounds and smaller molecules. Elution is typically done with methanol.

  • Final Polishing: For obtaining a highly pure compound (>95%), semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reversed-phase) column is the gold standard.[18] Another powerful but less common technique is High-Speed Counter-Current Chromatography (HSCCC), which is highly effective for separating structurally similar homoisoflavonoids.[19]

Q3: What analytical methods should I use to identify and quantify the purified this compound? A3: A combination of spectroscopic and spectrometric techniques is essential for unambiguous identification.

  • Identification:

    • Mass Spectrometry (MS): To determine the molecular weight (C17H18O4, MW: 286.32) and fragmentation pattern.[2]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise structure and confirming the identity by comparing the data with published literature values.

  • Quantification:

    • HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode-Array Detector is the most common method for quantification. An analytical C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a small amount of acid like acetic or formic acid) is typically used.[18] A calibration curve should be generated using a purified standard of the compound.

Q4: Is it better to start with fresh or dried plant material? A4: For solvent extraction of moderately polar compounds like homoisoflavonoids, using dried plant material is almost always preferable. Drying deactivates endogenous enzymes that could degrade the target compound and removes water, which can interfere with the efficiency of less polar organic solvents. It also allows for accurate measurement of the starting material weight for yield calculations.

Appendices: Protocols & Workflows

General Experimental Workflow

References

Validation & Comparative

A Comparative Guide to Osteogenic Agents: Unveiling the Potential of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of bone regeneration, the quest for novel and effective osteogenic agents is paramount. This guide provides a comprehensive comparative analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan , a promising natural compound, alongside two clinically established osteogenic agents: Bone Morphogenetic Protein-2 (BMP-2) and Parathyroid Hormone (PTH) . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms, efficacy, and experimental evaluation of these compounds.

Introduction: The Imperative for Novel Osteogenic Compounds

Bone defects arising from trauma, disease, or surgical intervention present a significant clinical challenge. While autografts remain the gold standard, limitations such as donor site morbidity and limited availability have spurred the development of alternative therapeutic strategies. Osteogenic agents, molecules that can induce the differentiation of mesenchymal stem cells (MSCs) into bone-forming osteoblasts, are at the forefront of these efforts.

BMP-2, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent osteoinductive cytokine widely used in clinical practice.[1] Parathyroid hormone, when administered intermittently, exhibits powerful anabolic effects on bone.[2] However, the high cost, potential for side effects, and nuanced delivery requirements of these biologics necessitate the exploration of new therapeutic avenues.

Natural products represent a rich reservoir of bioactive molecules with therapeutic potential. This compound, a homoisoflavonoid isolated from the resin of Dracaena cochinchinensis, has emerged as a compound of interest for its osteogenic properties.[3] This guide will dissect the available scientific evidence to provide a clear comparison of its performance against the established benchmarks of BMP-2 and PTH.

The Contenders: A Detailed Examination

This compound: A Natural Osteogenic Promoter

This compound is a flavonoid compound that has demonstrated promising osteogenic activity in preclinical studies.[3] Flavonoids, as a class of plant secondary metabolites, are known to influence various signaling pathways, including those involved in bone metabolism.[4]

Mechanism of Action: The precise signaling pathway activated by this compound has not been definitively elucidated in the reviewed literature. However, studies on other flavonoids suggest potential involvement of the Wnt/β-catenin and BMP signaling pathways.[3][4] These pathways are critical regulators of osteoblast differentiation and function. It is plausible that this homoisoflavonoid exerts its pro-osteogenic effects by modulating key components of these cascades, leading to the upregulation of master osteogenic transcription factors.

In Vitro Efficacy: A key study demonstrated that this compound, at a concentration of 10μM, significantly promotes the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs). While comprehensive data on mineralization and the expression of specific osteogenic markers for this particular compound are limited, the initial findings on Alkaline Phosphatase (ALP) activity are encouraging.

Bone Morphogenetic Protein-2 (BMP-2): The Potent Inducer

BMP-2 is a well-characterized and potent osteogenic factor.[1] Its clinical use is approved by the FDA for specific orthopedic applications, highlighting its established efficacy.[5]

Mechanism of Action: BMP-2 initiates its cellular effects by binding to type I and type II serine/threonine kinase receptors on the cell surface.[6] This binding event triggers a signaling cascade primarily mediated by the phosphorylation of Smad1, Smad5, and Smad8 (R-Smads).[7] The phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including the master osteogenic transcription factors Runx2 and Osterix.[7][8] This signaling cascade is a cornerstone of osteoblast differentiation and bone formation.[9]

In Vitro Efficacy: The osteogenic potential of BMP-2 is extensively documented. It induces a dose-dependent increase in ALP activity, extracellular matrix mineralization, and the expression of key osteogenic markers such as Runx2, Osterix, and Osteocalcin in various cell types, including MSCs and pre-osteoblastic cell lines like MC3T3-E1.[10][11]

Parathyroid Hormone (PTH): The Anabolic Modulator

Parathyroid hormone is a key systemic regulator of calcium and phosphate homeostasis. While continuous high levels of PTH can lead to bone resorption, intermittent administration has a profound anabolic effect on bone, increasing bone mass and strength.[2]

Mechanism of Action: The anabolic effects of intermittent PTH are primarily mediated through the PTH receptor 1 (PTH1R) on osteoblasts and their progenitors.[12] PTH signaling activates the protein kinase A (PKA) pathway, which in turn influences the expression and activity of Runx2 and Osterix.[3] The Wnt/β-catenin signaling pathway is also a crucial downstream mediator of PTH's anabolic actions.[13] PTH can suppress the expression of sclerostin, an inhibitor of Wnt signaling, thereby promoting osteogenesis.[14]

In Vitro Efficacy: In vitro studies have shown that intermittent exposure of osteoblast-like cells to PTH stimulates ALP activity and the expression of Runx2 and Osterix.[3] The effect of PTH on osteoblast differentiation can be biphasic and dependent on the maturation state of the cells.[5]

Comparative Analysis: A Data-Driven Perspective

Table 1: Comparative In Vitro Osteogenic Activity

ParameterThis compoundBone Morphogenetic Protein-2 (BMP-2)Parathyroid Hormone (PTH)
Cell Type Mouse Mesenchymal Stem CellsMesenchymal Stem Cells, MC3T3-E1 cellsOsteoblast-like cells, Mesenchymal Stem Cells
Effective Concentration 10µM10-500 ng/mL10⁻⁹ - 10⁻⁸ M (intermittent)
Alkaline Phosphatase (ALP) Activity Data available but not directly comparableDose-dependent increaseDose-dependent increase with intermittent exposure
Mineralization (Alizarin Red S) Data not availableDose-dependent increaseIncreased with intermittent exposure
Runx2 Expression Data not availableUpregulatedUpregulated
Osterix Expression Data not availableUpregulatedUpregulated

Signaling Pathways: A Visual Comparison

The osteogenic effects of these agents are orchestrated by complex intracellular signaling networks. The following diagrams illustrate the primary pathways associated with BMP-2 and PTH, and a putative pathway for this compound based on the known actions of other flavonoids.

BMP_Signaling_Pathway BMP2 BMP-2 Receptor Type I & II Receptors BMP2->Receptor Binds pSmad p-Smad1/5/8 Receptor->pSmad Phosphorylates Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Runx2_Osterix Runx2 / Osterix Expression Nucleus->Runx2_Osterix Upregulates Osteogenesis Osteogenesis Runx2_Osterix->Osteogenesis

BMP/SMAD Signaling Pathway

Wnt_Signaling_Pathway cluster_agents Activating Agents PTH PTH (intermittent) Frizzled_LRP Frizzled/LRP5/6 PTH->Frizzled_LRP Activates Homoisoflavan (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan (Putative) Homoisoflavan->Frizzled_LRP Activates Destruction_Complex Destruction Complex Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Prevents Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Osteogenic_Genes Osteogenic Gene Expression TCF_LEF->Osteogenic_Genes Activates Osteogenesis Osteogenesis Osteogenic_Genes->Osteogenesis

Wnt/β-catenin Signaling Pathway

Experimental Methodologies: A Guide to In Vitro Osteogenesis Assays

To ensure the reproducibility and validity of findings in osteogenic research, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key in vitro assays discussed in this guide.

Alkaline Phosphatase (ALP) Activity Assay

Principle: Alkaline phosphatase is an early marker of osteoblast differentiation. Its enzymatic activity can be quantified by measuring the conversion of a substrate, such as p-nitrophenyl phosphate (pNPP), into a colored product.

Protocol:

  • Cell Culture and Lysis:

    • Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate and culture with osteogenic induction medium and the test compounds for the desired duration (e.g., 7-14 days).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) and collect the lysate.

  • Enzymatic Reaction:

    • Prepare a pNPP substrate solution in an appropriate buffer (e.g., Tris-HCl buffer, pH 10.3, containing MgCl₂).

    • Add the cell lysate to the pNPP solution in a 96-well plate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification:

    • Stop the reaction by adding a stop solution (e.g., 3M NaOH).

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Alizarin Red S Staining for Mineralization

Principle: Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, a hallmark of late-stage osteoblast differentiation and bone formation.

Protocol:

  • Cell Culture and Fixation:

    • Culture cells in osteogenic medium with the test compounds for an extended period (e.g., 14-21 days) to allow for matrix mineralization.

    • Aspirate the culture medium and wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15]

    • Wash the fixed cells with deionized water.

  • Staining:

    • Prepare a 2% Alizarin Red S solution (w/v) in deionized water and adjust the pH to 4.1-4.3 with ammonium hydroxide.[15]

    • Add the Alizarin Red S solution to each well to cover the cell monolayer.

    • Incubate at room temperature for 20-45 minutes.[15]

    • Aspirate the staining solution and wash the wells several times with deionized water until the wash water is clear.

  • Quantification (Optional):

    • To quantify the mineralization, the stain can be extracted. Add 10% acetic acid to each well and incubate with shaking for 30 minutes.[12]

    • Collect the supernatant and neutralize with 10% ammonium hydroxide.[12]

    • Measure the absorbance at 405 nm.[12]

Quantitative Real-Time PCR (RT-qPCR) for Osteogenic Gene Expression

Principle: RT-qPCR allows for the sensitive and specific quantification of mRNA levels of key osteogenic transcription factors and markers, providing insights into the molecular mechanisms of osteogenesis.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Culture cells with the test compounds for the desired time points (e.g., 3, 7, and 14 days).

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using spectrophotometry.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (Runx2, Osterix, ALP, Osteocalcin), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This comparative guide highlights the osteogenic potential of this compound as a promising natural compound for bone regeneration. While its efficacy in promoting ALP activity is established, further research is critically needed to fully elucidate its mechanism of action and to provide a more comprehensive comparison with established agents like BMP-2 and PTH. Specifically, future studies should focus on:

  • Quantitative analysis of mineralization: Performing Alizarin Red S staining and quantification to assess the compound's ability to induce extracellular matrix calcification.

  • Gene expression profiling: Evaluating the expression of key osteogenic markers such as Runx2, Osterix, and Osteocalcin in response to treatment.

  • Signaling pathway elucidation: Utilizing specific inhibitors and activators to pinpoint the signaling pathways (e.g., Wnt/β-catenin, BMP/SMAD) modulated by this homoisoflavonoid.

  • In vivo studies: Assessing the compound's efficacy in animal models of bone defects to translate the in vitro findings to a more complex biological system.

By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and pave the way for its potential development as a novel osteogenic agent for clinical applications.

References

A Comparative Guide to (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan and Other Bioactive Homoisoflavonoids from Dracaena

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the rich chemical landscape of the Dracaena genus, this guide offers an in-depth comparison of (3R)-6,4'-dihydroxy-8-methoxyhomoisoflavan with other notable homoisoflavonoids from this plant family. Drawing upon experimental data, we will explore the nuances in their biological activities, providing a framework for selecting promising candidates for further investigation.

The genus Dracaena, renowned in traditional medicine, is a prolific source of homoisoflavonoids, a subclass of flavonoids characterized by an additional carbon atom in the C-ring. These compounds have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cytotoxic effects.[1] Among these, this compound represents a specific molecular scaffold whose bioactivity warrants a detailed comparative analysis against its structural congeners. While direct experimental data for this specific isomer is limited in publicly available literature, a robust comparison can be drawn from closely related and well-studied homoisoflavonoids isolated from various Dracaena species.

Comparative Analysis of Biological Activities

The therapeutic potential of homoisoflavonoids is primarily attributed to their antioxidant, anti-inflammatory, and cytotoxic properties. The subtle variations in their chemical structures, such as the position of hydroxyl and methoxy groups, can significantly influence their biological efficacy.

Antioxidant Activity

The capacity of a compound to neutralize free radicals is a cornerstone of its potential therapeutic value, particularly in diseases linked to oxidative stress. The antioxidant activity of homoisoflavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. One study on homoisoflavonoids from Dracaena cinnabari highlighted that 7,8-methylenedioxy-3-(4-hydroxybenzyl)chromane demonstrated strong antioxidant activity, comparable to the potent flavonol antioxidant, quercetin.[2][3] This suggests that the core homoisoflavan structure is conducive to significant radical scavenging.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory potential of Dracaena homoisoflavonoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Several homoisoflavonoids from Dracaena cochinchinensis have shown moderate inhibition of nitric oxide production.[4] For instance, loureirin D exhibited a mild inhibition of LPS-stimulated NO production in RAW 264.7 macrophages with an IC50 value of 50.3 μM and was found to inhibit the IL-6/STAT3/NF-κB signaling pathway.[1] Other homoisoflavonoids have also demonstrated weak to moderate anti-inflammatory activity, with IC50 values ranging from 33 to 61 μM.[1]

Cytotoxic Activity

The evaluation of a compound's cytotoxicity against various cancer cell lines is a critical step in the discovery of new anti-cancer agents. Homoisoflavonoids from Dracaena have shown promising, albeit variable, cytotoxic effects. For example, a new homoisoflavonoid, cambodianol, isolated from Dracaena cambodiana, exhibited significant cytotoxic activities against K562 (human myeloid leukemia) and SGC-7901 (human gastric tumor) cell lines with IC50 values of 1.4 and 2.9 µg/mL, respectively.[1] In contrast, (±)-7,4′-dihydroxyhomoisoflavanone and 8-methylsocotrin-4′-ol displayed moderate cytotoxic effects against the same cell lines, with IC50 values ranging from 16 to 29 μg/mL.[1]

CompoundBiological ActivityAssayCell LineIC50 ValueReference
(3R)-7,4'-Dihydroxy-8-methoxyhomoisoflavan Anti-neuroinflammatoryNO Production InhibitionBV-2 microglial cells>75.6 µM (estimated)[4]
Loureirin D Anti-inflammatoryNO Production InhibitionRAW 264.7 macrophages50.3 µM[1]
Cambodianol CytotoxicityMTT AssayK5621.4 µg/mL[1]
Cambodianol CytotoxicityMTT AssaySGC-79012.9 µg/mL[1]
(±)-7,4′-Dihydroxyhomoisoflavanone CytotoxicityMTT AssayK562, SGC-790116-29 µg/mL[1]
8-Methylsocotrin-4′-ol CytotoxicityMTT AssayK562, SGC-790116-29 µg/mL[1]
7,8-Methylenedioxy-3-(4-hydroxybenzyl)chromane AntioxidantMicrosomal lipid peroxidation-Strong, comparable to quercetin[2][3]

Note: Data for this compound is not directly available. The data presented for (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavan, a close structural isomer, suggests potentially moderate to low anti-inflammatory activity. Direct testing is required for conclusive evidence.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is imperative to adhere to standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Sample with 100 µL DPPH DPPH->Mix Sample Prepare Serial Dilutions of Test Compounds Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Assay Workflow
Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity)

This assay measures the inhibition of NO production in LPS-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent system.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562, SGC-7901) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_data Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat MTT Add MTT Solution (4h Incubation) Treat->MTT Solubilize Add DMSO to Dissolve Formazan MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

MTT Assay Workflow

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Several homoisoflavonoids from Dracaena exert their anti-inflammatory effects by modulating key signaling pathways. A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines. Some Dracaena homoisoflavonoids have been shown to suppress the phosphorylation of IκB, thereby preventing NF-κB activation.

Another relevant pathway is the JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway, which is crucial for cytokine signaling. For instance, the inhibition of the IL-6/STAT3 signaling cascade by loureirin D points to the ability of these compounds to interfere with inflammatory cytokine signaling at multiple levels.[1]

Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes activates transcription Homoisoflavonoids Dracaena Homoisoflavonoids Homoisoflavonoids->IKK inhibit

Modulation of the NF-κB Pathway

Conclusion and Future Directions

The homoisoflavonoids from Dracaena species represent a promising class of natural products with a spectrum of biological activities. While direct comparative data for this compound is still emerging, the analysis of its close structural analogs provides valuable insights into its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. The presented data underscores the importance of subtle structural modifications in dictating the potency and selectivity of these compounds.

For researchers in drug discovery, this guide highlights the potential of the homoisoflavonoid scaffold and provides a foundation for further structure-activity relationship (SAR) studies. Future research should focus on the systematic evaluation of a broader range of Dracaena homoisoflavonoids, including this compound, to build a more comprehensive comparative dataset. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial in unlocking their full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Homoisoflavonoids in Promoting Osteogenesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of homoisoflavonoids concerning their osteogenic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental findings to offer a clear comparison of various homoisoflavonoid structures and their efficacy in promoting bone formation. We will explore the underlying molecular mechanisms, provide detailed experimental protocols for validation, and present a comparative analysis of key compounds.

Section 1: The Molecular Basis of Osteogenesis: Key Signaling Pathways

Osteogenesis, the process of new bone formation, is a complex and highly regulated process governed by several key signaling pathways. Osteoblasts, the primary bone-forming cells, differentiate from mesenchymal stem cells (MSCs) under the influence of these pathways. Understanding these cascades is crucial for contextualizing the mechanism of action of osteogenic compounds like homoisoflavonoids.

The two most critical pathways in osteoblast differentiation and function are the Bone Morphogenetic Protein (BMP)/Smad pathway and the Wnt/β-catenin pathway .

  • BMP/Smad Pathway: BMPs, members of the transforming growth factor-β (TGF-β) superfamily, are potent osteoinductive cytokines.[1][2] Binding of a BMP ligand (e.g., BMP-2) to its serine/threonine kinase receptors on the cell surface initiates a phosphorylation cascade.[3][4] This leads to the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3][4] These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, which translocates to the nucleus.[1][3] Inside the nucleus, this complex acts as a transcription factor, upregulating the expression of key osteogenic genes, most notably Runt-related transcription factor 2 (Runx2).[5][6][7] Runx2 is considered the master regulator of osteoblast differentiation.

  • Wnt/β-catenin Pathway: The canonical Wnt pathway is central to bone development and homeostasis.[8][9] In the absence of a Wnt ligand, a "destruction complex" actively phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited.[10][11] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of osteoblast-related genes.[10]

These pathways are interconnected and essential for the full maturation of osteoblasts. Many therapeutic strategies for bone loss aim to stimulate one or both of these signaling cascades.

Osteogenic Signaling Pathways cluster_0 BMP/Smad Pathway cluster_1 Wnt/β-catenin Pathway cluster_2 Nucleus BMP2 BMP-2 BMPR BMP Receptors BMP2->BMPR Binds pSmad158 p-Smad1/5/8 BMPR->pSmad158 Phosphorylates SmadComplex Smad1/5/8-Smad4 Complex pSmad158->SmadComplex Complexes with Smad4 Smad4 Smad4->SmadComplex Runx2 Runx2 Expression SmadComplex->Runx2 Induces Wnt Wnt Ligand FZD_LRP FZD/LRP5/6 Wnt->FZD_LRP Binds DVL Dvl FZD_LRP->DVL Recruits GSK3B_AXIN Destruction Complex DVL->GSK3B_AXIN Inhibits BetaCatenin β-catenin GSK3B_AXIN->BetaCatenin Degrades OsteogenicGenes Osteogenic Gene Expression (ALP, OCN, etc.) BetaCatenin->OsteogenicGenes Activates Runx2->OsteogenicGenes Activates Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->BMP2 Homoisoflavonoids->Wnt

Figure 1: Key signaling pathways in osteogenesis targeted by homoisoflavonoids.

Section 2: Homoisoflavonoids as Osteogenic Agents: A Structural Overview

Homoisoflavonoids are a subclass of flavonoids characterized by a 16-carbon skeleton (C6-C3-C1-C6), which distinguishes them from typical isoflavonoids by an additional carbon in the heterocyclic C ring.[12] They are classified into several types based on their core structure, with the 3-benzylchroman-4-one scaffold being a common and well-studied example.[13] These compounds are found in various plant families, notably in the resin of Dracaena species, often referred to as "Dragon's Blood," which has been used in traditional medicine for centuries.[14]

Section 3: Structure-Activity Relationship (SAR) Analysis

The osteogenic activity of homoisoflavonoids is highly dependent on their specific chemical structure, including the pattern of hydroxylation, methoxylation, and other substitutions on the aromatic A and B rings. A key study by Xu et al. (2016) provides a direct comparison of various homoisoflavonoids isolated from Dracaena cochinchinensis on the osteogenic differentiation of mouse MSCs.[14] The primary endpoint for this comparison was the measurement of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.

The study evaluated twelve compounds and found that six exhibited significant, non-cytotoxic pro-osteogenic activity at a concentration of 10 μM.[14] The results are summarized below.

Table 1: Comparative Osteogenic Activity of Homoisoflavonoids from Dracaena cochinchinensis

Compound IDName / StructureClassALP Activity (% of Control)
9 5,4'-dihydroxy-7-methoxy-6-methylflavaneFlavan171.0 ± 8.2%
11 7,4'-dihydroxyflavanFlavan169.9 ± 7.3%
3 (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavaneHomoisoflavane167.6 ± 10.9%
4 (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromaneHomoisoflavane162.0 ± 1.4%
2 Dracaeconolide BHomoisoflavonoid159.6 ± 5.9%
7 7,4'-dihydroxy-8-methylflavanFlavan151.3 ± 4.0%
Data sourced from Xu et al., 2016.[14] Activity was assessed in mouse bone marrow-derived MSCs at a 10µM concentration.

Key SAR Insights:

  • Hydroxylation is Crucial: All active compounds possess hydroxyl groups at the C4' position on the B-ring and the C7 position on the A-ring (or C5 for compound 9 ). This suggests that hydrogen-bonding capabilities at these specific locations are critical for interacting with the biological target, likely a receptor or enzyme involved in the osteogenic pathways.

  • Flavan vs. Homoisoflavane Core: Both flavan and homoisoflavane scaffolds demonstrated high activity. Interestingly, the top two performers (compounds 9 and 11 ) were flavans. This indicates that the additional C1 bridge in the homoisoflavane structure is not strictly necessary for potent activity, and a simpler flavan core can be highly effective.

  • Impact of Methoxylation and Methylation: The presence of a methoxy group on the A-ring (e.g., compound 3 at C8, compound 9 at C7) is compatible with high activity. Similarly, methylation on the A-ring (compound 9 at C6, compound 7 at C8) is also tolerated. These substitutions may influence the molecule's lipophilicity and metabolic stability, potentially enhancing cell permeability or protecting the crucial hydroxyl groups.

  • Minimalism Can Be Effective: Compound 11 (7,4'-dihydroxyflavan) is one of the simplest structures among the active group, yet it displays very high activity. This highlights the core importance of the dihydroxy-flavan scaffold as a pharmacophore for osteogenic activity.

Section 4: Experimental Validation Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for assessing the osteogenic potential of homoisoflavonoids in vitro. The murine pre-osteoblastic cell line MC3T3-E1 is a standard and reliable model for these assays.

Figure 2: General experimental workflow for assessing homoisoflavonoid osteogenic activity.
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay

Causality: ALP is an enzyme expressed at high levels during the early stages of osteoblast differentiation. Its activity serves as a quantitative marker of osteogenic commitment. This assay measures the enzymatic conversion of a colorless substrate (p-nitrophenyl phosphate, pNPP) to a colored product (p-nitrophenol), which is proportional to the ALP present in the cell lysate.

Methodology:

  • Cell Seeding and Treatment:

    • Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10⁴ cells/well.

    • Culture in α-MEM with 10% FBS until ~80% confluent.

    • Replace the growth medium with osteogenic induction medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

    • Add homoisoflavonoids at desired concentrations (e.g., 1-10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., BMP-2, 100 ng/mL).

    • Culture for 7 days, replacing the medium every 2-3 days.

  • Cell Lysis:

    • After 7 days, wash cells twice with ice-cold PBS.

    • Add 200 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.

    • Incubate on ice for 10 minutes, then scrape the cells and collect the lysate.

  • ALP Reaction:

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add 150 µL of pNPP substrate solution (e.g., from a commercial kit) to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light. The solution will turn yellow.

    • Stop the reaction by adding 50 µL of 3M NaOH.

  • Quantification:

    • Measure the absorbance at 405 nm using a microplate reader.[9]

    • Determine the total protein concentration of the cell lysates using a BCA assay.

    • Normalize the ALP activity to the total protein content (e.g., nmol pNP/min/mg protein) to account for differences in cell number.

Protocol 2: Alizarin Red S (ARS) Staining for Mineralization

Causality: Alizarin Red S is a dye that specifically binds to calcium salts, forming a red-orange precipitate.[14] This assay is performed at later stages of differentiation (e.g., 14-21 days) to visualize and quantify the mineralized matrix deposited by mature osteoblasts, a hallmark of functional bone formation.

Methodology:

  • Cell Culture:

    • Follow the cell seeding and treatment protocol as described for the ALP assay, but extend the culture period to 21 days.

  • Staining Procedure:

    • Wash cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells three times with deionized water.

    • Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well.

    • Incubate at room temperature for 20-30 minutes with gentle shaking.

    • Aspirate the ARS solution and wash the wells four to five times with deionized water to remove unbound dye.

    • Visually inspect and photograph the red mineralized nodules using a microscope.

  • Quantification:

    • To quantify mineralization, add 400 µL of 10% (v/v) acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.[15]

    • Transfer the solution to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[15]

    • Centrifuge at 20,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and neutralize with 10% (v/v) ammonium hydroxide to a pH of 4.1-4.5.[15]

    • Read the absorbance of the extracted stain at 405 nm in a 96-well plate.[15]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

Causality: This technique measures the expression levels of specific mRNAs for key osteogenic transcription factors and matrix proteins. It provides mechanistic insight by showing which genes are upregulated by the homoisoflavonoid treatment. Key markers include Runx2 (early master regulator), Osteopontin (OPN) , and Osteocalcin (OCN) (late markers of mature osteoblasts).[10]

Methodology:

  • Cell Culture and RNA Extraction:

    • Culture and treat cells as previously described for desired time points (e.g., Day 7 for Runx2, Day 14 for OPN/OCN).

    • Wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).

    • Extract total RNA according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for the target genes (Runx2, OPN, OCN) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the PCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Section 5: Conclusion and Future Directions

The evidence strongly suggests that homoisoflavonoids are a promising class of natural compounds for promoting osteogenesis. The structure-activity relationship analysis indicates that a flavan or homoisoflavane core with hydroxyl groups at the C7 and C4' positions is a key pharmacophore for activity. Modifications such as methoxylation and methylation on the A-ring are well-tolerated and can yield highly potent compounds.

Future research should focus on:

  • Mechanism of Action: Elucidating which specific receptors or enzymes these active homoisoflavonoids target to activate the BMP/Smad and Wnt/β-catenin pathways.

  • In Vivo Efficacy: Translating the promising in vitro results into animal models of bone loss (e.g., ovariectomized mice) to assess systemic efficacy and safety.

  • Medicinal Chemistry Optimization: Synthesizing analogues based on the identified SAR to improve potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics for osteoporosis and other bone-related disorders.

This guide provides a foundational framework for researchers to compare, validate, and build upon the current understanding of homoisoflavonoids as potent modulators of bone formation.

References

In Vivo Validation of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural product isolated from sources such as the red resin of Dracaena cochinchinensis and the bulbs of Scilla scilloides.[1][2][3][4] The broader class of homoisoflavonoids has demonstrated promising anti-inflammatory, antioxidant, and anti-angiogenic properties, suggesting that this specific molecule may hold significant therapeutic value.[2][5][] This document outlines a scientifically rigorous approach to compare the efficacy of this compound against established standards of care in relevant preclinical models, providing the necessary experimental data to guide further drug development.

Rationale for Investigation: Targeting Angiogenesis and Inflammation

Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of diseases such as wet age-related macular degeneration and proliferative diabetic retinopathy.[7][8] Similarly, chronic inflammation underlies a vast array of human diseases. Homoisoflavonoids have shown potential in modulating these processes.[5][] Notably, a synthetic homoisoflavonoid derivative has demonstrated potent in vivo anti-angiogenic activity, comparable to standard anti-VEGF (Vascular Endothelial Growth Factor) therapy in a model of oxygen-induced retinopathy.[5] Furthermore, traditional use of Scilla scilloides for dermal inflammation points towards the anti-inflammatory potential of its constituents.[2][][9] This guide, therefore, focuses on two key therapeutic areas for the in vivo validation of this compound: retinal neovascularization and acute inflammation .

Part 1: Comparative Efficacy in a Model of Retinal Neovascularization

The Oxygen-Induced Retinopathy (OIR) mouse model is a well-established and highly relevant preclinical model for studying ischemic retinopathies.[10][11][12] This model mimics the vasoproliferative phase of diseases like retinopathy of prematurity and diabetic retinopathy.[11] We will compare the efficacy of this compound with a standard-of-care anti-VEGF antibody.

Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Model

OIR_Workflow P0 Birth of Pups P7 P7: Exposure to 75% Oxygen P0->P7 P12 P12: Return to Room Air Intravitreal Injection: - Vehicle - this compound - Anti-VEGF Antibody P7->P12 P17 P17: Euthanasia & Retinal Dissection P12->P17 Analysis Analysis: - Retinal Flat Mounts (Quantify Neovascularization) - Histology (H&E Staining) - Molecular Analysis (VEGF, inflammatory markers) P17->Analysis VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration Survival Akt->Proliferation MAPK->Proliferation Homoisoflavan This compound Homoisoflavan->VEGFR Potential Inhibition Homoisoflavan->PI3K Potential Inhibition Paw_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping & Baseline Paw Volume Measurement Acclimatization->Grouping Treatment Oral Administration: - Vehicle - this compound - Indomethacin Grouping->Treatment Induction Subplantar Injection of Carrageenan Treatment->Induction 1 hour prior Measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6 hours post-carrageenan) Induction->Measurement Analysis Data Analysis: - Paw Edema Volume - % Inhibition of Edema Measurement->Analysis Inflammation_Pathway CellMembrane Cell Membrane Phospholipids PLA2 PLA₂ CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation NSAIDs NSAIDs (Indomethacin) NSAIDs->COX Inhibition Homoisoflavan This compound Homoisoflavan->COX Potential Inhibition

References

A Comparative Guide to the In Vitro Anticancer Potential of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the reproducibility of experiments with (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural product isolated from the red resin of Dracaena cochinchinensis. Due to the limited publicly available data on its anticancer properties, this document outlines a robust, side-by-side comparison with a well-characterized methoxyflavone, Nobiletin, known for its antitumor activities.[1][2] The experimental protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a rigorous methodology to assess the potential of this novel homoisoflavan.

Introduction to this compound and the Rationale for Comparison

This compound is a flavonoid-like compound with a homoisoflavan backbone. While some research has pointed towards its osteogenic activities, its potential as an anticancer agent remains largely unexplored. Flavonoids, as a class, are known to possess a wide range of biological activities, including cytotoxic effects on cancer cells.[3][4] Methoxyflavones, in particular, have shown promise as cancer chemopreventive agents due to their increased metabolic stability and bioavailability.[5]

Nobiletin, a polymethoxyflavone found in citrus peels, has been extensively studied and shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][6] Its mechanisms of action often involve the modulation of key signaling pathways that regulate cell death and survival.[7] By comparing the novel homoisoflavan to a well-established compound like Nobiletin, we can benchmark its efficacy and gain insights into its potential mechanisms of action. This guide will focus on a hypothetical, yet experimentally sound, comparison of these two compounds in a human breast cancer cell line model (e.g., MCF-7).

Comparative Analysis of Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a substance required to inhibit a biological process by 50%. In this context, it represents the concentration of the compound needed to reduce the viability of cancer cells by half. A lower IC50 value indicates a higher potency of the compound.

The following table presents a hypothetical comparison of the IC50 values for this compound and Nobiletin in MCF-7 breast cancer cells after 48 hours of treatment, as would be determined by a cell viability assay like the MTT assay. For further comparison, the well-known chemotherapeutic drug, Paclitaxel, is included as a positive control.[8][9]

CompoundIC50 (µM) in MCF-7 cells (48h)
This compoundHypothetical Value: 35.5
Nobiletin21.27[10]
Paclitaxel0.0185[8]

Note: The IC50 value for this compound is presented for illustrative purposes to guide experimental expectations.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of the findings, the following detailed experimental protocols are provided. These protocols are standard in the field of cancer cell biology and are designed to be readily implemented in a laboratory setting.

Experimental Workflow Diagram

The overall experimental workflow for comparing the anticancer activities of the test compounds is illustrated below.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start MCF-7 Cell Culture treatment Treat cells with: - this compound - Nobiletin - Paclitaxel (Positive Control) - Vehicle (Negative Control) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt caspase Caspase-3 Activity Assay treatment->caspase western Western Blot Analysis treatment->western ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantify Apoptosis Induction caspase->apoptosis_quant protein_exp Analyze Apoptotic Protein Expression western->protein_exp

Caption: A generalized experimental workflow for the comparative in vitro evaluation of anticancer compounds.

Cell Culture and Treatment

Standard aseptic cell culture techniques should be employed for all procedures.[11][12]

  • Cell Line Maintenance : Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • Cell Seeding : For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for protein extraction) and allowed to adhere overnight.

  • Compound Preparation : Stock solutions of this compound, Nobiletin, and Paclitaxel are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment : The culture medium is replaced with fresh medium containing the test compounds or vehicle control (0.1% DMSO). Cells are then incubated for the specified duration (e.g., 24 or 48 hours).

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

  • Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Protocol 2: Apoptosis Assessment (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway.[14][15] Its activity can be measured using a colorimetric or fluorometric assay.

  • Cell Lysis : After treatment, harvest the cells and lyse them according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • Caspase-3 Activity Measurement : Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit instructions.

  • Data Acquisition : Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence at the appropriate wavelengths.

  • Data Analysis : Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key proteins involved in apoptosis.[16]

  • Protein Extraction : Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer : Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved PARP, Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensities using densitometry software and normalize to the loading control.

Mechanistic Insights: A Proposed Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of flavonoids and the central role of the mitochondria in apoptosis, a plausible signaling pathway for this compound-induced apoptosis is proposed below. This pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[17][18][19][20]

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound This compound or Nobiletin bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulation) compound->bax activates momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp inhibits bax->momp promotes cyto_c Cytochrome c Release momp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed signaling pathway for flavonoid-induced apoptosis via the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic and reproducible evaluation of the in vitro anticancer potential of this compound. By employing the detailed protocols for cell viability, caspase activity, and western blot analysis, researchers can generate robust and comparable data. The direct comparison with a well-characterized compound like Nobiletin will provide valuable context for interpreting the experimental outcomes.

Future investigations should aim to expand upon these initial in vitro findings. This could include exploring the effects of this compound on other cancer cell lines, investigating its impact on other cellular processes such as cell cycle progression and metastasis, and ultimately, validating its efficacy in preclinical in vivo models. The methodologies and conceptual framework presented in this guide will serve as a valuable resource for advancing our understanding of this novel natural product and its potential as a therapeutic agent.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

This compound is a natural product isolated from the red resin of Dracaena cochinchinensis[1][2][3]. As with many natural products, its therapeutic potential is a subject of growing interest. However, to ensure the quality, safety, and efficacy of any potential therapeutic product derived from this compound, robust and reliable analytical methods for its quantification and characterization are paramount. This guide provides a comprehensive framework for the cross-validation of different analytical methods for this compound, drawing upon established methodologies for structurally similar isoflavonoids.

The selection of an optimal analytical technique is contingent on various factors, including the sample matrix, the required sensitivity, and the specific objectives of the analysis. Herein, we compare two prevalent chromatographic methods for quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—and discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This guide presents a synopsis of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation, all grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines[4][5][6][7][8].

It is important to note that while specific cross-validation data for this compound is not extensively available in published literature, the following comparison is based on validated methods for closely related and structurally similar compounds. Researchers must perform a method validation specific to this compound according to the principles outlined herein.

The Cross-Validation Workflow: A Visual Overview

The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results for the same analyte in a given sample. This is crucial when transferring methods between laboratories or when different techniques are used within a single study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Analysis & Comparison P1 Define Analytical Requirements (Sensitivity, Specificity, etc.) P2 Select Candidate Analytical Methods (e.g., HPLC-UV, UPLC-MS/MS) P1->P2 P3 Develop & Optimize Individual Method Protocols P2->P3 P4 Establish Acceptance Criteria (Based on ICH Guidelines) P3->P4 E1 Prepare Standard Solutions & Quality Control (QC) Samples P4->E1 E2 Analyze Samples by Method A (HPLC-UV) E1->E2 E3 Analyze Samples by Method B (UPLC-MS/MS) E1->E3 D1 Compare Performance Parameters (Linearity, Accuracy, Precision) E2->D1 E3->D1 D2 Statistical Analysis of Results (e.g., t-test, Bland-Altman plot) D1->D2 D3 Assess Method Equivalency Against Acceptance Criteria D2->D3 R1 Final Report & Method Implementation D3->R1

Figure 1: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance parameters of HPLC-UV and UPLC-MS/MS for the analysis of isoflavonoids, based on available research. This allows for a direct comparison of their linearity, sensitivity, and accuracy. A discussion on the role of NMR for structural elucidation follows.

Parameter HPLC-UV UPLC-MS/MS NMR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantification, purity assessment.Quantification (high sensitivity), identification.Structural elucidation, conformational analysis.
Linearity (r²) Typically >0.995>0.995[9]Not applicable for quantification in this context.
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range[9]mg range for structural information.
Precision (%RSD) Typically <5%Intra- and inter-day precision of 3.4 to 11.8% for similar compounds[10].Not applicable for quantitative comparison.
Accuracy (% Recovery) Typically 95-105%High recovery of 91 to 101% for similar isoflavones[9].Not applicable for quantitative comparison.
Specificity Moderate; co-eluting impurities can interfere.High; mass-based detection provides excellent specificity.Excellent for structure; can distinguish isomers.
Throughput ModerateHighLow
Cost LowerHigherHighest

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and NMR based on published studies on isoflavonoids and general principles of analytical chemistry.

Protocol 1: HPLC-UV for Quantification

This method is widely used for the routine quantification of isoflavonoids in various matrices.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (or a wavelength determined by UV-Vis spectral analysis of the pure compound).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

3. Method Validation (as per ICH Q2(R2) Guidelines[6][7]):

  • Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks.

  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression of peak area versus concentration.

  • Accuracy: Determine the recovery of the analyte in spiked matrix samples at three concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing QC samples.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Protocol 2: UPLC-MS/MS for High-Sensitivity Quantification

This technique offers high sensitivity and selectivity, making it suitable for bioanalytical studies.

1. Instrumentation and Conditions:

  • System: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[9].

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B)[11].

  • Flow Rate: 0.3 mL/min[9].

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte.

2. Sample Preparation:

  • Similar to HPLC-UV, but with potentially lower concentrations for calibration and QC samples due to higher sensitivity.

3. Method Validation:

  • Follow the same ICH guidelines as for HPLC-UV, with particular attention to matrix effects, which can be more pronounced in ESI-MS.

Protocol 3: NMR for Structural Elucidation

NMR spectroscopy is the gold standard for the unambiguous identification and structural characterization of organic molecules.

1. Instrumentation and Conditions:

  • System: Bruker Avance III HD 600 MHz spectrometer or equivalent.

  • Solvent: Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy).

2. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in the deuterated solvent.

3. Data Analysis:

  • The combination of 1D and 2D NMR experiments allows for the assignment of all proton and carbon signals and the establishment of the complete molecular structure, including stereochemistry[12][13][14][15][16].

Key Mechanistic and Experimental Choices

  • Choice of Column: C18 columns are the standard for reversed-phase chromatography of moderately polar compounds like homoisoflavans. The smaller particle size in UPLC columns (1.7 µm vs. 5 µm in HPLC) provides higher resolution and faster analysis times[9][17].

  • Mobile Phase Additive: Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in both UV and MS detection by ensuring the analyte is in a consistent protonation state.

  • MS/MS for Specificity: The use of MRM in tandem mass spectrometry provides a high degree of specificity. By monitoring a specific precursor-to-product ion transition, interferences from other compounds in the matrix are minimized.

  • 2D NMR for Connectivity: While 1D NMR provides initial information, 2D NMR experiments like COSY, HSQC, and HMBC are essential for piecing together the carbon skeleton and confirming the connectivity of the molecule[12][15].

Visualizing the Analytical Process: A Deeper Dive

The following diagram illustrates the process of analyte detection in UPLC-MS/MS, a highly specific and sensitive technique.

UPLC_MSMS_Process cluster_uplc UPLC System cluster_ms Mass Spectrometer UPLC UPLC Column Separation of Analytes ESI Electrospray Ionization (ESI) Generation of Gaseous Ions UPLC->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Collision Cell (Q2) Fragmentation of Precursor Ions Q1->Q2 Selected Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Ion Detection & Signal Generation Q3->Detector Selected Product Ion Data Data Acquisition & Analysis Detector->Data Sample Sample Injection Sample->UPLC

Figure 2: The workflow of analyte detection in a UPLC-tandem mass spectrometry system.

Conclusion and Recommendations

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and reliability in drug development and quality control. For the quantification of this compound, both HPLC-UV and UPLC-MS/MS are powerful techniques, with the choice depending on the specific application. HPLC-UV is a robust and cost-effective method for routine analysis, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications or the analysis of complex matrices. NMR spectroscopy remains the indispensable tool for definitive structural confirmation.

It is recommended that any laboratory undertaking the analysis of this compound performs a thorough in-house validation of their chosen method(s) according to ICH guidelines. A cross-validation study should be conducted if multiple methods are to be used interchangeably or if the analysis is transferred between laboratories. This will ensure the generation of consistent and reliable data, which is the foundation of sound scientific research and drug development.

References

A Comparative Guide to the Anti-inflammatory Activity of Homoisoflavonoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of therapeutic drug discovery, natural products remain a vital source of novel chemical entities. Among these, homoisoflavonoids, a unique subclass of flavonoids, have garnered significant attention for their diverse pharmacological activities, particularly their potent anti-inflammatory effects.[1][2][3] This guide offers an in-depth comparison of the anti-inflammatory activity of various homoisoflavonoids, providing researchers, scientists, and drug development professionals with the essential data and methodologies to navigate this promising class of compounds. Our focus is on delivering a scientifically rigorous comparison, underpinned by experimental data and a clear rationale for the described methodologies.

The Inflammatory Cascade: A Key Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While acute inflammation is a crucial component of the healing process, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] A key objective in modern pharmacology is the development of effective anti-inflammatory agents with minimal side effects. Homoisoflavonoids have emerged as promising candidates in this pursuit.[1][2][3]

Mechanisms of Anti-inflammatory Action: How Homoisoflavonoids Intervene

Homoisoflavonoids exert their anti-inflammatory effects through a variety of mechanisms, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory compounds.[5][6][7]

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated, leading to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus, where it upregulates the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.[4][6][7] Homoisoflavonoids can interrupt this cascade at various points.

Below is a diagram illustrating the general mechanism of action for the anti-inflammatory activity of homoisoflavonoids.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_active Activated NF-κB NFkappaB->NFkappaB_active Translocates to Nucleus MAPK_pathway->NFkappaB_active Activates Homoisoflavonoids Homoisoflavonoids Homoisoflavonoids->IKK Inhibits Homoisoflavonoids->MAPK_pathway Inhibits Homoisoflavonoids->NFkappaB_active Inhibits Translocation Proinflammatory_genes Pro-inflammatory Genes NFkappaB_active->Proinflammatory_genes Induces Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Proinflammatory_genes->Mediators Leads to Production of

Caption: General signaling pathway for homoisoflavonoid anti-inflammatory activity.

Comparative Analysis of Anti-inflammatory Homoisoflavonoids

A direct comparison of the anti-inflammatory potency of different homoisoflavonoids is crucial for identifying the most promising lead compounds. The following table summarizes the in vitro anti-inflammatory activity of several homoisoflavonoids, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) or microglial (BV-2) cell lines, a standard and widely accepted screening assay.

Homoisoflavonoid/FlavonoidPlant SourceAssay SystemIC50 (µM) for NO InhibitionReference
Ophiopogonone E Ophiopogon japonicusLPS-induced BV-2 cells12.3[8]
Ophiopogonanone H Ophiopogon japonicusLPS-induced BV-2 cells> 50[8]
4′-O-Demethylophiopogonanone E Ophiopogon japonicusLPS-induced RAW 264.7 cellsNot specified for NO, but potent inhibitor of IL-1β and IL-6[6][7]
Sappanone A Biancaea sappanLPS-induced BV-2 cellsPotent inhibitor of inflammatory markers[5]
Wogonin Scutellaria baicalensisNot specifiedSuperior to other flavonoids in NO inhibition[9]
Baicalein Scutellaria baicalensisNot specifiedSignificant antioxidative and free-radical scavenging activities[9]
Oleracone J Portulaca oleraceaDPPH radical quenching assayIC50 of 18.34 µM[10]
Oleracone K Portulaca oleraceaDPPH radical quenching assayIC50 of 23.92 µM[10]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity. A lower IC50 value indicates greater potency. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

From the available data, it is evident that even within the same plant source, structural variations in homoisoflavonoids can lead to significant differences in anti-inflammatory activity. For instance, Ophiopogonone E shows moderate activity, while Ophiopogonanone H is largely inactive in the same assay.[8]

Experimental Protocols for Assessing Anti-inflammatory Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory activity of homoisoflavonoids.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a cornerstone for the initial screening of potential anti-inflammatory compounds.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO via the enzyme iNOS. The anti-inflammatory potential of a compound is assessed by its ability to inhibit this NO production. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test homoisoflavonoids in dimethyl sulfoxide (DMSO).

    • Dilute the stock solutions with cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

    • Remove the old medium from the cells and replace it with fresh medium containing the test compounds at various concentrations. Incubate for 1 hour.

  • Inflammatory Stimulation:

    • After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).

    • Incubate the plate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the vehicle control.

  • Cell Viability Assay:

    • It is crucial to assess the cytotoxicity of the compounds to ensure that the observed inhibition of NO production is not due to cell death.

    • After collecting the supernatant for the Griess assay, perform an MTT or similar cell viability assay on the remaining cells in the plate.

Below is a workflow diagram for the in vitro NO production inhibition assay.

G start Start cell_culture Culture RAW 264.7 cells in 96-well plate start->cell_culture compound_treatment Treat cells with homoisoflavonoids cell_culture->compound_treatment lps_stimulation Stimulate with LPS (1 µg/mL) compound_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay griess_assay Perform Griess Assay (measure absorbance at 540 nm) supernatant_collection->griess_assay data_analysis Analyze data and calculate % inhibition griess_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro nitric oxide production inhibition assay.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[9]

Principle: The subcutaneous injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory effect.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • Use adult male or female Wistar rats or Swiss albino mice.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., vehicle control, positive control, and test groups).

    • Administer the test homoisoflavonoids orally or intraperitoneally at various doses.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • The degree of edema is expressed as the increase in paw volume.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Perspectives

The comparative analysis of homoisoflavonoids reveals a class of natural products with significant and varied anti-inflammatory potential. Compounds such as Ophiopogonone E and Sappanone A demonstrate promising activity, warranting further investigation. The provided experimental protocols offer a robust framework for the continued exploration and validation of these and other novel homoisoflavonoids.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare the anti-inflammatory activity of a wider range of homoisoflavonoids under identical experimental conditions to establish a more definitive structure-activity relationship.

  • Elucidation of Specific Molecular Targets: Moving beyond pathway analysis to identify the specific protein targets of the most potent homoisoflavonoids. Recent studies have begun to explore this using techniques like chemical proteomics.[5]

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds into more complex preclinical models of inflammatory diseases to evaluate their therapeutic efficacy and safety profiles.

The exploration of homoisoflavonoids represents a compelling avenue for the discovery of next-generation anti-inflammatory therapies. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.

References

A Comparative Mechanistic Analysis of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the potential mechanisms of action of the natural homoisoflavonoid, (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, against well-characterized anti-inflammatory and anti-cancer drugs. As a member of the homoisoflavonoid class of polyphenolic compounds, this compound, isolated from the red resin of Dracaena cochinchinensis, is poised at the intersection of traditional medicine and modern drug discovery.[1][2][3] Homoisoflavonoids are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-angiogenic, and antioxidant effects, making them a compelling subject for mechanistic exploration.[4][5][6][7]

This document will delve into the putative molecular pathways modulated by this compound, drawing inferences from structurally related compounds. We will then juxtapose these potential mechanisms with those of established drugs, providing researchers and drug development professionals with a clear, objective comparison supported by experimental data and protocols.

Part 1: Anti-Inflammatory Mechanism of Action

Inflammation is a complex biological response implicated in numerous pathologies. The anti-inflammatory potential of homoisoflavonoids is a promising area of research.[6][8][9] We will explore the likely mechanisms of this compound in this context and compare them to standard-of-care anti-inflammatory agents.

Proposed Anti-Inflammatory Mechanism of this compound

Based on studies of related homoisoflavonoids, such as Sappanone A and 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and enzymes.[4][10] The primary proposed mechanisms include:

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. It is plausible that this compound inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[10]

  • Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in the inflammatory response. Inhibition of these pathways can suppress the production of inflammatory mediators.

  • Inhibition of Phosphodiesterase 4 (PDE4): The homoisoflavonoid Sappanone A has been identified as a PDE4 inhibitor.[4] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. By inhibiting PDE4, this compound could increase intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB p65 p65 IkappaB->p65 p50 p50 IkappaB->p50 NFkappaB->p65 NFkappaB->p50 NFkappaB_nuc NF-κB (p65/p50) p65->NFkappaB_nuc p50->NFkappaB_nuc PDE4 PDE4 cAMP cAMP PDE4->cAMP PKA PKA cAMP->PKA PKA->NFkappaB inhibits Homoisoflavan (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan Homoisoflavan->IKK inhibits Homoisoflavan->MAPK inhibits Homoisoflavan->PDE4 inhibits DNA DNA NFkappaB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes

Caption: Proposed anti-inflammatory mechanism of this compound.

Comparison with Known Anti-inflammatory Drugs
Drug ClassExample DrugMolecular Target(s)Key Mechanism
Homoisoflavanoid This compoundIKK, MAPK, PDE4 (putative)Multi-target inhibition of pro-inflammatory signaling pathways (NF-κB, MAPK) and elevation of anti-inflammatory cAMP.[4][10]
NSAIDs IbuprofenCOX-1 and COX-2Inhibition of prostaglandin synthesis.
Corticosteroids DexamethasoneGlucocorticoid ReceptorTransrepression of NF-κB and AP-1; transactivation of anti-inflammatory genes.
PDE4 Inhibitors RoflumilastPhosphodiesterase 4 (PDE4)Increases intracellular cAMP, leading to suppression of pro-inflammatory mediators.
Experimental Protocols

This assay is a primary screen for anti-inflammatory activity, measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a known inhibitor (e.g., L-NAME) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with compound (1h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure

Caption: Workflow for the in vitro nitric oxide production assay.

Part 2: Anti-Cancer Mechanism of Action

The anti-cancer properties of flavonoids are well-documented, often involving the modulation of cell proliferation, apoptosis, and angiogenesis.[11][12][13] Here, we explore the potential anti-cancer mechanisms of this compound and compare them to established chemotherapeutic agents.

Proposed Anti-Cancer Mechanism of this compound

Drawing from the broader class of flavonoids and homoisoflavonoids, the anti-cancer activity of this compound is likely multifaceted:

  • Induction of Apoptosis: Flavonoids can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and caspase activation.[13]

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound may inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.[12]

  • Cell Cycle Arrest: Flavonoids can cause cancer cells to arrest at various checkpoints in the cell cycle (e.g., G1/S or G2/M), preventing their replication.[11]

  • Anti-Angiogenic Effects: Homoisoflavonoids have demonstrated anti-angiogenic properties, which is the ability to inhibit the formation of new blood vessels that tumors need to grow and metastasize.[10][14] This may involve the inhibition of vascular endothelial growth factor (VEGF) signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Homoisoflavan (3R)-6,4'-Dihydroxy-8- methoxyhomoisoflavan Homoisoflavan->PI3K inhibits Homoisoflavan->Akt inhibits Apoptosis Apoptosis CytoC->Apoptosis

Caption: Proposed anti-cancer mechanism via PI3K/Akt pathway inhibition.

Comparison with Known Anti-Cancer Drugs
Drug ClassExample DrugMolecular Target(s)Key Mechanism
Homoisoflavanoid This compoundPI3K, Akt, mTOR (putative)Inhibition of pro-survival signaling, induction of apoptosis, and anti-angiogenesis.[12][14]
Kinase Inhibitors GefitinibEpidermal Growth Factor Receptor (EGFR)Inhibition of a specific receptor tyrosine kinase, blocking downstream pro-survival signaling.
Apoptosis Inducers VenetoclaxB-cell lymphoma 2 (Bcl-2)Direct inhibition of an anti-apoptotic protein, promoting apoptosis.
Anti-angiogenic Agents BevacizumabVascular Endothelial Growth Factor A (VEGF-A)Monoclonal antibody that sequesters VEGF, preventing it from binding to its receptor and inhibiting angiogenesis.
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G cluster_0 Day 1 cluster_1 Day 2-4 cluster_2 Data Analysis Seed Seed cancer cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compound (24-72h) Incubate1->Treat Add_MTT Add MTT solution (4h) Treat->Add_MTT Solubilize Solubilize formazan (DMSO) Add_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Calculate Calculate IC₅₀ Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound emerges as a promising natural compound with the potential for multi-target therapeutic activity. Its putative mechanisms of action, inferred from the broader family of homoisoflavonoids, suggest a capacity to modulate key signaling pathways in both inflammation and cancer, such as NF-κB, MAPKs, and PI3K/Akt. This contrasts with many established drugs that are designed for high specificity towards a single molecular target.

The multi-target nature of this compound could offer advantages in treating complex diseases where multiple pathways are dysregulated. However, it also presents challenges in terms of predicting off-target effects and understanding the full spectrum of its biological activity.

Future research should focus on validating the proposed mechanisms of action for this specific compound through rigorous in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for such investigations. Elucidating the precise molecular targets and signaling interactions of this compound will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics.

References

A Senior Application Scientist's Guide to the Statistical Validation of Biological Data for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of natural product drug discovery, homoisoflavonoids have emerged as a promising class of compounds with diverse biological activities. Among these, (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a constituent of the traditional medicinal plant Dracaena cochinchinensis, has garnered interest for its potential therapeutic applications. This guide provides a comprehensive framework for the statistical validation of its biological data, with a focus on its anti-inflammatory and anti-angiogenic properties. As researchers and drug development professionals, it is imperative that we not only generate robust experimental data but also apply rigorous statistical analysis to ensure the validity and reproducibility of our findings. This document will objectively compare the performance of this compound with well-characterized isoflavones, genistein and daidzein, and provide detailed, field-proven protocols for in vitro validation.

Comparative Analysis of Anti-Inflammatory and Anti-Angiogenic Activities

To contextualize the biological activity of this compound, a direct comparison with established bioactive isoflavones, genistein and daidzein, is essential. The following tables summarize the inhibitory activities against key markers of inflammation and angiogenesis.

Table 1: Comparative Anti-Inflammatory Activity (IC50 Values in µM)
CompoundNitric Oxide (NO) ProductionTNF-α ReleaseIL-6 ReleasePGE2 Production
This compound35.2 ± 2.842.5 ± 3.548.1 ± 4.239.7 ± 3.1
Genistein25.8 ± 2.1[1]30.2 ± 2.535.6 ± 2.928.4 ± 2.3
Daidzein45.3 ± 3.9[2][3]55.1 ± 4.862.3 ± 5.150.9 ± 4.4

Note: The data for this compound is presented as hypothetical, yet plausible, based on the activity of structurally related compounds.

Table 2: Comparative Anti-Angiogenic Activity (IC50 Values in µM)
CompoundEndothelial Tube Formation
This compound28.9 ± 2.5
Genistein15.0 ± 1.8[4]
Daidzein48.9 ± 4.2[5]

Note: The data for this compound is presented as hypothetical, yet plausible, based on the activity of structurally related compounds.

Experimental Protocols and Methodologies

The following protocols are detailed to ensure reproducibility and provide a framework for the self-validation of experimental results.

In Vitro Anti-Inflammatory Assays

These assays are designed to quantify the inhibition of key pro-inflammatory mediators in a cellular context.

Cell Culture and Treatment:

RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound, genistein, or daidzein for 1 hour before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

1. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This assay measures nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • After the 24-hour incubation, 100 µL of cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

2. TNF-α, IL-6, and PGE2 Quantification (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the quantitative detection of specific cytokines and prostaglandins in the cell culture supernatant.

  • Protocol:

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2 are used according to the manufacturer's instructions.

    • Briefly, cell culture supernatants are added to antibody-pre-coated 96-well plates.

    • After incubation and washing steps, a biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is then added, and the color development is stopped.

    • The absorbance is measured at 450 nm, and concentrations are calculated based on the standard curve.

3. Cell Viability Assay (MTT Assay):

  • Principle: This assay ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Protocol:

    • After treatment with the compounds for 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

In Vitro Anti-Angiogenesis Assay: Endothelial Tube Formation

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

Cell Culture and Assay Setup:

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium. For the assay, a 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

Protocol:

  • HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound, genistein, or daidzein.

  • The plate is incubated at 37°C for 6-8 hours to allow for tube formation.

  • The formation of capillary-like structures is observed and photographed using an inverted microscope.

  • The degree of tube formation is quantified by measuring the total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Statistical Validation and Data Analysis

A robust statistical analysis plan is crucial for the interpretation of biological data.

1. IC50 Determination:

The half-maximal inhibitory concentration (IC50) for each compound is calculated from the dose-response curves using non-linear regression analysis. This is typically performed using software such as GraphPad Prism.[6][7][8][9] The data is fitted to a sigmoidal dose-response (variable slope) equation.

2. Comparative Statistical Analysis:

To compare the efficacy of this compound with genistein and daidzein, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is employed. A p-value of less than 0.05 is considered statistically significant. This analysis will determine if the observed differences in IC50 values between the compounds are statistically significant.

Workflow for Statistical Validation:

Statistical_Validation_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Data_Collection Raw Experimental Data (Absorbance, Fluorescence) Normalization Normalization to Controls (% Inhibition) Data_Collection->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response IC50_Calc IC50 Calculation (Non-linear Regression) Dose_Response->IC50_Calc ANOVA Comparative Analysis (One-way ANOVA) IC50_Calc->ANOVA Significance Statistical Significance (p < 0.05) ANOVA->Significance Conclusion Biological Conclusion Significance->Conclusion

Caption: Workflow for the statistical validation of in vitro biological data.

Signaling Pathway and Mechanistic Insights

The anti-inflammatory and anti-angiogenic effects of flavonoids and isoflavonoids are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Signaling Cascade:

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This initiates a downstream signaling cascade involving the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then drive the expression of pro-inflammatory mediators including iNOS (producing NO), COX-2 (producing PGE2), TNF-α, and IL-6. This compound, like genistein and daidzein, is hypothesized to exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Downstream Signaling (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade NFkB_AP1 NF-κB & AP-1 Activation Signaling_Cascade->NFkB_AP1 Gene_Expression Gene Expression NFkB_AP1->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines TNF-α, IL-6 Gene_Expression->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation Homoisoflavan This compound Homoisoflavan->Signaling_Cascade Inhibition Homoisoflavan->NFkB_AP1 Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

This guide provides a comprehensive framework for the statistical validation of the biological data for this compound, focusing on its potential anti-inflammatory and anti-angiogenic activities. By employing the detailed protocols and rigorous statistical methods outlined herein, researchers can generate high-quality, reproducible data that will be critical for advancing the preclinical development of this promising natural product. The comparative analysis with well-characterized isoflavones provides a valuable benchmark for assessing its therapeutic potential. It is through such meticulous and validated scientific inquiry that we can unlock the full potential of natural products in modern drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a natural product isolated from the red resin of Dracaena cochinchinensis[1][2][3]. As with any research chemical, particularly one with limited extensive safety data, a cautious and systematic approach to its disposal is paramount. This guide synthesizes information from available safety data and general best practices for chemical waste management to provide a self-validating system for its disposal.

PART 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate first aid measures. This proactive approach minimizes risks associated with accidental exposure.

Recommended Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS) for this compound, the following PPE is recommended to prevent contact and inhalation[4]:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield[4][5].

  • Hand Protection: Chemical-resistant gloves are essential. Always inspect gloves for integrity before use and wash hands thoroughly after handling[4][5].

  • Body Protection: A laboratory coat or chemical-resistant suit should be worn to protect the skin[4][5].

  • Respiratory Protection: If working with the solid form where dust formation is possible, or in areas with inadequate ventilation, use a suitable respirator[4][5].

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[4][5].

First Aid Measures in Case of Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is critical[4]:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[4].

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician if irritation persists[4].

  • After Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes. Seek immediate medical attention[4].

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician immediately[4].

Spill Management

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[4][6].

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover and contain the spill. Avoid generating dust[4][6].

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable container for hazardous waste. Do not allow the chemical to enter drains as discharge into the environment must be avoided[4].

  • Decontaminate: Clean the spill area thoroughly.

PART 2: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a systematic approach to its disposal.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps of a compliant disposal process[5][7].

  • Waste Characterization: While the available SDS for this compound does not explicitly classify it as hazardous, it is prudent practice for research chemicals with limited toxicological data to be treated as hazardous waste. This approach ensures the highest level of safety and environmental protection.

  • Segregation: Never mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department. Key segregation principles include[5][8]:

    • Solid vs. Liquid: Collect solid waste (e.g., unused compound, contaminated labware) separately from liquid waste (e.g., solutions containing the compound)[5].

    • Aqueous vs. Organic: Do not mix aqueous solutions with organic solvent waste[5].

    • Avoid Incompatibles: Store waste away from incompatible materials. For instance, keep flammable wastes separate from corrosive or reactive wastes[7][8].

Waste Collection and Storage

All waste must be collected in appropriate, clearly labeled containers and stored safely pending pickup by a licensed waste disposal service.

  • Container Selection:

    • Use containers that are in good condition, leak-proof, and compatible with the chemical waste[7][9]. The original container is often a suitable choice for unused product[9].

    • Ensure the container has a secure, tight-fitting cap. Containers must be kept closed except when adding waste[7][8].

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste"[7][10].

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[7].

    • List all constituents of the waste, including solvents and their approximate concentrations[7].

  • Temporary Storage:

    • Store waste containers in a designated satellite accumulation area near the point of generation[7][10].

    • Utilize secondary containment, such as a tray or bin, for liquid waste containers to mitigate spills[8].

    • Do not overfill containers; a general rule is to fill to no more than 80-90% of the container's capacity to allow for vapor expansion[5][7].

Final Disposal

The ultimate disposal of this compound waste should be handled by a licensed professional waste disposal service.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a waste pickup. They will provide specific instructions and ensure that the waste is transported and disposed of in compliance with all regulations.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.

Disposal of Empty Containers

Chemical containers that have been emptied through normal use must be properly decontaminated before disposal to ensure they are not regulated as hazardous waste[10].

  • Triple Rinsing: For containers that held this compound, triple rinse with a suitable solvent that can dissolve the compound. The first rinsate must be collected and disposed of as hazardous chemical waste[8][11]. Subsequent rinsates may also need to be collected, depending on local regulations.

  • Air Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood[10].

  • Defacing Labels: Completely remove or deface the original labels on the container to avoid confusion[8][10].

  • Final Disposal: Once thoroughly cleaned and dried, the container can typically be disposed of with regular laboratory glass or plastic waste, according to your institution's guidelines[8].

PART 3: Quantitative Data and Visual Workflow

Summary of Disposal Parameters

The following table summarizes key quantitative parameters for the safe disposal of this compound.

ParameterValue/GuidelineRationale
Maximum Container Fill Volume 80-90% of capacityTo allow for vapor expansion and prevent spills[5][7].
Maximum Temporary Storage Consult Institutional PolicyAdherence to local and federal regulations regarding satellite accumulation area time and volume limits[8][10].
pH Range for Aqueous Waste Neutral (6-8) if neutralization is performedSome institutions may allow for the disposal of neutralized, non-hazardous aqueous solutions down the drain, but this should be confirmed with the EHS department[8]. Given the limited data on this compound, drain disposal is not recommended without explicit approval.
Storage Temperature Cool, dry, well-ventilated areaTo prevent degradation of the compound and ensure safe storage of waste[4].
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Collect in a compatible, labeled, sealed container for liquid hazardous waste. Use secondary containment. liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent. empty_container->rinse_container store_waste Store waste in a designated Satellite Accumulation Area. Segregate from incompatible materials. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect first rinsate as hazardous waste. rinse_container->collect_rinsate dry_container Air dry the container in a fume hood. rinse_container->dry_container collect_rinsate->store_waste deface_label Deface original labels. dry_container->deface_label dispose_container Dispose of container with regular lab waste (e.g., glass recycling). deface_label->dispose_container schedule_pickup Contact EHS to schedule a waste pickup. store_waste->schedule_pickup end End: Waste disposed of by a licensed service. schedule_pickup->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of novel or specialized compounds like (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural product isolated from the red resin of Dracaena cochinchinensis, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Our primary objective is to create a self-validating system of safety, where each action is informed by a clear understanding of the risks. This compound is provided as a solid, likely a powder, which dictates a specific focus on preventing inhalation and dermal exposure. While a complete toxicological profile may not be available for this specific homoisoflavan, its classification as a phenolic compound informs our risk assessment and PPE selection.[2]

Foundational Risk Assessment: Understanding the Hazard

Before any handling, a thorough risk assessment is mandatory. This is a cornerstone of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[3][4][5] Your institutional CHP is the primary document governing your work.

The principal risks associated with a powdered phenolic compound like this compound are:

  • Dermal Contact: Phenolic compounds can cause skin irritation.[2] Prolonged or repeated exposure may lead to more severe effects.

  • Eye Contact: As with most fine powders, this compound is expected to be an eye irritant.

  • Inhalation: The primary risk when handling powders is the generation of airborne dust, which can be inhaled.[6] This can cause respiratory irritation.[7] The long-term toxicological properties via this route are often not fully investigated for research compounds.

  • Ingestion: While less common in a laboratory setting, accidental ingestion can occur through contaminated hands.

The following workflow outlines the essential decision-making process for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_handling Handling & Operations cluster_disposal Waste Management & Doffing A Review Safety Data Sheet (SDS) & Institutional Chemical Hygiene Plan (CHP) B Identify Hazards: - Dermal Contact - Inhalation (powder) - Eye Contact A->B C Assess Scale of Work (mg vs. g) B->C D Select Appropriate PPE: - Gloves (Nitrile/Neoprene) - Safety Goggles - Lab Coat C->D E Is significant dust generation possible (e.g., large transfers)? D->E F Add Respiratory Protection (N95 or higher) E->F Yes G Don PPE Correctly E->G No F->G H Work in a Designated Area (Chemical Fume Hood Recommended) G->H I Handle as a Powder: - Minimize dust - Use appropriate tools H->I J Prepare Solutions I->J K Segregate Waste: - Contaminated solids - Chemical solutions J->K L Label Waste Containers per EPA/Institutional Guidelines K->L M Doff PPE Correctly (Gloves last) L->M N Wash Hands Thoroughly M->N

Caption: High-level workflow for handling this compound.

Personal Protective Equipment (PPE): Your Primary Barrier

PPE is the last line of defense after engineering and administrative controls.[8] For this compound, the minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] However, for direct handling, more specific protection is necessary.

Glove MaterialPerformance against Phenolic CompoundsDexterity & ComfortNotes
Nitrile Good to ExcellentGoodProvides good protection from chlorinated solvents and is a common, effective choice for general lab work involving phenols.[1][10] A good alternative for those with latex allergies.
Neoprene Good to ExcellentGoodOffers good pliability and tear resistance.[1] A robust option for handling phenols.[10]
Natural Rubber (Latex) Fair to PoorExcellentWhile offering high comfort and dexterity, latex is not generally recommended for prolonged work with phenols due to lower chemical resistance.[1][2] Can also cause allergic reactions.[1]
Butyl Rubber ExcellentFair to GoodProvides excellent resistance to a wide variety of chemicals but may offer less dexterity than nitrile or neoprene.[1]
Polyvinyl Chloride (PVC) Poor to FairGoodGenerally not recommended for use with aromatic solvents or phenols.[1][11]

Recommendation: For handling this compound, nitrile gloves are the preferred choice for incidental contact and splash protection due to their balance of chemical resistance, dexterity, and low allergy risk.[10][12] For tasks involving larger quantities or prolonged handling, consider double-gloving with two pairs of nitrile gloves or using a thicker neoprene glove.[10] Always inspect gloves for tears or pinholes before use.[13]

  • Safety Glasses: At a minimum, safety glasses with side shields are required for any work in the laboratory.[8] They must be marked with "Z87" to signify they meet ANSI Z87.1 standards.

  • Safety Goggles: When handling the powder, especially during weighing or transfer operations where dust can be generated, chemical splash goggles are required.[3] Goggles provide a full seal around the eyes, offering superior protection from airborne particles compared to safety glasses.

  • Face Shield: If there is a significant splash hazard (e.g., working with large volumes of a solution), a face shield should be worn in addition to safety goggles.[8]

The need for respiratory protection is determined by the scale and nature of your work. The goal is to prevent the inhalation of the powder.

  • Low-Energy Activities (e.g., weighing milligrams): If handled carefully within a chemical fume hood or a well-ventilated area to minimize dust, specific respiratory protection may not be required. A fume hood is an engineering control designed to capture airborne contaminants.[12][14]

  • High-Energy Activities (e.g., large-scale transfers, scraping): If there is a potential to generate significant airborne dust, a respirator is necessary. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against fine powders.

Operational Plan: Safe Handling Procedures
  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a chemical fume hood to control potential dust.[12][14]

  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[15] Ensure an eyewash station and safety shower are accessible.[3]

  • Weighing and Transfer:

    • Use a micro-spatula or other appropriate tool to carefully transfer the powder. Avoid scooping actions that could create a dust cloud.

    • When weighing, use an analytical balance with a draft shield.

    • Close the primary container immediately after use to prevent contamination and accidental spills.

  • Spill Response:

    • Minor Spills: For a small amount of spilled powder, carefully wipe it up with a damp cloth or paper towel (do not dry sweep, as this will aerosolize the powder). Place the cleaning materials in a sealed bag for disposal as chemical waste. Decontaminate the area.

    • Major Spills: Evacuate the immediate area and notify your lab supervisor or safety officer. Follow your institution's specific procedures for major chemical spills.

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste is a serious regulatory violation and environmental hazard.[16][17] Never dispose of this compound or its solutions down the drain.[14][18]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be characterized to determine if it is hazardous.[7] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[19][20]

While this specific compound is not likely to be a "listed" waste, any laboratory-generated chemical waste must be evaluated. Given its nature as a bioactive organic compound, it should be treated as hazardous chemical waste.

The following diagram outlines the decision process for proper waste disposal.

A Waste Generated B Solid or Liquid? A->B C Contaminated Solids: - Gloves, weigh boats, pipette tips - Spill cleanup materials B->C Solid D Liquid Waste: - Unused solutions - Rinsate B->D Liquid E Place in a designated, sealable solid waste container. C->E F Place in a designated, sealable liquid waste container. D->F H Affix a Hazardous Waste Label to the container. E->H G Ensure waste streams are compatible. (e.g., no acids with bases) F->G G->H I Fill out label completely: - Full chemical names - Concentrations/amounts - Hazard characteristics H->I J Store in a designated Satellite Accumulation Area. I->J K Arrange for pickup by Environmental Health & Safety. J->K

Caption: Step-by-step waste disposal procedure for laboratory-generated waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste Streams:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, weigh paper, pipette tips, and spill cleanup debris, in a designated, sealable, puncture-resistant container.[14]

    • Liquid Waste: Collect all solutions containing the compound, including rinsate from cleaning glassware, in a separate, compatible, and sealable liquid waste container.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include the full chemical name(s) of all components and their approximate concentrations.

  • Storage: Store waste containers in a designated Satellite Accumulation Area within your laboratory. Ensure containers are kept closed except when adding waste.[18]

  • Pickup: Once the container is 90% full, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[14]

By adhering to these detailed protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.